molecular formula C21H31F3O3 B1671973 GMA-839

GMA-839

Cat. No.: B1671973
M. Wt: 388.5 g/mol
InChI Key: GNUGUWQBSPMCQI-UDIGXYHRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GMA-839 is a selective modulator of gamma-aminobutyric acid(A) receptors.

Properties

Molecular Formula

C21H31F3O3

Molecular Weight

388.5 g/mol

IUPAC Name

2-hydroxy-1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H31F3O3/c1-19-8-6-14-13-7-9-20(27,21(22,23)24)10-12(13)2-3-15(14)16(19)4-5-17(19)18(26)11-25/h12-17,25,27H,2-11H2,1H3/t12-,13+,14-,15-,16+,17-,19+,20-/m1/s1

InChI Key

GNUGUWQBSPMCQI-UDIGXYHRSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)CC[C@H]4[C@@H]3CC[C@@](C4)(C(F)(F)F)O

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)CO)CCC4C3CCC(C4)(C(F)(F)F)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3,21-dihydroxy-3-trifluoromethyl-19-nor-5beta-pregnan-20-one
Co 2-6749
Co-2-6749
GMA 839
GMA-839
WAY 141839
WAY-141839

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of CB-839 (Telaglenastat) in Triple-Negative Breast Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. A hallmark of many cancer cells, including TNBC, is a reprogrammed metabolism characterized by a heightened dependence on glutamine. This "glutamine addiction" provides a critical vulnerability that can be exploited for therapeutic intervention. CB-839, also known as Telaglenastat, is a potent, selective, and orally bioavailable inhibitor of glutaminase (GLS), the enzyme that catalyzes the first step in glutamine utilization. This guide provides an in-depth technical overview of the mechanism of action of CB-839 in TNBC, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and processes.

Core Mechanism of Action: Glutaminase Inhibition

CB-839 is a first-in-class, reversible, and allosteric inhibitor of both splice variants of glutaminase, KGA and GAC.[1][2] By binding to a novel allosteric site on the enzyme, CB-839 effectively blocks the conversion of glutamine to glutamate.[3][4] This inhibition has profound consequences for TNBC cells, which are often highly dependent on glutamine for bioenergetic and biosynthetic processes.[2][3]

The primary consequences of glutaminase inhibition by CB-839 in TNBC are:

  • Depletion of Tricarboxylic Acid (TCA) Cycle Intermediates: Glutamate, the product of the glutaminase reaction, is a key anaplerotic substrate that replenishes the TCA cycle. By blocking glutamate production, CB-839 leads to a decrease in TCA cycle intermediates, impairing cellular respiration and energy production.[2][3]

  • Reduced Glutathione Synthesis: Glutamate is a precursor for the synthesis of glutathione (GSH), a critical antioxidant that protects cells from oxidative stress. Inhibition of glutaminase by CB-839 leads to reduced GSH levels, rendering TNBC cells more susceptible to reactive oxygen species (ROS)-induced damage.[3][5]

  • Impaired Biosynthesis: Glutamine provides nitrogen and carbon for the synthesis of nucleotides, amino acids, and lipids. By blocking its metabolism, CB-839 curtails the availability of these essential building blocks for rapidly proliferating cancer cells.[6][7]

  • Induction of Cellular Stress: The metabolic crisis induced by CB-839 activates cellular stress response pathways, such as the one driven by activating transcription factor 4 (ATF4).[6]

Quantitative Data on CB-839 Efficacy in TNBC

The anti-tumor activity of CB-839 in TNBC has been demonstrated in both preclinical and clinical settings. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Antiproliferative Activity of CB-839 in TNBC Cell Lines

Cell LineIC50 (nmol/L)Reference
HCC180620 - 55[3]
MDA-MB-23120 - 55[3]
Various TNBC2 - 300[3]

Table 2: In Vivo Antitumor Activity of CB-839 in TNBC Xenograft Models

ModelTreatmentOutcomeReference
Patient-Derived TNBC XenograftCB-839 (single agent)Significant antitumor activity[3]
JIMT-1 (HER2+ basal-like)CB-839 (single agent)Significant antitumor activity[3]
JIMT-1 (HER2+ basal-like)CB-839 + PaclitaxelSignificant antitumor activity[3]
HCC1806-GLS1high XenograftCB-839 + CarboplatinMarkedly delayed tumor growth, enhanced survival[5]

Table 3: Clinical Activity of CB-839 in Combination with Paclitaxel in Advanced TNBC (Phase 1 Study)

Patient PopulationNumber of Evaluable PatientsOutcomeReference
Heavily pretreated metastatic TNBC44Objective Response Rate (ORR) of 21% in patients refractory to taxanes.[8][9]
Patients of African ancestryNot specifiedEncouraging ORR of 36%, suggesting a potential genetic association with response.[9]

Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the mechanism of action of CB-839 in TNBC.

Cell Proliferation Assay

Objective: To determine the antiproliferative effect of CB-839 on TNBC cell lines.

Protocol:

  • Seed TNBC cells (e.g., HCC1806, MDA-MB-231) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of CB-839 (e.g., ranging from 1 nM to 10 µM) or vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

  • Measure luminescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a dose-response curve.[3]

Glutamine Consumption and Glutamate Production Assay

Objective: To measure the effect of CB-839 on glutamine metabolism in TNBC cells.

Protocol:

  • Plate TNBC cells in 6-well plates and allow them to reach approximately 70-80% confluency.

  • Treat the cells with CB-839 (e.g., 1 µM) or vehicle control for a defined period (e.g., 6 hours).

  • Collect the culture medium at the beginning and end of the treatment period.

  • Analyze the concentrations of glutamine and glutamate in the collected medium using a biochemistry analyzer (e.g., YSI 2900 Biochemistry Analyzer).[1][3]

  • Calculate the rates of glutamine consumption and glutamate production, normalizing to cell number.

Western Blot Analysis

Objective: To assess the expression levels of key proteins involved in glutamine metabolism and downstream signaling pathways.

Protocol:

  • Treat TNBC cells with CB-839 or vehicle control for the desired time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., GAC, KGA, p-mTOR, ATF4) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of CB-839 in a living organism.

Protocol:

  • Implant TNBC cells (e.g., HCC1806) or patient-derived tumor fragments subcutaneously into immunocompromised mice (e.g., nude mice).

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups: vehicle control, CB-839 alone, chemotherapy alone (e.g., paclitaxel), and the combination of CB-839 and chemotherapy.

  • Administer CB-839 orally at a specified dose and schedule (e.g., 200 mg/kg, twice daily).[3]

  • Administer chemotherapy as per the established protocol.

  • Measure tumor volume using calipers at regular intervals.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies, immunohistochemistry).[3][5]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by CB-839 and a typical experimental workflow for its evaluation.

CB-839 Mechanism of Action in TNBC cluster_extracellular Extracellular Space cluster_cell TNBC Cell cluster_mito Mitochondrion cluster_cyto Cytoplasm Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int ASCT2 Transporter Glutaminase Glutaminase (GLS) Glutamine_int->Glutaminase Glutamate Glutamate Glutaminase->Glutamate Converts TCA TCA Cycle Glutamate->TCA Anaplerosis GSH Glutathione (GSH) Glutamate->GSH Precursor Biosynthesis Nucleotide, Amino Acid, Lipid Synthesis Glutamate->Biosynthesis Precursor ATP ATP TCA->ATP Cell_Proliferation Cell Proliferation & Survival ATP->Cell_Proliferation Promotes ROS ROS GSH->ROS Neutralizes Biosynthesis->Cell_Proliferation Supports CB839 CB-839 CB839->Glutaminase Inhibits

Caption: CB-839 inhibits glutaminase, disrupting glutamine metabolism in TNBC cells.

Metabolic Consequences of CB-839 in TNBC cluster_effects Downstream Effects cluster_outcomes Cellular Outcomes CB839 CB-839 Treatment Glutaminase_Inhibition Glutaminase Inhibition CB839->Glutaminase_Inhibition Glutamate_Depletion Decreased Glutamate Glutaminase_Inhibition->Glutamate_Depletion TCA_Impairment TCA Cycle Impairment Glutamate_Depletion->TCA_Impairment GSH_Depletion Decreased Glutathione (GSH) Glutamate_Depletion->GSH_Depletion Biosynthesis_Inhibition Inhibited Biosynthesis Glutamate_Depletion->Biosynthesis_Inhibition Energy_Crisis Energy Crisis (Reduced ATP) TCA_Impairment->Energy_Crisis Oxidative_Stress Increased Oxidative Stress (Increased ROS) GSH_Depletion->Oxidative_Stress Proliferation_Arrest Proliferation Arrest Biosynthesis_Inhibition->Proliferation_Arrest Energy_Crisis->Proliferation_Arrest Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Caption: Metabolic consequences of CB-839 treatment leading to TNBC cell death.

Experimental Workflow for CB-839 Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Cell_Lines TNBC Cell Lines Proliferation Cell Proliferation Assay (IC50 Determination) Cell_Lines->Proliferation Metabolism Metabolic Assays (Gln/Glu Levels) Cell_Lines->Metabolism Western_Blot Western Blot (Protein Expression) Cell_Lines->Western_Blot Xenograft TNBC Xenograft Model (Mice) Proliferation->Xenograft Promising candidates move to in vivo Efficacy Tumor Growth Inhibition Xenograft->Efficacy Toxicity Body Weight Monitoring Xenograft->Toxicity PD_Studies Pharmacodynamic Analysis Xenograft->PD_Studies Phase1 Phase 1 Trial (Safety & Dosage) Efficacy->Phase1 Positive results lead to clinical trials Phase2 Phase 2 Trial (Efficacy in Patients) Phase1->Phase2 Biomarkers Biomarker Analysis Phase2->Biomarkers

Caption: A typical workflow for the preclinical and clinical evaluation of CB-839.

Conclusion

CB-839 represents a promising targeted therapy for TNBC by exploiting the metabolic vulnerability of glutamine dependence. Its mechanism of action, centered on the inhibition of glutaminase, leads to a cascade of metabolic disruptions that ultimately result in the suppression of tumor growth and survival. The quantitative data from preclinical and early clinical studies underscore its potential, particularly in combination with standard-of-care chemotherapies. Further research and ongoing clinical trials will continue to define the role of CB-839 in the treatment landscape of TNBC and other glutamine-addicted cancers.

References

The Selective Glutaminase (GLS1) Inhibitor CB-839: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic adaptations is an increased dependence on glutamine, a phenomenon termed "glutamine addiction."[1] Glutaminase (GLS), particularly the kidney-type isoform (GLS1), is a critical enzyme in the glutaminolytic pathway, catalyzing the conversion of glutamine to glutamate.[2][3] This process provides cancer cells with essential metabolic intermediates for energy production, biosynthesis, and redox homeostasis.[1][3] CB-839 (Telaglenastat) is a first-in-class, potent, selective, and orally bioavailable inhibitor of GLS1.[4][5] By blocking glutaminase activity, CB-839 disrupts glutamine metabolism, leading to cancer cell death and tumor growth inhibition.[6] This technical guide provides an in-depth overview of CB-839, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its characterization.

Introduction: The Role of Glutaminase in Cancer Metabolism

Many tumor cells are highly dependent on glutamine as a primary source of carbon and nitrogen to fuel the tricarboxylic acid (TCA) cycle and for the synthesis of essential macromolecules like nucleotides, amino acids, and lipids.[1][3] Glutaminase 1 (GLS1) is the rate-limiting enzyme in glutaminolysis and is frequently overexpressed in a variety of cancers, correlating with poor prognosis.[1][3] GLS1 exists in two splice variants, KGA and GAC, both of which are targeted by CB-839.[4] Inhibition of GLS1 represents a promising therapeutic strategy to selectively target the metabolic vulnerability of cancer cells.

CB-839 (Telaglenastat): A Selective GLS1 Inhibitor

CB-839 is a novel, orally bioavailable small molecule that acts as a selective, reversible, and allosteric inhibitor of both splice variants of GLS1.[4][7]

Chemical Structure
  • Chemical Name: N-[5-[4-[6-[[2-[3-(trifluoromethoxy)phenyl]acetyl]amino]-3-pyridazinyl]butyl]-1,3,4-thiadiazol-2-yl]-2-pyridineacetamide[8]

  • Molecular Formula: C₂₆H₂₄F₃N₇O₃S[9]

  • Molecular Weight: 571.58 g/mol [9]

Mechanism of Action

CB-839 binds to and inhibits GLS1, preventing the conversion of glutamine to glutamate.[6] This blockade of glutaminolysis has several downstream effects on cancer cells:

  • Depletion of TCA Cycle Intermediates: By reducing the production of glutamate, which is a precursor to the TCA cycle intermediate α-ketoglutarate, CB-839 impairs anaplerosis, leading to decreased energy production.[1]

  • Inhibition of Biosynthesis: The lack of glutamine-derived carbon and nitrogen hinders the synthesis of nucleotides, non-essential amino acids, and fatty acids, which are crucial for rapidly dividing cells.[1]

  • Induction of Oxidative Stress: Glutamate is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1] By depleting glutamate, CB-839 compromises GSH synthesis, rendering cancer cells more susceptible to oxidative damage and apoptosis.[1][10]

The following diagram illustrates the central role of GLS1 in cancer cell metabolism and the point of intervention for CB-839.

Glutaminolysis_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int ASCT2 Transporter Glutamate Glutamate Glutamine_int->Glutamate GLS1 alpha_KG α-Ketoglutarate Glutamate->alpha_KG GDH / Transaminases GSH Glutathione (GSH) Glutamate->GSH TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Biosynthesis Nucleotides, Amino Acids, Lipids TCA_Cycle->Biosynthesis CB839 CB-839 CB839->Glutamate Inhibits

Caption: Glutaminolysis pathway and CB-839's point of inhibition.

Quantitative Data

In Vitro Potency of CB-839

The half-maximal inhibitory concentration (IC₅₀) of CB-839 has been determined in various cancer cell lines, demonstrating its potent anti-proliferative activity.

Cell LineCancer TypeIC₅₀ (nM)Reference
Recombinant Human GAC-24[11]
Endogenous Glutaminase (mouse kidney)-23[4]
Endogenous Glutaminase (mouse brain)-28[4]
HCC1806Triple-Negative Breast Cancer55
MDA-MB-231Triple-Negative Breast Cancer19
A549Non-Small Cell Lung Cancer26[4]
CAKI-1Renal Cell Carcinoma40[4]
HCT-116Colorectal Carcinoma28[4]
NCI-H460Non-Small Cell Lung Cancer36[4]
CT-26Colorectal Carcinoma420[4]
Preclinical Pharmacokinetics of CB-839

Pharmacokinetic studies in preclinical models have shown that CB-839 is orally bioavailable.

SpeciesDoseTₘₐₓ (hours)t½ (hours)Reference
Mouse200 mg/kg (oral)4~4[12][13]
Patient (Phase 1)800 mg BID4.04.2[14]
In Vivo Efficacy of CB-839

CB-839 has demonstrated significant anti-tumor activity in various xenograft models, both as a single agent and in combination with other therapies.

Xenograft ModelCancer TypeTreatmentTumor Growth Inhibition (TGI)Reference
Patient-Derived TNBCTriple-Negative Breast CancerCB-839 (200 mg/kg, p.o.)Significant
JIMT-1HER2+ Breast CancerCB-839 (200 mg/kg, p.o.)54%[5]
JIMT-1HER2+ Breast CancerCB-839 + Paclitaxel100%[5]
HN5Head and Neck Squamous Cell CarcinomaCB-839 (200 mg/kg, p.o.)94.9% (vs. vehicle)[15]
CAL-27Head and Neck Squamous Cell CarcinomaCB-839 + Ionizing RadiationSignificant reduction vs. monotherapy[15]

Experimental Protocols

Glutaminase (GLS1) Activity Assay

This protocol is adapted from a commercially available GLS1 inhibitor screening assay kit.[5]

Objective: To measure the enzymatic activity of GLS1 and the inhibitory effect of CB-839.

Materials:

  • Purified recombinant GLS1 enzyme

  • L-Glutamine (substrate)

  • NAD⁺

  • Coupling reagent (e.g., glutamate dehydrogenase)

  • GLS1 assay buffer

  • CB-839

  • 96-well black microplate

  • Fluorescent microplate reader

Procedure:

  • Prepare 1X GLS1 Buffer: Dilute the stock buffer and add DTT to the final recommended concentration.

  • Prepare Enzyme Solution: Dilute the purified GLS1 enzyme in 1X GLS1 buffer to the desired concentration.

  • Prepare Inhibitor Solutions: Prepare serial dilutions of CB-839 in the appropriate buffer.

  • Assay Plate Setup:

    • To the wells, add the test inhibitor (CB-839) or vehicle control.

    • Add the diluted GLS1 enzyme to all wells except the "Blank" control.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for inhibitor binding.

  • Prepare Substrate Solution: Prepare a solution containing L-Glutamine and NAD⁺ in 1X GLS1 buffer.

  • Initiate the Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin reading the fluorescence at an excitation of 340 nm and an emission of 460 nm, taking readings every minute for a set duration.

  • Data Analysis: Calculate the rate of reaction for each well and determine the percent inhibition of GLS1 activity by CB-839. Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

GLS1_Activity_Assay_Workflow Start Start Prepare_Reagents Prepare Buffers, Enzyme, and Inhibitor Start->Prepare_Reagents Plate_Setup Add Inhibitor and Enzyme to Plate Prepare_Reagents->Plate_Setup Incubate Incubate for Inhibitor Binding Plate_Setup->Incubate Add_Substrate Add Substrate Mix (Glutamine, NAD+) Incubate->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Measurement (Ex/Em: 340/460 nm) Add_Substrate->Measure_Fluorescence Analyze_Data Calculate Reaction Rates and IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the GLS1 activity assay.
Cell Viability Assay (CellTiter-Glo®)

This protocol is a standard procedure for assessing cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay.[1][16][17]

Objective: To determine the effect of CB-839 on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • CB-839

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in an opaque-walled 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.

    • Include wells with medium only for background measurement.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of CB-839 in complete medium.

    • Add the diluted CB-839 or vehicle control to the appropriate wells.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all readings.

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the CB-839 concentration to determine the IC₅₀ value.

Cell_Viability_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat with CB-839 (Serial Dilutions) Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for Treatment Duration Treat_Cells->Incubate_Treatment Equilibrate_Plate Equilibrate Plate to Room Temperature Incubate_Treatment->Equilibrate_Plate Add_Reagent Add CellTiter-Glo® Reagent Equilibrate_Plate->Add_Reagent Lyse_Cells Mix to Lyse Cells Add_Reagent->Lyse_Cells Stabilize_Signal Incubate to Stabilize Signal Lyse_Cells->Stabilize_Signal Measure_Luminescence Measure Luminescence Stabilize_Signal->Measure_Luminescence Analyze_Data Calculate Cell Viability and IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the CellTiter-Glo® cell viability assay.
In Vivo Xenograft Study

This protocol is a general guideline for conducting in vivo efficacy studies of CB-839 in a mouse xenograft model.[18][19]

Objective: To evaluate the anti-tumor activity of CB-839 in vivo.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • CB-839 formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Harvest and resuspend the cancer cells in a suitable medium (e.g., PBS), potentially mixed with Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor growth.

    • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer CB-839 (e.g., 200 mg/kg) or vehicle control orally (p.o.) via gavage, typically twice daily (BID).

    • Continue treatment for the duration of the study.

  • Tumor Measurement and Monitoring:

    • Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint and Analysis:

    • The study may be terminated when the tumors in the control group reach a maximum allowable size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

    • Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy of CB-839.

Clinical Development

CB-839 (Telaglenastat) has been evaluated in multiple clinical trials for various solid tumors and hematological malignancies, both as a monotherapy and in combination with other anti-cancer agents.[20][21][22][23][24][25][26] The clinical trial NCT02071862 was a Phase 1/2 study that evaluated the safety, pharmacokinetics, and pharmacodynamics of CB-839 in patients with advanced solid tumors.[12][20][21][22][23][24][25][26] The recommended Phase 2 dose (RP2D) was determined to be 800 mg twice daily.[21]

Conclusion

CB-839 is a promising therapeutic agent that targets a key metabolic vulnerability of cancer cells. Its high selectivity and potency for GLS1, coupled with its oral bioavailability, make it an attractive candidate for the treatment of various glutamine-dependent cancers. Preclinical and clinical data have demonstrated its anti-tumor activity and a manageable safety profile. Further investigation into combination therapies and predictive biomarkers will be crucial for optimizing the clinical application of CB-839.

References

The Discovery and Development of CB-839 (Telaglenastat): A Glutaminase Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Introduction

Cancer cell metabolism is characterized by a profound reprogramming of nutrient uptake and utilization to fuel rapid proliferation and survival. One of the key metabolic dependencies observed in many tumors is an addiction to glutamine. Glutamine, the most abundant amino acid in plasma, serves as a critical source of carbon and nitrogen for the synthesis of macromolecules, energy production through the tricarboxylic acid (TCA) cycle (a process termed glutaminolysis), and maintenance of redox homeostasis via glutathione production.[1][2] The first and rate-limiting step in glutaminolysis is the conversion of glutamine to glutamate, a reaction catalyzed by the mitochondrial enzyme glutaminase (GLS).[1][3]

Two isoforms of glutaminase, GLS1 and GLS2, have been identified. GLS1, which exists in two splice variants, kidney-type (KGA) and glutaminase C (GAC), is highly expressed in many cancer types and has been linked to tumor growth and survival.[4][5] This dependency on glutaminase presents a therapeutic window for targeting cancer metabolism. Telaglenastat (formerly CB-839), a first-in-class, potent, selective, and orally bioavailable inhibitor of GLS1, was developed by Calithera Biosciences to exploit this vulnerability.[6][7][8] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of CB-839.

Discovery and Mechanism of Action

CB-839 was identified as a novel, potent, and selective inhibitor of glutaminase, distinct from earlier inhibitors like BPTES.[5][9] It acts as a non-competitive, reversible, and allosteric inhibitor of both GLS1 splice variants, KGA and GAC, with a significantly higher affinity for GLS1 over GLS2.[4][9][10] The binding of CB-839 to an allosteric site on the GLS1 tetramer induces a conformational change that renders the enzyme inactive, thereby blocking the conversion of glutamine to glutamate.[9][11] This inhibition leads to an accumulation of glutamine and a depletion of glutamate and downstream metabolites essential for tumor cell function.[5][12]

Signaling Pathway of Glutaminolysis and Inhibition by CB-839

G Glutaminolysis Pathway and CB-839 Inhibition Glutamine Glutamine (extracellular) Glutamine_in Glutamine (intracellular) Glutamine->Glutamine_in Transporter GLS1 GLS1 (Glutaminase 1) Glutamine_in->GLS1 Glutamate Glutamate GLS1->Glutamate Hydrolysis CB839 CB-839 (Telaglenastat) CB839->GLS1 Inhibition aKG α-Ketoglutarate Glutamate->aKG GSH Glutathione (GSH) (Redox Balance) Glutamate->GSH TCA TCA Cycle aKG->TCA Biosynthesis Biosynthesis (Nucleotides, Amino Acids) TCA->Biosynthesis Energy Energy (ATP) TCA->Energy

Caption: Mechanism of glutaminase inhibition by CB-839.

Preclinical Development

The preclinical evaluation of CB-839 demonstrated its potent anti-tumor activity across a range of cancer models, particularly those exhibiting a high dependence on glutamine.

Biochemical and Cellular Potency

CB-839 exhibits low nanomolar potency against recombinant human GAC (rHu-GAC) and endogenous glutaminase.[5][7] Its inhibitory activity is time-dependent and slowly reversible.[7]

ParameterValueTarget/SystemReference
IC50 24 nMRecombinant Human GAC[7]
IC50 < 50 nMrHu-GAC (1-hour preincubation)[7]
IC50 23 nMEndogenous glutaminase (mouse kidney)[4]
IC50 28 nMEndogenous glutaminase (mouse brain)[4]
IC50 3.2 x 10-3 µMEndogenous glutaminase (293T cells)[13]

Table 1: Biochemical and Cellular Potency of CB-839.

In Vitro Anti-proliferative Activity

CB-839 has shown significant anti-proliferative effects in various cancer cell lines, with triple-negative breast cancer (TNBC) being particularly sensitive.[5][8] This sensitivity correlates with high GLS1 expression and a dependence on extracellular glutamine for growth.[5][8] In contrast, estrogen receptor-positive breast cancer cell lines were largely insensitive.[5][7]

Cell Line (Cancer Type)Effect of CB-839 (1µM)Reference
HCC-1806 (TNBC)Anti-proliferative activity[7]
T47D (ER+)No anti-proliferative activity[7]
Patient-derived MelanomaDecreased glutamine consumption (up to 80%)[14]
DeGISTL1 (GIST)Dose-dependent proliferation inhibition[4]

Table 2: In Vitro Activity of CB-839 in Cancer Cell Lines.

In Vivo Efficacy

In vivo studies using xenograft models have confirmed the anti-tumor activity of CB-839, both as a single agent and in combination with standard-of-care therapies.

Cancer ModelTreatmentTumor Growth Inhibition (TGI)Reference
TNBC XenograftCB-839 (200 mg/kg, p.o.)61%[7]
JIMT-1 Xenograft (HER2+)CB-839 alone54%[7]
JIMT-1 Xenograft (HER2+)CB-839 + Paclitaxel100% (Tumor regrowth suppression)[7]

Table 3: In Vivo Anti-tumor Efficacy of CB-839.

Experimental Protocols

Glutaminase Activity Assay

A coupled enzymatic assay is commonly used to measure glutaminase activity and the inhibitory effect of CB-839.

G Glutaminase Activity Assay Workflow Start Start Prepare Prepare Assay Buffer: - 50 mM Tris-Acetate pH 8.6 - 150 mM K2HPO4, 0.25 mM EDTA - 0.1 mg/mL BSA, 1 mM DTT - 2 mM NADP+, 0.01% Triton X-100 Start->Prepare Mix Pre-mix CB-839 (in DMSO), 10 mM Glutamine, and 6 units/mL Glutamate Dehydrogenase (GDH) Prepare->Mix Initiate Initiate reaction by adding 2 nM recombinant human GAC (rHu-GAC) Mix->Initiate Incubate Incubate and monitor fluorescence (Ex340/Em460 nm) every minute for 15 minutes Initiate->Incubate Analyze Convert Relative Fluorescence Units (RFU) to NADPH concentration (µM) using a standard curve Incubate->Analyze Calculate Calculate % inhibition and IC50 values Analyze->Calculate End End Calculate->End G Clinical Development Pathway of CB-839 Preclinical Preclinical Studies (In vitro & In vivo efficacy) Phase1 Phase 1 (NCT02071862) - Dose Escalation (Solid Tumors) - Safety, PK/PD, MTD/RP2D Preclinical->Phase1 RP2D Recommended Phase 2 Dose (RP2D) Established (800 mg BID) Phase1->RP2D Phase2 Phase 2 Combination Studies RP2D->Phase2 RCC Renal Cell Carcinoma (RCC) - with Everolimus (ENTRATA) - with Cabozantinib (CANTATA) Phase2->RCC TNBC Triple-Negative Breast Cancer (TNBC) - with Paclitaxel Phase2->TNBC MDS Myelodysplastic Syndrome (MDS) - with Azacitidine Phase2->MDS NSCLC Non-Small Cell Lung Cancer (NSCLC) - with Pembrolizumab Phase2->NSCLC Other Other Solid & Hematologic Malignancies Phase2->Other

References

Investigating the Metabolic Reprogramming Induced by CB-839: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic pathways often exploited by tumors is glutaminolysis, the process by which glutamine is converted into glutamate and subsequently into other key metabolites that fuel the tricarboxylic acid (TCA) cycle and support biosynthesis. Glutaminase (GLS), the enzyme catalyzing the first step of this pathway, has emerged as a critical therapeutic target. CB-839 (Telaglenastat) is a potent, selective, and orally bioavailable inhibitor of GLS1, the primary GLS isoform expressed in many cancer types.[1][2] This technical guide provides an in-depth overview of the metabolic reprogramming induced by CB-839, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological processes.

Core Mechanism of Action

CB-839 is a non-competitive inhibitor of glutaminase 1 (GLS1), targeting both the KGA and GAC splice variants.[1] By inhibiting GLS1, CB-839 blocks the conversion of glutamine to glutamate, thereby disrupting a central node in cancer cell metabolism.[3] This inhibition leads to a cascade of metabolic consequences, including the depletion of downstream metabolites essential for energy production, biosynthesis, and redox balance. The primary effects of CB-839-mediated GLS1 inhibition include:

  • Disruption of the Tricarboxylic Acid (TCA) Cycle: By reducing the supply of glutamate-derived α-ketoglutarate, CB-839 impairs the anaplerotic replenishment of the TCA cycle, leading to decreased levels of key intermediates such as citrate, fumarate, and malate.[1][3]

  • Impaired Glutathione Synthesis: Glutamate is a precursor for the synthesis of glutathione (GSH), a critical antioxidant. CB-839 treatment leads to reduced intracellular GSH levels, rendering cancer cells more susceptible to oxidative stress.[1][4]

  • Inhibition of Nucleotide Biosynthesis: The nitrogen from glutamine is essential for the de novo synthesis of purines and pyrimidines. By blocking glutamine metabolism, CB-839 can impede nucleotide production, thereby limiting DNA and RNA synthesis required for cell proliferation.[5]

The culmination of these metabolic insults is a significant anti-proliferative effect in glutamine-dependent cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of CB-839 on cancer cell lines, providing a basis for comparing its potency and metabolic impact across different cancer types.

Table 1: Anti-proliferative Activity of CB-839 in Breast Cancer Cell Lines

Cell LineSubtypeIC50 (nM)Reference
HCC1806TNBC20-55[1]
MDA-MB-231TNBC20-55[1]
Panel of TNBC linesTNBC2-300[1]
T47DER+>1000[1]

Table 2: Metabolic Alterations Induced by CB-839 in Cancer Cell Lines

Cell LineCancer TypeTreatmentMetaboliteFold Change vs. ControlReference
HCC1806TNBC1 µM CB-839 (4h)GlutamineIncreased[1]
GlutamateDecreased[1]
AspartateDecreased[1]
GlutathioneDecreased[1]
FumarateBelow Limit of Quantitation[1]
MalateDecreased[1]
CitrateDecreased[1]
T98GGlioblastoma1 µM CB-839 (24h)Glutamate~0.2[5]
α-Ketoglutarate~0.1[5]
Fumarate~0.02[5]
Malate~0.05[5]
Aspartate~0.05[5]
3-Methyl-adenine2.68[5]
N,N,N-trimethyl-lysine2.17[5]
5-Methylcytosine22[5]
LN229Glioblastoma1 µM CB-839 (24h)Glutamate~0.5[5]
α-Ketoglutarate~0.2[5]
Fumarate~0.1[5]
Malate~0.2[5]
Aspartate~0.2[5]
3-Methyl-adenine2.58[5]
N,N,N-trimethyl-lysine1.4[5]
U87MGGlioblastoma1 µM CB-839 (24h)Glutamate~0.5[5]
α-Ketoglutarate~0.4[5]
Fumarate~0.2[5]
Malate~0.4[5]
Aspartate~0.4[5]
3-Methyl-adenine2.47[5]
N,N,N-trimethyl-lysine1.4[5]
A375HGMelanoma1 µM CB-839Glutamine>3[3]
Glutamate<0.5[3]
α-Ketoglutarate<0.5[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of CB-839.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of CB-839.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of CB-839 in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted CB-839 solutions. Include vehicle-only wells as a control.

    • Incubate the plate for 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.

    • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Plot the percentage of cell viability against the log concentration of CB-839.

    • Calculate the IC50 value using a four-parameter logistic curve fit.

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration.

  • Cell Seeding and Plate Hydration:

    • A day before the assay, hydrate a Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.

    • Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to attach overnight.

  • Assay Preparation:

    • On the day of the assay, remove the growth medium from the cells and wash with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

    • Add 180 µL of the supplemented assay medium to each well and incubate at 37°C in a non-CO2 incubator for 45-60 minutes.

  • Compound Loading:

    • Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A in the assay medium.

    • Load the compounds into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Analyzer Operation:

    • Start the Seahorse XF Analyzer and perform sensor cartridge calibration.

    • After calibration, replace the utility plate with the cell culture plate.

    • Run the assay, which will sequentially inject the compounds and measure the OCR at baseline and after each injection.

  • Data Analysis:

    • The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Metabolomics Analysis by LC-MS

This protocol outlines the steps for analyzing intracellular metabolite changes following CB-839 treatment.

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency in 6-well plates.

    • Treat the cells with CB-839 or vehicle control for the specified duration (e.g., 4 or 24 hours).

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes and centrifuge at high speed to pellet the protein and cell debris.

  • Sample Preparation:

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

  • LC-MS Analysis:

    • Inject the reconstituted samples into a liquid chromatography-mass spectrometry (LC-MS) system.

    • Separate the metabolites using a suitable chromatography column (e.g., a HILIC or reversed-phase column).

    • Detect and quantify the metabolites using a high-resolution mass spectrometer.

  • Data Analysis:

    • Process the raw data to identify and quantify the metabolites.

    • Normalize the data to the cell number or protein content.

    • Perform statistical analysis to identify significant changes in metabolite levels between the CB-839 treated and control groups.

Western Blotting for GLS1 Expression

This method is used to determine the protein expression levels of GLS1.

  • Protein Extraction:

    • Wash cultured cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against GLS1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Use a loading control, such as β-actin, to ensure equal protein loading.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Glutaminolysis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Glutamine_ext Glutamine Glutamine Glutamine Glutamine_ext->Glutamine ASCT2 Transporter Glutamate Glutamate Glutamine->Glutamate GLS1 Nucleotides Nucleotides Glutamine->Nucleotides alpha_KG α-Ketoglutarate Glutamate->alpha_KG GDH/Transaminases Glutathione Glutathione (GSH) Glutamate->Glutathione TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle CB839 CB-839 GLS1 GLS1 CB839->GLS1

Caption: The glutaminolysis pathway and the inhibitory action of CB-839 on GLS1.

Experimental_Workflow cluster_invitro In Vitro Analysis start Cancer Cell Lines treatment Treat with CB-839 start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability metabolism Metabolic Analysis treatment->metabolism western Western Blot (GLS1 Expression) treatment->western ic50 Determine IC50 viability->ic50 seahorse Seahorse XF Analysis (OCR) metabolism->seahorse lcms LC-MS Metabolomics metabolism->lcms met_changes Quantify Metabolite Changes lcms->met_changes

Caption: A typical experimental workflow for investigating the effects of CB-839.

Logical_Relationship CB839 CB-839 Treatment GLS1_inhibition GLS1 Inhibition CB839->GLS1_inhibition Glutamine_metabolism_block Block in Glutamine to Glutamate Conversion GLS1_inhibition->Glutamine_metabolism_block Glutamate_depletion Intracellular Glutamate Depletion Glutamine_metabolism_block->Glutamate_depletion alpha_KG_depletion α-Ketoglutarate Depletion Glutamate_depletion->alpha_KG_depletion GSH_depletion Glutathione Depletion Glutamate_depletion->GSH_depletion Nucleotide_synthesis_impairment Impaired Nucleotide Synthesis Glutamate_depletion->Nucleotide_synthesis_impairment TCA_disruption TCA Cycle Disruption alpha_KG_depletion->TCA_disruption Energy_crisis Energy Crisis TCA_disruption->Energy_crisis Oxidative_stress Increased Oxidative Stress GSH_depletion->Oxidative_stress Proliferation_inhibition Inhibition of Proliferation Nucleotide_synthesis_impairment->Proliferation_inhibition Energy_crisis->Proliferation_inhibition Oxidative_stress->Proliferation_inhibition

Caption: Logical flow of the metabolic consequences of CB-839 treatment.

Conclusion

CB-839 effectively targets the metabolic vulnerability of glutamine-dependent cancers by inhibiting GLS1. This leads to a profound reprogramming of cellular metabolism, characterized by the disruption of the TCA cycle, impaired glutathione synthesis, and reduced nucleotide biosynthesis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the mechanism and therapeutic potential of CB-839. The continued exploration of GLS1 inhibition, both as a monotherapy and in combination with other agents, holds significant promise for the development of novel cancer therapies.

References

The Critical Role of Glutamine Addiction in Determining Sensitivity to the Glutaminase Inhibitor CB-839: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cell metabolism is characterized by a profound dependence on specific nutrients to fuel rapid proliferation and survival. One such critical nutrient is the non-essential amino acid glutamine. This "glutamine addiction" has emerged as a key vulnerability in a wide range of malignancies. CB-839 (Telaglenastat) is a potent and selective inhibitor of glutaminase (GLS), the first enzyme in the glutaminolysis pathway that converts glutamine to glutamate. By blocking this critical step, CB-839 effectively starves cancer cells of essential metabolic intermediates required for energy production, biosynthesis, and redox balance. This in-depth technical guide explores the intricate relationship between glutamine addiction and sensitivity to CB-839, providing a comprehensive overview of the underlying molecular mechanisms, detailed experimental protocols for assessing drug sensitivity, and a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers and drug development professionals working to exploit the metabolic vulnerabilities of cancer.

Introduction: The Glutamine Addiction of Cancer

While normal cells can synthesize sufficient glutamine, many cancer cells become "addicted" to an exogenous supply of this amino acid.[1] This heightened demand is driven by the multifaceted roles of glutamine in cellular metabolism:

  • Anaplerosis and Energy Production: Glutamine-derived carbon is a major source for replenishing the tricarboxylic acid (TCA) cycle, a central hub for energy production (ATP) and the generation of biosynthetic precursors.[2][3]

  • Biosynthesis of Macromolecules: The nitrogen and carbon from glutamine are essential for the synthesis of nucleotides (purines and pyrimidines), non-essential amino acids, and lipids, all of which are critical for cell growth and proliferation.[4][5]

  • Redox Homeostasis: Glutamine is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant that protects cells from reactive oxygen species (ROS)-induced damage.[5][6]

This reliance on glutamine creates a therapeutic window for targeting cancer metabolism. By inhibiting the key enzymes in the glutaminolysis pathway, it is possible to selectively disrupt the metabolic machinery of cancer cells, leading to growth arrest and cell death.

CB-839: A Potent and Selective Glutaminase Inhibitor

CB-839 is an orally bioavailable, potent, and selective small-molecule inhibitor of both splice variants of mitochondrial glutaminase, kidney-type (KGA) and glutaminase C (GAC).[7][8] It binds to an allosteric site on the enzyme, leading to its inactivation.[9] By inhibiting the conversion of glutamine to glutamate, CB-839 effectively blocks the entry of glutamine into the central carbon metabolism of cancer cells.[7][10] This leads to a cascade of metabolic consequences, including:

  • Depletion of TCA Cycle Intermediates: Inhibition of glutaminase leads to a significant reduction in the levels of key TCA cycle metabolites such as α-ketoglutarate, fumarate, and malate.[7][10]

  • Impaired Biosynthesis: The lack of glutamine-derived precursors hinders the synthesis of nucleotides, amino acids, and lipids.

  • Increased Oxidative Stress: Reduced glutathione synthesis due to the depletion of its precursor, glutamate, leads to an accumulation of ROS and increased oxidative stress.[6]

The sensitivity of cancer cells to CB-839 is strongly correlated with their degree of glutamine dependence.[7] Tumors with high levels of glutaminase expression and a high rate of glutamine consumption are generally more susceptible to the anti-proliferative effects of CB-839.[7]

Signaling Pathways and Mechanisms of Action

The metabolic reprogramming that leads to glutamine addiction is often driven by the aberrant activation of oncogenic signaling pathways.

glutamine_metabolism cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glutamine_ext Glutamine ASCT2 ASCT2 (SLC1A5) Glutamine_ext->ASCT2 Uptake Glutamine_intra Glutamine Nucleotides Nucleotides Glutamine_intra->Nucleotides Nitrogen Donation Glutamine_mito Glutamine Glutamine_intra->Glutamine_mito Glutamate_cyto Glutamate GSH Glutathione (GSH) Glutamate_cyto->GSH Synthesis NEAA Non-Essential Amino Acids Glutamate_cyto->NEAA Synthesis ASCT2->Glutamine_intra GLS Glutaminase (GLS1) Glutamine_mito->GLS Conversion Glutamate_mito Glutamate Glutamate_mito->Glutamate_cyto aKG α-Ketoglutarate Glutamate_mito->aKG Conversion TCA TCA Cycle aKG->TCA Anaplerosis TCA->aKG GLS->Glutamate_mito CB839 CB-839 CB839->GLS Inhibition GDH GDH / Transaminases experimental_workflow start Start cell_culture Cancer Cell Culture start->cell_culture drug_treatment CB-839 Treatment (Dose-Response) cell_culture->drug_treatment viability_assay Cell Viability Assay (e.g., MTT) drug_treatment->viability_assay metabolic_analysis Metabolic Analysis drug_treatment->metabolic_analysis western_blot Western Blot (GLS1, etc.) drug_treatment->western_blot data_analysis Data Analysis (IC50, Metabolite Levels) viability_assay->data_analysis metabolic_analysis->data_analysis western_blot->data_analysis end End data_analysis->end

References

A Technical Guide to the Splice Variants of Glutaminase Targeted by CB-839

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Glutaminase and Its Role in Cancer Metabolism

Cancer cells undergo significant metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic pathways that is often upregulated in cancer is glutaminolysis, the process of converting glutamine into glutamate and subsequently other key metabolites. Glutaminase (GLS), the enzyme that catalyzes the first and rate-limiting step of this pathway, plays a pivotal role in providing cancer cells with essential building blocks for biosynthesis and energy production.[1][2][3] There are two primary isoforms of glutaminase in mammals: GLS1 (kidney-type) and GLS2 (liver-type).[4][5] This guide focuses on the splice variants of GLS1, which are the primary targets of the clinical-stage inhibitor CB-839 (Telaglenastat).

Overview of Glutaminase Splice Variants: KGA and GAC

The GLS1 gene undergoes alternative splicing to produce two main variants: a long form known as Kidney-type Glutaminase (KGA) and a shorter, more catalytically active form called Glutaminase C (GAC).[6][7] Both KGA and GAC are encoded by the GLS1 gene and share a common N-terminal catalytic core.[6] However, they differ in their C-terminal domains due to the alternative splicing of exons.[7]

While both isoforms contribute to glutaminase activity, GAC is often the predominant and more active splice variant in many cancer types.[1][2][8] The differential expression and activity of KGA and GAC have significant implications for tumor metabolism and progression, making them attractive targets for cancer therapy.[2]

CB-839: A Potent and Selective Inhibitor of GLS1 Splice Variants

CB-839 (Telaglenastat) is a first-in-class, orally bioavailable small molecule that acts as a potent, selective, and reversible inhibitor of both GLS1 splice variants, KGA and GAC.[9][10][11] It exhibits low nanomolar potency and has demonstrated significant antitumor activity in a variety of preclinical cancer models, particularly those that are dependent on glutamine metabolism.[9][12] CB-839 does not inhibit the GLS2 isoform, highlighting its specificity for the GLS1 splice variants.[9][10] The inhibition of KGA and GAC by CB-839 leads to a disruption of downstream metabolic pathways, including the tricarboxylic acid (TCA) cycle and glutathione synthesis, ultimately leading to decreased cancer cell proliferation and survival.[4][9]

Quantitative Data

Table 1: Inhibitory Potency of CB-839 Against Glutaminase Splice Variants and Cancer Cell Lines
TargetCell Line/SystemIC50 (nM)Reference(s)
Endogenous Glutaminase (mouse kidney)-23[10][11]
Endogenous Glutaminase (mouse brain)-28[10][11]
Recombinant Human GAC-24[13]
HCC1806 (TNBC)Proliferation49[11]
MDA-MB-231 (TNBC)Proliferation26[11]
PaTu-8988T (PDAC)Proliferation1.01[11]
MPDAC-4 (PDAC)Proliferation1.73[11]
HG-3 (CLL)Proliferation410[4]
MEC-1 (CLL)Proliferation66,200[4]
LNCaP (Prostate Cancer, hormone-sensitive)Clonogenic Assay1,000[14]
LNCaP-derived CRPC (Prostate Cancer)Clonogenic Assay2,000[14]
PC-3 (Prostate Cancer, CRPC)Clonogenic Assay< 100[14]
293T (epithelial)Glutaminase Inhibition3.2[15]
Table 2: Relative Expression of KGA and GAC Splice Variants in Cancer
Cancer TypeObservationReference(s)
Non-Small Cell Lung Cancer (NSCLC)GAC is essential for cancer cell growth; KGA expression is decreased in tumors compared to normal lung tissue.[1]
Various Primary Human Tumors (TCGA data)GAC is the predominant splice form of GLS in many tumor types.[2][8]
Breast CancerBoth KGA and GAC protein levels are increased in breast tumors compared to normal tissues.[16]
Prostate CancerAn isoform switch from KGA to GAC is associated with therapy resistance and disease progression.[17]

Signaling Pathways and Metabolic Consequences of GLS1 Inhibition

The inhibition of KGA and GAC by CB-839 has profound effects on cancer cell metabolism and downstream signaling pathways. By blocking the conversion of glutamine to glutamate, CB-839 depletes the intracellular pool of glutamate, which is a central node in cellular metabolism.

Glutaminolysis_Pathway_and_CB-839_Inhibition cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Glutamine_mito Glutamine Glutamate_mito Glutamate Glutamine_mito->Glutamate_mito GLS1 (KGA/GAC) aKG α-Ketoglutarate Glutamate_mito->aKG GDH / Transaminases Glutamate_cyto Glutamate Glutamate_mito->Glutamate_cyto TCA_Cycle TCA Cycle aKG->TCA_Cycle CB839 CB-839 CB839->Glutamine_mito Glutamine_cyto Extracellular Glutamine Glutamine_cyto->Glutamine_mito Transporter Glutathione Glutathione (GSH) Glutamate_cyto->Glutathione NEAA Non-Essential Amino Acids Glutamate_cyto->NEAA

Caption: Glutaminolysis pathway and the site of CB-839 inhibition.

The primary metabolic consequences of GLS1 inhibition by CB-839 include:

  • Depletion of TCA Cycle Intermediates: The reduction in α-ketoglutarate levels leads to a decrease in the pool of other TCA cycle intermediates, impairing cellular respiration and energy production.[9]

  • Impaired Glutathione Synthesis: Glutamate is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. CB-839 treatment leads to decreased GSH levels, resulting in increased reactive oxygen species (ROS) and oxidative stress.[4]

  • Reduced Biosynthesis of Non-Essential Amino Acids: Glutamate serves as a nitrogen donor for the synthesis of other non-essential amino acids. GLS1 inhibition can therefore limit the availability of these building blocks for protein synthesis.[2]

These metabolic disruptions ultimately lead to a cytostatic effect, inhibiting cell proliferation and, in some contexts, inducing apoptosis.[4][9]

Downstream_Effects_of_CB839 CB839 CB-839 GLS1 GLS1 (KGA/GAC) CB839->GLS1 Glutamate Glutamate GLS1->Glutamate Glutamine Glutamine Glutamine->GLS1 aKG α-Ketoglutarate Glutamate->aKG GSH Glutathione (GSH) Glutamate->GSH NEAA Non-Essential Amino Acids Glutamate->NEAA TCA TCA Cycle Intermediates aKG->TCA Proliferation ↓ Cell Proliferation TCA->Proliferation ROS ↑ Reactive Oxygen Species (ROS) GSH->ROS NEAA->Proliferation Apoptosis ↑ Apoptosis ROS->Apoptosis

Caption: Downstream metabolic effects of CB-839 mediated GLS1 inhibition.

Experimental Protocols

Glutaminase Activity Assay

This protocol is adapted from methodologies described in studies evaluating CB-839.[4]

Objective: To measure the enzymatic activity of GLS1 in cell lysates and assess the inhibitory effect of CB-839.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • Glutamate measurement kit (e.g., colorimetric or fluorometric assay)

  • CB-839

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Assay Setup: In a 96-well plate, add a standardized amount of protein lysate to each well.

  • Inhibitor Treatment: Add varying concentrations of CB-839 (e.g., 0.01 µM to 100 µM) or vehicle control (DMSO) to the wells.

  • Reaction Initiation: Add the substrate, glutamine, to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Glutamate Measurement: Stop the reaction and measure the amount of glutamate produced using a commercial glutamate assay kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the glutamate production to the amount of protein in each well. Plot the glutaminase activity against the concentration of CB-839 to determine the IC50 value.

Cell Proliferation Assay (MTS Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation.[4][13]

Objective: To determine the effect of CB-839 on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • CB-839

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of CB-839 or vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's protocol.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the CB-839 concentration to determine the IC50 value.

Quantification of Glutaminase Splice Variant Expression (qRT-PCR)

This protocol outlines the steps for measuring the relative mRNA expression levels of KGA and GAC.[18][19]

Objective: To quantify the mRNA levels of GLS1 splice variants, KGA and GAC, in cancer cells or tissues.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers specific for KGA and GAC (boundary-spanning primers are recommended for specificity)

  • Reference gene primers (e.g., GAPDH, β-actin)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from cells or tissues using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and specific primers for KGA, GAC, and a reference gene.

  • Real-time PCR: Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative expression of KGA and GAC using the ΔΔCt method, normalizing to the reference gene expression.

Experimental_Workflow_for_CB839_Sensitivity start Cancer Cell Line of Interest rna_extraction RNA Extraction start->rna_extraction protein_extraction Protein Extraction start->protein_extraction cell_culture Cell Culture start->cell_culture q_pcr qRT-PCR for KGA & GAC Expression rna_extraction->q_pcr correlation Correlate Sensitivity with Splice Variant Expression and Metabolic Profile q_pcr->correlation western_blot Western Blot for GLS1 Protein protein_extraction->western_blot western_blot->correlation cb839_treatment CB-839 Treatment (Dose-Response) cell_culture->cb839_treatment proliferation_assay Cell Proliferation Assay (e.g., MTS) cb839_treatment->proliferation_assay metabolite_extraction Metabolite Extraction cb839_treatment->metabolite_extraction ic50 Determine IC50 proliferation_assay->ic50 metabolomics Metabolomics Analysis (Glutamate, TCA intermediates) metabolite_extraction->metabolomics metabolomics->correlation ic50->correlation

Caption: Experimental workflow for assessing cancer cell sensitivity to CB-839.

Conclusion

The glutaminase splice variants KGA and GAC represent critical nodes in the metabolic network of many cancers. The development of CB-839, a potent and selective inhibitor of these splice variants, has provided a valuable tool for both research and clinical investigation into the therapeutic potential of targeting glutamine metabolism. Understanding the differential expression and roles of KGA and GAC, along with the precise molecular consequences of their inhibition, is crucial for identifying patient populations most likely to benefit from this therapeutic strategy and for the rational design of combination therapies. This guide provides a foundational understanding and practical methodologies for researchers and drug development professionals working to unravel the complexities of glutaminase biology and its targeting in cancer.

References

Telaglenastat: An In-depth Technical Review of Early-Stage Clinical Trial Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telaglenastat (CB-839) is an investigational, first-in-class, oral, selective, and reversible inhibitor of glutaminase (GLS), a critical enzyme in cancer cell metabolism.[1][2] By blocking the conversion of glutamine to glutamate, Telaglenastat disrupts the anaplerotic flux of glutamine into the tricarboxylic acid (TCA) cycle, thereby impeding energy production, biosynthesis of macromolecules, and redox balance in glutamine-dependent tumors.[3][4][5] This document provides a comprehensive technical guide to the early-stage clinical trial results for Telaglenastat, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Core Mechanism of Action

Many cancer cells exhibit a metabolic reprogramming known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen. To compensate for the reduced entry of glucose-derived carbons into the TCA cycle, these cells often become highly dependent on glutamine as an alternative carbon source.[3][5] Glutaminase catalyzes the first step in glutamine utilization, making it a key therapeutic target.[5] Telaglenastat's inhibition of GLS leads to a reduction in glutamate and downstream metabolites, thereby suppressing tumor cell proliferation and survival.[5]

Telaglenastat Mechanism of Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glutamine_ext Glutamine Glutamine_intra Glutamine Glutamine_ext->Glutamine_intra Transporter Glutamine_mito Glutamine Glutamine_intra->Glutamine_mito Transporter Glutaminase Glutaminase (GLS) Glutamine_mito->Glutaminase Glutamate Glutamate Glutaminase->Glutamate Alpha_KG α-Ketoglutarate Glutamate->Alpha_KG Glutathione Glutathione (Redox Balance) Glutamate->Glutathione TCA_Cycle TCA Cycle Biosynthesis Biosynthesis (Nucleotides, Fatty Acids) TCA_Cycle->Biosynthesis Alpha_KG->TCA_Cycle Anaplerosis Telaglenastat Telaglenastat Telaglenastat->Glutaminase Inhibits

Caption: Telaglenastat inhibits glutaminase, blocking glutamine metabolism.

Early-Stage Clinical Trial Data

The following tables summarize the key quantitative data from early-stage clinical trials of Telaglenastat.

Table 1: Efficacy Results of the Phase II ENTRATA Trial (NCT03163667)
EndpointTelaglenastat + Everolimus (n=46)Placebo + Everolimus (n=23)Hazard Ratio (95% CI)p-value (one-sided)
Median Progression-Free Survival (PFS)3.8 months1.9 months0.64 (0.34-1.20)0.079
Overall Response Rate (ORR)2.2% (1 Partial Response)0%--
Stable Disease (SD)56.5%47.8%--

Data sourced from multiple references.[4][5][6][7][8][9]

Table 2: Efficacy Results of the Phase II CANTATA Trial (NCT03428217)
EndpointTelaglenastat + Cabozantinib (n=221)Placebo + Cabozantinib (n=223)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS)9.2 months9.3 months0.94 (0.74-1.21)0.65
Overall Response Rate (ORR)31%28%--

Data sourced from multiple references.[3][10][11][12][13][14]

Table 3: Efficacy Results of the Phase I Trial (NCT02071862) - Combination Cohorts
CombinationHistologyNumber of PatientsDisease Control Rate (DCR)Objective Response Rate (ORR)
Telaglenastat + EverolimusClear Cell RCC2195.2%4.8% (1 PR)
Papillary RCC366.7%0%
Telaglenastat + CabozantinibClear Cell RCC10100%50% (5 PRs, 3 confirmed)
All Histologies12100%42%

Data sourced from multiple references.[9][15]

Table 4: Safety Summary of Key Adverse Events (Grade ≥3)
Adverse EventENTRATA (Tela + Eve)ENTRATA (Pbo + Eve)CANTATA (Tela + Cabo)CANTATA (Pbo + Cabo)
Anemia17%17%--
Fatigue4%9%--
Hypertension--17%18%
Diarrhea--15%13%
Pneumonia7%4%--
Abdominal Pain7%0%--
Thrombocytopenia7%0%--

Data sourced from multiple references.[4][5][8][10][13][16]

Experimental Protocols

Phase II ENTRATA Trial (NCT03163667)
  • Study Design: A randomized, double-blind, placebo-controlled Phase II trial.[4][9]

  • Patient Population: Patients with advanced or metastatic renal cell carcinoma (mRCC) who had received at least two prior lines of therapy, including at least one VEGFR-targeted tyrosine kinase inhibitor (TKI).[4][9][17]

  • Intervention:

    • Experimental Arm: Telaglenastat 800 mg orally twice daily + Everolimus 10 mg orally once daily.[9]

    • Control Arm: Placebo + Everolimus 10 mg orally once daily.[9]

  • Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS) per RECIST v1.1.[4][9]

  • Secondary Endpoints: Overall Survival (OS), Overall Response Rate (ORR), Duration of Response (DoR), and safety.[9]

  • Stratification Factors: Number of prior TKIs (1 or >1) and MSKCC prognostic risk category.[9]

ENTRATA Trial Workflow Start Patient Screening (Advanced/Metastatic RCC, ≥2 prior therapies) Randomization Randomization (2:1) Start->Randomization ArmA Telaglenastat (800mg BID) + Everolimus (10mg QD) Randomization->ArmA ArmB Placebo + Everolimus (10mg QD) Randomization->ArmB Treatment Treatment until Progression or Unacceptable Toxicity ArmA->Treatment ArmB->Treatment Endpoint Primary Endpoint: Progression-Free Survival (RECIST 1.1) Treatment->Endpoint

Caption: Workflow of the ENTRATA clinical trial.
Phase II CANTATA Trial (NCT03428217)

  • Study Design: A randomized, double-blind, placebo-controlled, pivotal Phase II trial.[10][18]

  • Patient Population: Patients with metastatic clear-cell RCC who had progressed on 1 to 2 prior lines of therapy, including at least one anti-angiogenic therapy or nivolumab plus ipilimumab.[10][18]

  • Intervention:

    • Experimental Arm: Telaglenastat 800 mg orally twice daily + Cabozantinib 60 mg orally once daily.[18]

    • Control Arm: Placebo + Cabozantinib 60 mg orally once daily.[18]

  • Primary Endpoint: Progression-Free Survival (PFS) assessed by blinded independent radiology review per RECIST v1.1.[13][18][19]

  • Secondary Endpoints: Overall Survival (OS) and investigator-assessed PFS.[3]

  • Stratification Factors: Prior PD-(L)1 inhibitor therapy (Yes/No) and IMDC prognostic risk group.[18][19]

CANTATA Trial Workflow Start Patient Screening (Metastatic Clear-Cell RCC, 1-2 prior therapies) Randomization Randomization (1:1) Start->Randomization ArmA Telaglenastat (800mg BID) + Cabozantinib (60mg QD) Randomization->ArmA ArmB Placebo + Cabozantinib (60mg QD) Randomization->ArmB Treatment Treatment until Progression or Unacceptable Toxicity ArmA->Treatment ArmB->Treatment Endpoint Primary Endpoint: Progression-Free Survival (RECIST 1.1) Treatment->Endpoint

Caption: Workflow of the CANTATA clinical trial.
Phase I Trial (NCT02071862)

  • Study Design: An open-label, dose-escalation (3+3 design) and dose-expansion Phase I trial.[20][21]

  • Patient Population: Patients with advanced or metastatic solid tumors for which no standard therapy was available.[20]

  • Intervention:

    • Dose Escalation: Telaglenastat administered orally three times daily (fasted) at doses from 100 mg to 800 mg, and twice daily (fed) at doses of 600 mg, 800 mg, and 1000 mg.[20]

    • Dose Expansion: Telaglenastat at the recommended Phase 2 dose (RP2D) of 800 mg twice daily, as monotherapy or in combination with everolimus or cabozantinib.[9][15]

  • Primary Objective: To determine the safety, tolerability, and RP2D of Telaglenastat.[21]

  • Secondary Objectives: To evaluate pharmacokinetics, pharmacodynamics, and anti-tumor activity.[21]

  • Tumor Response Assessment: Performed every 8 weeks using RECIST v1.1.[9]

Conclusion

Early-stage clinical trials of Telaglenastat have explored its potential as a novel metabolic inhibitor in oncology. In the Phase II ENTRATA trial, the addition of Telaglenastat to everolimus demonstrated a doubling of median PFS in heavily pretreated mRCC patients, providing proof-of-concept for glutaminase inhibition in this setting.[4][5][6][7] However, the subsequent Phase II CANTATA trial did not show a significant improvement in PFS with the addition of Telaglenastat to cabozantinib in a similar patient population.[3][10][11][12] The Phase I study established a manageable safety profile and a recommended Phase 2 dose, with encouraging disease control rates in combination cohorts.[9][15] The KEAPSAKE trial in NSCLC was terminated due to a lack of clinical benefit in an interim analysis. Further investigation is warranted to identify patient populations and combination strategies that may derive the most benefit from targeting glutamine metabolism with Telaglenastat.

References

Methodological & Application

Application Notes and Protocols: CB-839 In Vitro Assay for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CB-839, also known as Telaglenastat, is a potent, selective, and orally bioavailable inhibitor of glutaminase (GLS), a key enzyme in cancer cell metabolism.[1][2][3] Many cancer cells exhibit a strong dependence on glutamine for energy production and biosynthesis, a phenomenon termed "glutamine addiction."[4] Glutaminase catalyzes the conversion of glutamine to glutamate, which then fuels the tricarboxylic acid (TCA) cycle and supports the production of essential molecules for rapidly proliferating cells.[4][5] By inhibiting glutaminase, CB-839 disrupts these critical metabolic pathways, leading to decreased cell viability and proliferation in susceptible cancer cell lines.[6][7][8]

These application notes provide a detailed protocol for assessing the in vitro efficacy of CB-839 on cancer cell viability using common colorimetric and luminescent assays. The provided methodologies are intended to guide researchers in designing and executing robust experiments to evaluate the anti-proliferative effects of this compound.

Mechanism of Action of CB-839

CB-839 is an allosteric inhibitor of glutaminase 1 (GLS1), targeting both the kidney-type (KGA) and glutaminase C (GAC) splice variants.[3] Inhibition of GLS1 by CB-839 blocks the conversion of glutamine to glutamate. This leads to a depletion of downstream metabolites essential for the TCA cycle, such as α-ketoglutarate, and disrupts cellular redox balance and the synthesis of other amino acids and nucleotides.[9] The resulting metabolic stress can induce cell cycle arrest and apoptosis in cancer cells that are highly dependent on glutaminolysis.[4]

GIST_graph cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_mito Mitochondrion Glutamine_ext Glutamine ASCT2 ASCT2 Transporter Glutamine_ext->ASCT2 Glutamine_mito Glutamine Glutaminase Glutaminase (GLS1) Glutamine_mito->Glutaminase Glutamate Glutamate Glutaminase->Glutamate aKG α-Ketoglutarate Glutamate->aKG TCA TCA Cycle aKG->TCA Energy Energy Production (ATP, NADH) TCA->Energy Biosynthesis Biosynthesis (Nucleotides, Amino Acids) TCA->Biosynthesis Proliferation Cell Proliferation & Survival Energy->Proliferation Supports Biosynthesis->Proliferation Supports ASCT2->Glutamine_mito CB839 CB-839 CB839->Glutaminase Inhibition GIST_graph Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate overnight to allow attachment Cell_Seeding->Incubation1 Treatment Treat cells with varying concentrations of CB-839 Incubation1->Treatment Incubation2 Incubate for desired duration (e.g., 72 hours) Treatment->Incubation2 Add_Reagent Add viability assay reagent (MTT, MTS, or CellTiter-Glo®) Incubation2->Add_Reagent Incubation3 Incubate for specified time Add_Reagent->Incubation3 Measurement Measure absorbance or luminescence Incubation3->Measurement Analysis Analyze data and calculate IC50 values Measurement->Analysis End End Analysis->End

References

Application Notes and Protocols: Telaglenastat (CB-839) in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Telaglenastat (CB-839), a first-in-class, selective, and orally bioavailable glutaminase 1 (GLS1) inhibitor, in various mouse xenograft models. The protocols outlined below are synthesized from preclinical studies and are intended to guide researchers in designing their own in vivo experiments.

Mechanism of Action

Telaglenastat is an investigational drug that targets cancer cell metabolism.[1][2] Many cancer cells are highly dependent on the amino acid glutamine as a key nutrient for energy production and the synthesis of essential molecules needed for rapid growth.[2][3] Telaglenastat works by inhibiting glutaminase, a critical enzyme that converts glutamine to glutamate.[4] This blockade of glutamine utilization disrupts the tricarboxylic acid (TCA) cycle, hinders the production of building blocks for macromolecules, and ultimately impairs the proliferation and survival of cancer cells.[3][4] Preclinical studies have demonstrated that Telaglenastat can have both cytostatic (inhibiting cell growth) and cytotoxic (killing cancer cells) effects in various tumor models.[5]

cluster_cell Cancer Cell Glutamine Glutamine (extracellular) Glutamate Glutamate Glutamine->Glutamate Glutaminase (GLS1) TCA_Cycle TCA Cycle & Biosynthesis Glutamate->TCA_Cycle Proliferation Tumor Growth & Survival TCA_Cycle->Proliferation Telaglenastat Telaglenastat (CB-839) Telaglenastat->Glutamate Inhibits A Cancer Cell Culture B Subcutaneous Injection of Cells into Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Treatment Administration (Vehicle, Telaglenastat, etc.) D->E F Continued Tumor and Health Monitoring E->F G Endpoint Analysis (Tumor size, Biomarkers) F->G cluster_invivo In Vivo Experiment cluster_exvivo Ex Vivo Analysis Tumor_Model Xenograft Tumor Model Treatment Telaglenastat Administration Tumor_Model->Treatment Monitoring Tumor & Body Weight Measurement Treatment->Monitoring Endpoint Efficacy & PD Assessment Monitoring->Endpoint Metabolomics Metabolite Profiling Western_Blot Western Blot IHC Immunohistochemistry Endpoint->Metabolomics Endpoint->Western_Blot Endpoint->IHC

References

Measuring Glutaminase Inhibition by CB-839 in Cultured Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the inhibition of glutaminase (GLS) by the specific inhibitor CB-839 (Telaglenastat) in cultured cells. These methodologies are essential for assessing the compound's potency, mechanism of action, and downstream effects on cellular metabolism and proliferation.

Introduction to Glutaminase and CB-839

Glutamine is a critical nutrient for many cancer cells, serving as a key source of carbon and nitrogen for the synthesis of biomass and for energy production through the tricarboxylic acid (TCA) cycle. The first and rate-limiting step in glutamine utilization is its conversion to glutamate, a reaction catalyzed by the mitochondrial enzyme glutaminase (GLS).[1] Many tumor types exhibit an addiction to glutamine, making glutaminase a compelling target for cancer therapy.[2][3]

CB-839 is a potent, selective, and orally bioavailable small-molecule inhibitor of both splice variants of glutaminase, KGA and GAC.[1] By blocking the conversion of glutamine to glutamate, CB-839 disrupts cancer cell metabolism, leading to reduced proliferation and, in some cases, cell death.[4] This document outlines key in vitro assays to quantify the inhibitory effects of CB-839.

Key Assays for Measuring Glutaminase Inhibition

Several key assays can be employed to measure the effects of CB-839 on cultured cells. These range from direct measurement of enzyme activity to broader assessments of cell health and metabolic state.

  • Glutaminase Activity Assays: These assays directly measure the enzymatic activity of glutaminase in cell lysates. A common method involves a coupled enzyme reaction where the product of the glutaminase reaction, glutamate, is converted by glutamate dehydrogenase (GDH), leading to the production of NADPH, which can be measured by fluorescence.[5]

  • Metabolite Analysis: Liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), or nuclear magnetic resonance (NMR) can be used to quantify changes in intracellular and extracellular metabolites following CB-839 treatment. Key metabolites to monitor include glutamine (substrate accumulation) and glutamate (product depletion), as well as downstream TCA cycle intermediates.[1][6][7]

  • Cell Viability and Proliferation Assays: These assays determine the impact of glutaminase inhibition on cell growth and survival. Common methods include MTT, CellTiter-Glo, and clonogenic assays.[5][8][9]

  • Oxygen Consumption Rate (OCR) Assays: As glutamine is a major fuel for the TCA cycle and subsequent oxidative phosphorylation (OXPHOS), its inhibition by CB-839 is expected to reduce mitochondrial respiration. OCR can be measured using extracellular flux analyzers like the Seahorse XF Analyzer.[1][10]

  • Cellular Thermal Shift Assay (CETSA): This method can be used to verify the direct binding of CB-839 to glutaminase within intact cells. The principle is that drug binding stabilizes the target protein, leading to a higher melting temperature.[2]

Experimental Protocols

Cell Culture and CB-839 Treatment
  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for metabolite analysis) at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.

  • CB-839 Preparation: Prepare a stock solution of CB-839 in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).

  • Treatment: Remove the existing medium from the cells and replace it with medium containing the desired concentrations of CB-839 or vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 4 hours for acute metabolic effects, 72-96 hours for proliferation assays).[1][9]

Protocol: Cell Viability (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well).[9]

  • Treatment: After 24 hours, treat cells with a dose range of CB-839 (e.g., 2.5, 5, 10, 15, 20 µM) for 48 or 96 hours.[9]

  • MTT Addition: Add MTT reagent (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) to each well and incubate for a period that allows for formazan crystal formation.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Express data as a percentage of the vehicle-treated control. Calculate the CC50 (cytotoxicity concentration 50%) from the dose-response curve.[9]

Protocol: Glutaminase Activity Assay (Coupled Enzyme Assay)
  • Cell Lysis: After treatment with CB-839, wash cells with cold PBS and lyse them in an appropriate buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, combine the cell lysate with an assay buffer containing 50 mM Tris-Acetate (pH 8.6), 150 mM K2HPO4, 0.25 mM EDTA, 10 mM glutamine, 2 mM NADP+, and 6 units/mL glutamate dehydrogenase (GDH).[5]

  • Measurement: Monitor the increase in fluorescence (Ex340/Em460 nm) over time, which corresponds to the production of NADPH.[5]

  • Analysis: Calculate the initial reaction velocity and normalize it to the protein concentration. Compare the activity in CB-839-treated samples to the vehicle control.

Protocol: Intracellular Metabolite Extraction and Analysis (LC-MS)
  • Cell Culture and Treatment: Grow cells in 6-well plates and treat with CB-839 or vehicle for the desired time (e.g., 4 hours).[11]

  • Metabolite Extraction:

    • Quickly aspirate the medium.

    • Wash the cells with ice-cold saline or PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the plate.

    • Scrape the cells and collect the cell lysate/extraction mixture.

    • Centrifuge to pellet the protein and debris.

  • Sample Preparation: Collect the supernatant containing the metabolites and dry it down under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS Analysis: Reconstitute the dried metabolites in an appropriate solvent for LC-MS analysis. Analyze the samples using a suitable LC-MS method to separate and quantify the target metabolites (glutamine, glutamate, TCA cycle intermediates).

  • Data Analysis: Normalize the metabolite levels to the cell number or protein content.

Protocol: Oxygen Consumption Rate (Seahorse XF Assay)
  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Treatment: Treat the cells with CB-839 or vehicle for the desired duration (e.g., 80 minutes).[11]

  • Assay Preparation: Wash the cells and replace the culture medium with Seahorse XF assay medium supplemented with substrates like glucose and glutamine.

  • Seahorse Analysis: Place the plate in a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR).

  • Data Analysis: Analyze the OCR data to determine the effect of CB-839 on mitochondrial respiration.

Data Presentation

Quantitative data from the described assays should be summarized in tables for clear comparison.

Table 1: Effect of CB-839 on Cell Proliferation (IC50 Values)

Cell LineSubtypeCB-839 IC50 (nM)Reference
HCC1806Triple-Negative Breast Cancer20-55[1]
MDA-MB-231Triple-Negative Breast Cancer20-55[1]
T47DER+/HER2- Breast CancerNo effect[1]
HG-3Chronic Lymphocytic Leukemia410[10][12]
MEC-1Chronic Lymphocytic Leukemia66,200[10][12]
A427Lung Carcinoma9[8]
A549Lung Carcinoma27[8]
H460Lung Carcinoma217[8]

Table 2: Metabolic Effects of CB-839 Treatment

Cell LineTreatmentChange in GlutamineChange in GlutamateChange in TCA IntermediatesReference
HCC18061 µM CB-839 (4h)IncreaseDecreaseDecrease (e.g., fumarate, malate)[1]
T98GCB-839AccumulationSharp DecreaseSharply Diminished[6]
LN229CB-839AccumulationDecreaseReduced[6]
U87MGCB-839AccumulationDecreaseReduced[6]
HG-310 nM CB-839 (72h)Not Reported86% DecreaseNot Reported[10]
MEC-11 µM CB-839 (72h)Not Reported48% DecreaseNot Reported[10]

Visualization of Pathways and Workflows

Glutaminase-Dependent Metabolic Pathway

GCL_Metabolic_Pathway cluster_reaction Glutamine_ext Extracellular Glutamine Glutamine_int Intracellular Glutamine Glutamine_ext->Glutamine_int Transport Glutamate Glutamate Glutamine_int->Glutamate GLS Glutaminase (GLS) alpha_KG α-Ketoglutarate Glutamate->alpha_KG TCA_Cycle TCA Cycle (Energy & Biosynthesis) alpha_KG->TCA_Cycle CB839 CB-839 CB839->GLS

Caption: CB-839 inhibits glutaminase (GLS), blocking glutamine to glutamate conversion.

General Experimental Workflow for CB-839 Cellular Assays

GCL_Experimental_Workflow cluster_assays Endpoint Assays start Start: Cell Culture seed_cells Seed Cells in Appropriate Plate start->seed_cells treatment Treat with CB-839 or Vehicle (DMSO) seed_cells->treatment incubation Incubate for Defined Period treatment->incubation viability Viability Assay (e.g., MTT) incubation->viability metabolites Metabolite Analysis (e.g., LC-MS) incubation->metabolites ocr Oxygen Consumption (e.g., Seahorse) incubation->ocr data_analysis Data Analysis and Interpretation viability->data_analysis metabolites->data_analysis ocr->data_analysis end End: Quantify Inhibition data_analysis->end

Caption: General workflow for assessing CB-839's effects in cultured cells.

References

Application Notes and Protocols: The Use of CB-839 (Telaglenastat) in Glioblastoma Multiforme (GBM) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma multiforme (GBM) is the most aggressive and common primary brain tumor in adults, with a median survival of just over a year.[1] A key hallmark of GBM is its profound metabolic reprogramming, which fuels rapid proliferation and therapeutic resistance. One of the central metabolic pathways co-opted by GBM is glutaminolysis, the process of converting glutamine into energy and biosynthetic precursors. Many GBM tumors are "glutamine-addicted," making this pathway an attractive therapeutic target.

CB-839 (Telaglenastat) is a first-in-class, potent, selective, and orally bioavailable inhibitor of glutaminase 1 (GLS1), the mitochondrial enzyme that catalyzes the first step in glutaminolysis: the conversion of glutamine to glutamate.[2][3] By blocking this critical step, CB-839 disrupts downstream metabolic processes essential for tumor cell growth and survival, including the tricarboxylic acid (TCA) cycle, nucleotide biosynthesis, and redox balance.[3][4] These application notes provide a comprehensive overview of the use of CB-839 in GBM research, summarizing key findings and providing detailed experimental protocols.

Mechanism of Action in Glioblastoma

In many cancer cells, including GBM, glutamine is a crucial nutrient that provides carbon and nitrogen for various cellular processes.[5] CB-839's primary mechanism is the inhibition of GLS1, which leads to a cascade of metabolic disruptions.[3]

  • Depletion of TCA Cycle Intermediates: By blocking the production of glutamate from glutamine, CB-839 reduces the levels of key TCA cycle intermediates such as alpha-ketoglutarate (α-KG), succinate, fumarate, and malate.[4][6][7] This impairs the cell's ability to generate ATP and biosynthetic precursors.

  • Impaired Biosynthesis: The depletion of glutamate and its derivatives disrupts the synthesis of other non-essential amino acids, nucleotides (purines and pyrimidines), and fatty acids.[4][5]

  • Redox Imbalance: Glutamate is a precursor for the synthesis of glutathione (GSH), the primary endogenous antioxidant. By reducing glutamate levels, CB-839 can impair GSH production, leading to an increase in reactive oxygen species (ROS), oxidative stress, and ultimately, cell death.[8][9]

  • Vulnerability in IDH-Mutant Glioma: Gliomas with mutations in isocitrate dehydrogenase (IDH) are particularly dependent on glutaminase.[8][9] The oncometabolite 2-hydroxyglutarate (2-HG), produced by mutant IDH, inhibits branched-chain amino acid transaminases, making these tumors critically reliant on GLS1 for glutamate synthesis.[9] This creates a specific vulnerability that can be exploited by CB-839.

cluster_extracellular cluster_cell GBM Cell Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int Transporter GLS1 Glutaminase 1 (GLS1) Glutamine_int->GLS1 Glutamate Glutamate aKG α-Ketoglutarate Glutamate->aKG GSH Glutathione (GSH) (Redox Balance) Glutamate->GSH Nuc Nucleotide Synthesis Glutamate->Nuc TCA TCA Cycle (Energy & Biosynthesis) aKG->TCA GLS1->Glutamate CB839 CB-839 CB839->inhibition inhibition->GLS1 Inhibits

Caption: Mechanism of CB-839 action in Glioblastoma cells.

Data Presentation

Table 1: Effect of CB-839 Monotherapy on GBM Cell Line Proliferation
Cell LineConcentration RangeEffectKey FindingReference
T98G1 nM – 1 µMDose-dependent inhibition of proliferationShowed the greatest modification of metabolite levels among the tested lines.[4][10][11]
LN2291 nM – 1 µMDose-dependent inhibition of proliferationModerate sensitivity to CB-839.[4][10][11]
U87MG1 nM – 1 µMDose-dependent inhibition of proliferationLeast affected cell line among the three tested.[4][10][11]
BTSC Lines (various)1 µMVariable response; 3 of 19 lines showed >75% growth decreaseSensitivity correlates with expression of glutamate transporters EAAT1/EAAT2.[12]
Table 2: Metabolic Alterations in GBM Cell Lines Treated with CB-839
MetaboliteT98G (Fold Change)LN229 (Fold Change)U87MG (Fold Change)Metabolic ImpactReference
GlutamineIncreasedIncreasedIncreasedAccumulation due to GLS1 inhibition[4][11]
Glutamate0.02 - 0.20.1 - 0.50.2 - 0.5Depletion of primary GLS1 product[4][11]
α-Ketoglutarate0.02 - 0.20.1 - 0.50.2 - 0.5Depletion of key TCA cycle intermediate[4][11]
Aspartate0.02 - 0.20.1 - 0.50.2 - 0.5Impaired amino acid synthesis[4][11]
Malate0.02 - 0.20.1 - 0.50.2 - 0.5Depletion of TCA cycle intermediate[4][11]
5-methylcytosine22.0--Potential epigenetic alterations[4][11]
N,N,N-trimethyl-lysine2.171.41.4Altered methylation status[4][11]
Table 3: Efficacy of CB-839 Combination Therapy in Preclinical GBM Models
ModelCombination AgentKey FindingsReference
IDH1-mutant PDX (GBM164)Temozolomide (TMZ)Significantly reduced tumor glutamate (30%) and aspartate (34%) compared to TMZ alone.[8]
U251 and U373 cellsDihydroartemisinin (DHA)Synergistically attenuated glutamine metabolism, triggered apoptosis and ROS accumulation.[13]
GBM Stem Cells (GSCs)Gold Nanoparticle DeliveryAu NP delivery increased the efficacy of CB-839 compared to the drug alone.[2]
Orthotopic IDH-mutant glioma modelRadiation Therapy (RT)Enhanced RT efficacy and depleted intracellular glutamate and glutathione.[9]
GBM mouse modelPimozideCombination of CB-839 and pimozide effectively suppressed GBM growth.[14]

Experimental Protocols

Cell Viability Assay

This protocol is used to assess the dose-dependent effect of CB-839 on the proliferation and viability of GBM cell lines.

Materials:

  • GBM cell lines (e.g., T98G, U87MG, LN229)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • CB-839 (Selleckchem or similar)[11]

  • DMSO (for stock solution)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT)

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Cell Seeding: Seed GBM cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[15]

  • Drug Preparation: Prepare a 10 mM stock solution of CB-839 in DMSO. Create a serial dilution of CB-839 in culture medium to achieve final concentrations ranging from 1 nM to 1 µM.[4] Include a vehicle control (DMSO at the highest concentration used, typically <0.1%).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours, or up to 14 days for slower-growing stem cell lines).[12]

  • Viability Measurement:

    • For CellTiter-Glo: Add the reagent according to the manufacturer's protocol. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • For MTT: Add MTT reagent and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or acidified isopropanol) and incubate until the formazan crystals are dissolved.

  • Data Acquisition: Read the plate using the appropriate plate reader (luminescence for CellTiter-Glo, absorbance at ~570 nm for MTT).

  • Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC50 value.

cluster_workflow A 1. Seed GBM cells in 96-well plate B 2. Incubate 24h for cell attachment A->B C 3. Treat cells with serial dilutions of CB-839 B->C D 4. Incubate for 72h (or desired duration) C->D E 5. Add viability reagent (e.g., CellTiter-Glo) D->E F 6. Read luminescence on plate reader E->F G 7. Analyze data and calculate IC50 F->G

Caption: General workflow for a cell viability assay with CB-839.
Western Blotting for GLS1 Expression

This protocol is used to detect the protein levels of glutaminase (GLS1) or other proteins of interest following CB-839 treatment.

Materials:

  • Treated and untreated GBM cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GLS1, anti-Actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer.[16] Centrifuge at high speed to pellet cell debris and collect the supernatant containing the protein lysate.

  • Quantification: Determine protein concentration using a BCA assay.[16]

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[18]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., rabbit anti-GLS1) diluted in blocking buffer, typically overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[16]

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).[19]

cluster_workflow A 1. Lyse cells & extract protein B 2. Quantify protein (BCA Assay) A->B C 3. Separate proteins by SDS-PAGE B->C D 4. Transfer proteins to PVDF membrane C->D E 5. Block membrane D->E F 6. Incubate with primary then secondary antibodies E->F G 7. Add ECL substrate & image chemiluminescence F->G H 8. Analyze band intensity G->H

Caption: Standard workflow for Western blot analysis.
In Vivo Patient-Derived Xenograft (PDX) Model

This protocol outlines the establishment of orthotopic GBM PDX models to evaluate the in vivo efficacy of CB-839, alone or in combination with other therapies.

Materials:

  • Patient-derived GBM cells/tumorspheres[1]

  • Immunocompromised mice (e.g., athymic nude mice)[20]

  • Stereotactic surgery apparatus

  • CB-839 formulation for oral gavage

  • Other treatment agents (e.g., Temozolomide)

  • Bioluminescence imaging system (if using luciferase-expressing cells)

  • Calipers for flank models

Procedure:

  • Cell Preparation: Culture and expand patient-derived GBM cells. For orthotopic injection, prepare a single-cell suspension in a sterile, serum-free medium or PBS at a concentration of 50,000 to 1,000,000 cells in a volume of 5-10 µL.[21]

  • Orthotopic Implantation: Anesthetize the mouse and secure it in a stereotactic frame. Create a small burr hole in the skull over the desired brain region (e.g., striatum). Slowly inject the cell suspension into the brain parenchyma.[22] Seal the burr hole and suture the incision.

  • Tumor Growth Monitoring: Monitor tumor establishment and growth using non-invasive imaging (e.g., bioluminescence or MRI) starting approximately one week post-implantation.[22]

  • Treatment Initiation: Once tumors are established (e.g., reach a certain bioluminescent signal or volume), randomize mice into treatment groups (e.g., Vehicle, CB-839, TMZ, CB-839 + TMZ).

  • Drug Administration:

    • CB-839: Administer via oral gavage, typically twice daily (e.g., 200 mg/kg).[8]

    • TMZ: Administer via oral gavage or intraperitoneal injection (e.g., 50 mg/kg daily for 5 days).[8][20]

  • Efficacy Assessment:

    • Monitor tumor growth throughout the treatment period using imaging.

    • Record animal body weight as a measure of toxicity.

    • The primary endpoint is typically overall survival.

  • Pharmacodynamic (PD) Analysis: At the end of the study, tumors, plasma, and normal brain tissue can be harvested for analysis of metabolite levels (e.g., glutamate, aspartate) by LC-MS/MS to confirm target engagement.[8]

cluster_workflow A 1. Prepare single-cell suspension of PDX cells B 2. Implant cells orthotopically into mouse brain A->B C 3. Monitor tumor growth (e.g., Bioluminescence) B->C D 4. Randomize mice into treatment groups C->D E 5. Administer treatment (e.g., CB-839 via oral gavage) D->E F 6. Assess efficacy (tumor volume, survival) E->F G 7. Harvest tissues for pharmacodynamic analysis F->G

Caption: Workflow for an in vivo orthotopic PDX study of GBM.

Conclusion and Future Directions

CB-839 has proven to be a valuable research tool for interrogating the metabolic vulnerabilities of glioblastoma. Its ability to inhibit glutaminase leads to significant anti-tumor effects, particularly in IDH-mutant gliomas and in combination with standard-of-care therapies like temozolomide and radiation.[4][8][9] Preclinical studies have demonstrated its potential to overcome therapeutic resistance and suppress tumor growth.[14]

Future research should focus on:

  • Biomarker Identification: Identifying predictive biomarkers to select patients most likely to respond to CB-839 therapy. Expression levels of GLS1 or glutamate transporters may be key indicators.[12]

  • Novel Combinations: Exploring rational combination strategies that target parallel metabolic pathways or exploit the metabolic stress induced by CB-839.[13]

  • Overcoming the Blood-Brain Barrier: While CB-839 shows some brain penetration, its accumulation is limited.[2][8] Investigating novel drug delivery systems, such as nanoparticles, could enhance its therapeutic index in GBM.[2]

  • Clinical Translation: Several clinical trials have investigated CB-839 in solid tumors, including gliomas (NCT03528642).[9][23] Continued clinical evaluation is essential to determine its safety and efficacy in GBM patients.

References

Application Notes and Protocols: Utilizing CB-839 in Combination with Paclitaxel for Breast Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical rationale for combining the glutaminase inhibitor CB-839 (Telaglenastat) with the microtubule-stabilizing agent paclitaxel for the treatment of breast cancer, particularly triple-negative breast cancer (TNBC). Detailed protocols for key experiments are provided to guide researchers in their study design and execution.

Introduction

Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a strong dependence on glutamine for survival and proliferation.[1][2][3][4] Glutamine is a crucial nutrient that supports various cellular processes, including energy production through the tricarboxylic acid (TCA) cycle, redox balance, and the synthesis of amino acids and glutathione.[1][2][3][4] The mitochondrial enzyme glutaminase (GLS) catalyzes the first step in glutamine utilization, the conversion of glutamine to glutamate.[1][2][3][4][5]

Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer that often exhibits elevated GLS expression and a high degree of glutamine dependence.[1][2][3][4][5][6][7][8] This metabolic phenotype presents a therapeutic vulnerability that can be exploited by GLS inhibitors.

CB-839 is a potent, selective, and orally bioavailable inhibitor of both splice variants of glutaminase (KGA and GAC).[1][2][3][4][9] By blocking glutaminase, CB-839 disrupts glutamine metabolism, leading to decreased levels of downstream metabolites essential for tumor cell growth and survival.[1][10] Preclinical studies have demonstrated that CB-839 has significant antitumor activity in TNBC models, both as a single agent and in combination with paclitaxel.[1][2][3][4] The combination is thought to be synergistic as glutamine metabolism has been implicated in mechanisms of resistance to taxanes like paclitaxel.[8][11]

Data Presentation

Preclinical Data: In Vitro Efficacy of CB-839
Cell LineSubtypeCB-839 IC50 (nmol/L)Notes
HCC-1806TNBC20-55Potent antiproliferative activity observed.[1]
MDA-MB-231TNBC20-55Potent antiproliferative activity observed.[1]
T47DER+/HER2-> 1000No significant antiproliferative activity observed.[1]
Preclinical Data: In Vivo Efficacy of CB-839 and Paclitaxel Combination
Xenograft ModelTreatmentTumor Growth Inhibition (TGI)Notes
JIMT-1 (HER2+)CB-839 (200 mg/kg, BID) + Paclitaxel (10 mg/kg, QOD)100% (Complete Regression)Synergistic effect observed, resulting in complete tumor regression.[5]
Patient-Derived TNBCCB-839 (200 mg/kg, BID)Significant tumor growth suppressionCB-839 as a single agent showed significant activity.[1][12]
Clinical Trial Data: CB-839 and Paclitaxel Combination in Advanced TNBC
Trial PhasePatient PopulationCB-839 DosePaclitaxel DoseOverall Response Rate (ORR)Disease Control Rate (DCR)
Phase 1Heavily pretreated TNBC≥600 mg BID80 mg/m² weekly22%59%[11][13][14]
Phase 1 (Taxane-refractory)Heavily pretreated TNBC≥600 mg BID80 mg/m² weekly21%47%[7]
Phase 1 (African Ancestry)Heavily pretreated TNBCNot specified80 mg/m² weekly36%55%[7]
Phase 2 (First Line)Advanced/Metastatic TNBC800 mg BIDNot specified43%79%[11]
Phase 2 (Third Line and beyond)Advanced/Metastatic TNBC800 mg BIDNot specified6%25%[11]

Signaling Pathway and Experimental Workflow

Signaling Pathway of CB-839 and Paclitaxel Combination

cluster_extracellular Extracellular cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glutamine_ext Glutamine Glutamine_intra Glutamine Glutamine_ext->Glutamine_intra Transporter Glutaminase Glutaminase (GLS) Glutamine_intra->Glutaminase Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Apoptosis_cyto Apoptosis Microtubules->Apoptosis_cyto Induces Mitotic Arrest & Glutamate Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Enters ROS ROS TCA_Cycle->ROS Generates ROS->Apoptosis_cyto Induces Glutaminase->Apoptosis_cyto Suppresses Glutaminase->Glutamate Catalyzes CB839 CB-839 CB839->Glutaminase Inhibits

Caption: Mechanism of action for the combination of CB-839 and paclitaxel in breast cancer.

Experimental Workflow for In Vivo Xenograft Study

cluster_setup Study Setup cluster_treatment Treatment Groups cluster_monitoring Monitoring and Analysis start Implant TNBC cells (e.g., JIMT-1) into mice tumor_growth Allow tumors to reach ~150-200 mm³ start->tumor_growth randomize Randomize mice into 4 treatment groups tumor_growth->randomize vehicle Vehicle Control randomize->vehicle cb839_only CB-839 alone (e.g., 200 mg/kg, BID, oral) randomize->cb839_only paclitaxel_only Paclitaxel alone (e.g., 10 mg/kg, QOD, i.p.) randomize->paclitaxel_only combination CB-839 + Paclitaxel randomize->combination measure_tumor Measure tumor volume (e.g., 2-3 times/week) vehicle->measure_tumor cb839_only->measure_tumor paclitaxel_only->measure_tumor combination->measure_tumor measure_bw Monitor body weight measure_tumor->measure_bw endpoint Continue treatment until predefined endpoint measure_bw->endpoint analysis Excise tumors for pharmacodynamic and biomarker analysis endpoint->analysis

Caption: Workflow for a preclinical in vivo study of CB-839 and paclitaxel in a breast cancer xenograft model.

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT/CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of CB-839 and paclitaxel, alone and in combination, on breast cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., HCC-1806, MDA-MB-231, T47D)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • CB-839 (Telaglenastat)

  • Paclitaxel

  • 96-well plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (spectrophotometer or luminometer)

Protocol:

  • Cell Seeding: Seed breast cancer cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Preparation: Prepare a serial dilution of CB-839 and paclitaxel in complete growth medium. For combination studies, prepare a matrix of concentrations for both drugs.

  • Treatment: After 24 hours, remove the medium and add 100 µL of medium containing the drugs (single agents or combinations) to the respective wells. Include vehicle control wells (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[1][3]

  • Viability Assessment:

    • MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 4 hours. Add 100 µL of solubilization buffer and incubate overnight. Read the absorbance at 570 nm.

    • CellTiter-Glo® Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using non-linear regression analysis. Combination effects can be analyzed using software such as CompuSyn to determine the combination index (CI).

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of CB-839 and paclitaxel, alone and in combination, in a mouse xenograft model of breast cancer.

Materials:

  • Female immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.

  • Breast cancer cells (e.g., JIMT-1) or patient-derived xenograft (PDX) tissue.

  • Matrigel

  • CB-839 formulated for oral gavage.

  • Paclitaxel formulated for intraperitoneal (i.p.) injection.

  • Calipers

  • Animal balance

Protocol:

  • Tumor Implantation:

    • Cell Line Xenografts: Subcutaneously inject 1-5 x 10^6 JIMT-1 cells resuspended in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

    • PDX Models: Surgically implant a small fragment of PDX tumor tissue subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control (oral gavage and i.p. injection).

    • Group 2: CB-839 (e.g., 200 mg/kg, twice daily, oral gavage).[5][12]

    • Group 3: Paclitaxel (e.g., 10 mg/kg, every other day, i.p. injection).[5]

    • Group 4: CB-839 + Paclitaxel.

  • Efficacy and Toxicity Monitoring: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. Monitor tumor volume and body weight throughout the study.

  • Endpoint and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and processed for pharmacodynamic (e.g., measurement of glutamate levels) and biomarker analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Data Analysis: Plot the mean tumor volume ± SEM for each treatment group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Clinical Trial Protocol Synopsis (Phase 2)

Title: A Phase 2, Multicenter, Open-Label Study of CB-839 in Combination with Paclitaxel in Patients with Advanced Triple-Negative Breast Cancer (Adapted from NCT03057600).[15]

Objectives:

  • Primary: To evaluate the objective response rate (ORR) of CB-839 in combination with paclitaxel.

  • Secondary: To assess the duration of response, disease control rate (DCR), progression-free survival (PFS), overall survival (OS), and safety and tolerability of the combination.

Key Eligibility Criteria:

  • Histologically confirmed advanced or metastatic TNBC.

  • ECOG performance status of 0-1.

  • Adequate organ function.

  • May include cohorts for first-line and previously treated patients.

Treatment Plan:

  • CB-839: 800 mg administered orally twice daily (BID) with food.

  • Paclitaxel: 80 mg/m² administered as an intravenous infusion on Days 1, 8, and 15 of a 28-day cycle.[6]

  • Treatment continues until disease progression or unacceptable toxicity.

Assessments:

  • Tumor Response: Assessed every 8 weeks using RECIST 1.1 criteria.

  • Safety: Monitored through physical examinations, vital signs, and laboratory tests. Adverse events are graded according to NCI-CTCAE.

  • Pharmacokinetics and Pharmacodynamics: Blood samples may be collected to assess drug concentrations and biomarker changes.

Statistical Analysis:

  • The primary endpoint (ORR) will be summarized with a 95% confidence interval.

  • Time-to-event endpoints (PFS, OS) will be estimated using the Kaplan-Meier method.

Conclusion

The combination of CB-839 and paclitaxel represents a promising therapeutic strategy for patients with TNBC, a challenging disease with limited treatment options. The preclinical and clinical data to date provide a strong rationale for further investigation of this combination. The protocols outlined in these application notes are intended to serve as a guide for researchers to design and conduct robust studies to further elucidate the efficacy and mechanisms of action of this combination therapy.

References

Application Notes and Protocols for Nanoparticle-Based Delivery of Telaglenastat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telaglenastat (formerly CB-839) is a first-in-class, potent, and selective inhibitor of glutaminase (GLS), a critical enzyme in cancer cell metabolism.[1][2] By blocking the conversion of glutamine to glutamate, Telaglenastat disrupts the tricarboxylic acid (TCA) cycle and other metabolic pathways that fuel rapidly proliferating tumor cells.[1][3] While showing promise in clinical trials, particularly in combination with other anticancer agents, its therapeutic efficacy can be potentially enhanced through advanced drug delivery systems.[1][2] Nanoparticle-based delivery offers several advantages, including improved solubility, controlled release, and targeted delivery to tumor tissues, thereby potentially increasing efficacy and reducing systemic toxicity.

These application notes provide an overview and detailed protocols for the formulation and evaluation of Telaglenastat-loaded nanoparticles, specifically focusing on poly(lactic-co-glycolic acid) (PLGA) nanoparticles and liposomes as exemplary delivery platforms.

Signaling Pathway of Telaglenastat in Cancer Cells

Telaglenastat's primary mechanism of action is the inhibition of glutaminase, which catalyzes the first step in glutaminolysis. This inhibition leads to a cascade of downstream effects on cellular metabolism and survival pathways.

Telaglenastat_Pathway Telaglenastat Telaglenastat (CB-839) Glutaminase Glutaminase (GLS) Telaglenastat->Glutaminase inhibits Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase alpha_KG α-Ketoglutarate Glutamate->alpha_KG TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Metabolic_Stress Metabolic Stress TCA_Cycle->Metabolic_Stress ROS Increased ROS Metabolic_Stress->ROS Cell_Growth Decreased Cell Growth & Proliferation Metabolic_Stress->Cell_Growth Apoptosis Apoptosis ROS->Apoptosis

Caption: Mechanism of action of Telaglenastat in cancer cells.

Section 1: Telaglenastat-Loaded PLGA Nanoparticles

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for drug delivery applications. PLGA nanoparticles can encapsulate hydrophobic drugs like Telaglenastat, protecting them from degradation and enabling sustained release.

Experimental Protocol: Formulation of Telaglenastat-Loaded PLGA Nanoparticles

This protocol describes the preparation of Telaglenastat-loaded PLGA nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.

Materials:

  • Telaglenastat

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

  • Acetone

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • High-speed centrifuge

  • Lyophilizer (freeze-dryer)

Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of Telaglenastat in 2 mL of dichloromethane.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA in 20 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase while stirring at 500 rpm on a magnetic stirrer. Immediately sonicate the mixture on ice for 2 minutes at 40% amplitude to form an oil-in-water emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir at room temperature for 4-6 hours to allow the dichloromethane to evaporate, leading to the formation of nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C. Discard the supernatant.

  • Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice to remove excess PVA and unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% sucrose) and freeze-dry.

PLGA_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Collection Organic_Phase Organic Phase (PLGA + Telaglenastat in DCM) Emulsification Emulsification (Sonication) Organic_Phase->Emulsification Aqueous_Phase Aqueous Phase (PVA in Water) Aqueous_Phase->Emulsification Solvent_Evaporation Solvent Evaporation Emulsification->Solvent_Evaporation Centrifugation Centrifugation Solvent_Evaporation->Centrifugation Washing Washing Centrifugation->Washing Lyophilization Lyophilization (Optional) Washing->Lyophilization

Caption: Workflow for preparing Telaglenastat-PLGA nanoparticles.

Experimental Protocol: Characterization of Telaglenastat-Loaded PLGA Nanoparticles

1.2.1. Particle Size and Zeta Potential Analysis

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Resuspend a small aliquot of the nanoparticle formulation in deionized water.

    • Analyze the sample using a DLS instrument to determine the average particle size (Z-average), polydispersity index (PDI), and zeta potential.

1.2.2. Drug Loading and Encapsulation Efficiency

  • Method: High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • Accurately weigh a known amount of lyophilized Telaglenastat-loaded nanoparticles.

    • Dissolve the nanoparticles in a suitable solvent (e.g., acetonitrile) to release the encapsulated drug.

    • Centrifuge to precipitate the polymer.

    • Analyze the supernatant using a validated HPLC method to quantify the amount of Telaglenastat.

    • Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

      • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

1.2.3. In Vitro Drug Release Study

  • Method: Dialysis Method

  • Procedure:

    • Disperse a known amount of Telaglenastat-loaded nanoparticles in PBS (pH 7.4).

    • Place the suspension in a dialysis bag (with an appropriate molecular weight cut-off).

    • Immerse the dialysis bag in a larger volume of PBS (pH 7.4) at 37°C with continuous stirring.

    • At predetermined time intervals, withdraw a sample from the release medium and replace it with fresh PBS.

    • Analyze the collected samples by HPLC to determine the concentration of released Telaglenastat.

Quantitative Data Summary (Illustrative)

Note: The following data is illustrative and should be experimentally determined for specific formulations.

ParameterValue
Average Particle Size (nm)150 - 250
Polydispersity Index (PDI)< 0.2
Zeta Potential (mV)-15 to -30
Drug Loading (%)5 - 10
Encapsulation Efficiency (%)70 - 90
In Vitro Release (at 24h)30 - 40%

Section 2: Telaglenastat-Loaded Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. They are biocompatible and can be formulated to control drug release and improve circulation time.

Experimental Protocol: Formulation of Telaglenastat-Loaded Liposomes

This protocol describes the preparation of Telaglenastat-loaded liposomes using the thin-film hydration method.

Materials:

  • Telaglenastat

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve 100 mg of SPC, 25 mg of cholesterol, and 10 mg of Telaglenastat in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvents using a rotary evaporator under reduced pressure at 40°C to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask at 60 rpm for 1 hour at a temperature above the lipid phase transition temperature.

  • Sonication: Sonicate the resulting liposomal suspension in a bath sonicator for 15 minutes to reduce the size of the liposomes.

  • Extrusion: Extrude the liposomal suspension through a polycarbonate membrane (100 nm pore size) 10-15 times to obtain unilamellar vesicles of a uniform size.

  • Purification: Remove unencapsulated Telaglenastat by dialysis or size exclusion chromatography.

Liposome_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification Lipid_Solution Lipid Solution (SPC + Cholesterol + Telaglenastat in Chloroform/Methanol) Film_Formation Thin Film Formation (Rotary Evaporation) Lipid_Solution->Film_Formation Hydration Hydration with PBS Film_Formation->Hydration Sonication Size Reduction (Sonication) Hydration->Sonication Extrusion Homogenization (Extrusion) Sonication->Extrusion Purification Purification (Dialysis/SEC) Extrusion->Purification

Caption: Workflow for preparing Telaglenastat-loaded liposomes.

Experimental Protocol: Characterization of Telaglenastat-Loaded Liposomes

The characterization of liposomes follows similar principles to PLGA nanoparticles, with specific considerations for their vesicular structure.

  • Particle Size and Zeta Potential: Determined by DLS.

  • Encapsulation Efficiency: Determined by disrupting the liposomes with a suitable solvent (e.g., methanol) and quantifying the Telaglenastat content by HPLC.

  • In Vitro Drug Release: Assessed using the dialysis method as described for PLGA nanoparticles.

Quantitative Data Summary (Illustrative)

Note: The following data is illustrative and should be experimentally determined for specific formulations.

ParameterValue
Average Particle Size (nm)100 - 150
Polydispersity Index (PDI)< 0.15
Zeta Potential (mV)-20 to -40
Encapsulation Efficiency (%)80 - 95
In Vitro Release (at 24h)20 - 30%

Section 3: In Vitro and In Vivo Efficacy Evaluation

Experimental Protocol: In Vitro Cytotoxicity Assay
  • Method: MTT Assay

  • Cell Lines: Select cancer cell lines known to be sensitive to Telaglenastat (e.g., renal cell carcinoma, triple-negative breast cancer cell lines).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of free Telaglenastat, Telaglenastat-loaded nanoparticles, and empty nanoparticles (as a control).

    • Incubate for 72 hours.

    • Add MTT reagent and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

    • Calculate the cell viability and determine the IC50 values.

Experimental Protocol: In Vivo Antitumor Efficacy
  • Animal Model: Use immunodeficient mice (e.g., nude mice) bearing xenografts of a relevant cancer cell line.

  • Procedure:

    • Inject cancer cells subcutaneously into the flank of the mice.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups:

      • Vehicle control

      • Free Telaglenastat

      • Telaglenastat-loaded nanoparticles

      • Empty nanoparticles

    • Administer the treatments intravenously or intraperitoneally at a predetermined dosing schedule.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Quantitative Data Summary (Illustrative)

Note: The following data is illustrative and should be experimentally determined.

AssayFree TelaglenastatTelaglenastat-PLGA NPTelaglenastat-Liposomes
In Vitro IC50 (µM)
Renal Cancer Cell Line A1.50.80.9
Breast Cancer Cell Line B2.11.21.3
In Vivo Tumor Growth
% Tumor Growth Inhibition45%75%70%

Conclusion

Nanoparticle-based delivery systems offer a promising strategy to enhance the therapeutic potential of Telaglenastat. The protocols and illustrative data provided in these application notes serve as a comprehensive guide for researchers to formulate, characterize, and evaluate Telaglenastat-loaded nanoparticles. Further optimization of nanoparticle composition and surface modification for targeted delivery could lead to even more significant improvements in the treatment of glutamine-dependent cancers. Researchers are encouraged to adapt and refine these protocols to suit their specific experimental needs and to generate robust, reproducible data.

References

Application Notes and Protocols: Seahorse XF Analysis of Metabolic Flux with CB-839 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A key feature of this altered metabolism is an increased dependence on glutamine, a phenomenon termed "glutamine addiction." Glutaminase (GLS), the enzyme that catalyzes the conversion of glutamine to glutamate, is a critical gateway for glutamine to enter central carbon metabolism. Its inhibition presents a promising therapeutic strategy to selectively target cancer cells. CB-839 is a potent and selective inhibitor of GLS1, the kidney-type isoform of glutaminase.[1] By blocking the first step in glutamine utilization, CB-839 disrupts multiple metabolic pathways vital for cancer cell growth, including the Tricarboxylic Acid (TCA) cycle, redox balance, and nucleotide synthesis.[2][3]

The Agilent Seahorse XF Analyzer is a powerful platform for investigating cellular metabolism in real-time.[4][5] It measures two key parameters of cellular bioenergetics: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[4][6] This allows for a detailed assessment of how therapeutic agents like CB-839 impact cellular metabolic flux. These application notes provide a comprehensive guide to utilizing the Seahorse XF platform for studying the metabolic effects of CB-839 treatment.

Principle of the Assay

The Seahorse XF Analyzer creates a transient microchamber in each well of a specialized microplate, allowing for highly sensitive measurements of changes in oxygen and proton concentrations in the surrounding media.[7] By sequentially injecting a series of metabolic modulators, a detailed profile of a cell's metabolic phenotype can be generated. For studying the effects of CB-839, the most common assays are the Seahorse XF Cell Mito Stress Test and the Seahorse XF Glycolysis Stress Test . These assays, when combined with CB-839 treatment, can elucidate the inhibitor's impact on mitochondrial function and glycolytic capacity.[3]

Data Presentation

The following tables summarize quantitative data on the effects of CB-839 from various studies.

Table 1: Proliferative IC50 Values of CB-839 in Different Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
HCC1806Triple-Negative Breast Cancer9[2]
MDA-MB-231Triple-Negative Breast Cancer10[2]
T47DER-Positive Breast Cancer>1000[2]
HT29Colorectal Cancer19,100 (48h), 8,750 (96h)[8]
SW480Colorectal Cancer37,480 (48h), 51,410 (96h)[8]

Table 2: Effects of CB-839 on Seahorse XF Metabolic Parameters

Cell LineTreatmentBasal OCR (% of Control)Maximal Respiration (% of Control)Spare Respiratory Capacity (% of Control)Basal ECAR (% of Control)Reference
HG-3 (CLL)CB-839 (IC50)~50%~40%~30%Increased[9]
MEC-1 (CLL)CB-839 (IC50)~60%~50%~40%Increased[9]
A549 (NSCLC)1 µM CB-839 (1h)DecreasedNot ReportedNot ReportedIncreased[10]
PC-9 (NSCLC)1 µM CB-839 (1h)DecreasedNot ReportedNot ReportedIncreased[10]

Experimental Protocols

I. Seahorse XF Cell Mito Stress Test with CB-839 Pre-treatment

This protocol assesses the impact of chronic CB-839 exposure on mitochondrial function.

Materials:

  • Seahorse XF Cell Culture Microplates[7]

  • Seahorse XF Calibrant Solution[11]

  • Seahorse XF Sensor Cartridge[7]

  • Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)[11]

  • CB-839

  • Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A[4][9]

  • Cells of interest

Protocol:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.

    • Allow cells to adhere and grow overnight in a standard CO2 incubator.[11]

  • CB-839 Treatment:

    • The following day, treat the cells with the desired concentrations of CB-839 or vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Sensor Cartridge Hydration:

    • The day before the assay, hydrate the Seahorse XF sensor cartridge by adding Seahorse XF Calibrant to each well and incubating overnight at 37°C in a non-CO2 incubator.[11]

  • Assay Preparation:

    • On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed Seahorse XF assay medium.[4]

    • Add fresh, pre-warmed Seahorse XF assay medium to each well.[4][11]

    • Incubate the cell plate at 37°C in a non-CO2 incubator for at least 1 hour to allow for temperature and pH equilibration.[3]

    • Load the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) diluted in assay medium to the appropriate concentrations for injection.[4][9]

  • Seahorse XF Analyzer Operation:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.[3]

    • After calibration, replace the calibrant plate with the cell plate and initiate the assay.[3]

    • The instrument will measure baseline OCR and ECAR, followed by sequential injections of the Mito Stress Test compounds and subsequent rate measurements.[9]

  • Data Analysis:

    • After the run, normalize the data to cell number.

    • Calculate the key parameters of mitochondrial function: Basal Respiration, ATP Production-Linked Respiration, Maximal Respiration, Spare Respiratory Capacity, and Non-Mitochondrial Respiration.[4][12]

II. Seahorse XF Real-Time ATP Rate Assay with Acute CB-839 Injection

This protocol assesses the immediate impact of CB-839 on ATP production from both mitochondrial respiration and glycolysis.

Materials:

  • Same as the Mito Stress Test protocol, but with the Seahorse XF Real-Time ATP Rate Assay Kit.[10][13]

Protocol:

  • Cell Seeding and Assay Preparation:

    • Follow steps 1, 3, and 4 from the Mito Stress Test protocol (without the pre-treatment with CB-839).

  • Compound Loading:

    • Load the hydrated sensor cartridge with CB-839 for the first injection, followed by Oligomycin and Rotenone/Antimycin A for subsequent injections, all diluted in the assay medium.[10]

  • Seahorse XF Analyzer Operation:

    • Calibrate the sensor cartridge.

    • Initiate the assay. The instrument will measure baseline OCR and ECAR, then inject CB-839 and measure the immediate effect on metabolic rates. Subsequent injections of oligomycin and rotenone/antimycin A will allow for the calculation of ATP production rates from mitochondria and glycolysis.[10][13]

  • Data Analysis:

    • Calculate the mitoATP and glycoATP production rates before and after CB-839 injection.

Mandatory Visualizations

CB839_Metabolic_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria Glutamine_ext Glutamine Glutamine_cyt Glutamine Glutamine_ext->Glutamine_cyt Transporter Glutamine_mit Glutamine Glutamine_cyt->Glutamine_mit Transporter Glutamate_cyt Glutamate GSH Glutathione Glutamate_cyt->GSH Synthesis Alpha_KG_cyt α-Ketoglutarate Glutamate_mit Glutamate Glutamine_mit->Glutamate_mit GLS1 Alpha_KG_mit α-Ketoglutarate Glutamate_mit->Alpha_KG_mit GDH/Transaminase GLS1 GLS1 CB839 CB-839 CB839->GLS1 TCA_Cycle TCA Cycle Alpha_KG_mit->TCA_Cycle OxPhos Oxidative Phosphorylation TCA_Cycle->OxPhos NADH, FADH2 ATP_mit ATP OxPhos->ATP_mit

Caption: CB-839 inhibits GLS1, blocking glutamine to glutamate conversion.

Seahorse_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay seed_cells Seed Cells in XF Microplate treat_cells Treat with CB-839 (for chronic exposure) seed_cells->treat_cells wash_cells Wash & Add Assay Medium seed_cells->wash_cells hydrate_cartridge Hydrate Sensor Cartridge load_compounds Load Compounds into Sensor Cartridge hydrate_cartridge->load_compounds prep_media Prepare Assay Medium prep_media->wash_cells calibrate Calibrate Cartridge wash_cells->calibrate load_compounds->calibrate run_assay Run Seahorse XF Assay calibrate->run_assay analyze Normalize & Analyze Data run_assay->analyze

Caption: Experimental workflow for Seahorse XF analysis with CB-839.

Mito_Stress_Test_Logic cluster_injections Sequential Injections cluster_parameters Calculated Parameters Baseline Baseline Measurement Oligomycin Oligomycin Baseline->Oligomycin BasalResp Basal Respiration Baseline->BasalResp FCCP FCCP Oligomycin->FCCP ATP_Prod ATP-Linked Respiration Oligomycin->ATP_Prod ProtonLeak Proton Leak Oligomycin->ProtonLeak Rot_AA Rotenone/ Antimycin A FCCP->Rot_AA MaxResp Maximal Respiration FCCP->MaxResp SpareCap Spare Respiratory Capacity FCCP->SpareCap NonMito Non-Mitochondrial Respiration Rot_AA->NonMito

References

Application Notes and Protocols: Establishing and Characterizing CB-839 Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-839 (Telaglenastat) is a potent and selective inhibitor of glutaminase 1 (GLS1), a critical enzyme in cancer cell metabolism. By blocking the conversion of glutamine to glutamate, CB-839 disrupts the tricarboxylic acid (TCA) cycle and other biosynthetic pathways that fuel rapid cell proliferation.[1][2] Despite its promise, the development of resistance to CB-839 presents a significant clinical challenge.[1] Understanding the mechanisms of resistance is paramount for developing effective combination therapies and overcoming treatment failure.

These application notes provide detailed protocols for establishing and characterizing CB-839 resistant cancer cell lines in vitro. Such models are invaluable tools for investigating resistance mechanisms, identifying novel therapeutic targets, and screening for compounds that can re-sensitize resistant cells.[3][4]

Part 1: Establishing a CB-839 Resistant Cell Line

The most common method for developing drug-resistant cell lines is through continuous exposure to gradually increasing concentrations of the drug.[3][4][5] This process mimics the selective pressure that leads to acquired resistance in a clinical setting.

Protocol 1: Development of CB-839 Resistant Cell Lines by Stepwise Exposure

1.1. Initial Determination of CB-839 IC50 in the Parental Cell Line

  • Cell Seeding: Plate the parental cancer cell line of interest (e.g., a triple-negative breast cancer line like MDA-MB-231 or a renal cell carcinoma line like A498) in 96-well plates at a density of 5,000-10,000 cells per well.[3][6] Allow cells to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of CB-839 in complete culture medium. The concentration range should be wide enough to span from no effect to complete cell death (e.g., 1 nM to 100 µM). Replace the medium in the 96-well plates with the CB-839-containing medium. Include a vehicle control (e.g., DMSO) at the same concentration as the highest CB-839 dose.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or CCK-8 assay.[6]

  • IC50 Calculation: Plot the cell viability against the logarithm of the CB-839 concentration and use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC50). This value will serve as the starting point for generating the resistant cell line.

1.2. Generating the Resistant Cell Line

  • Initial Exposure: Culture the parental cells in a T25 flask with complete medium containing CB-839 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial dose-response curve.[3]

  • Monitoring and Passaging: Monitor the cells for signs of recovery and proliferation. Initially, a significant portion of the cell population may die. When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of CB-839.[5]

  • Stepwise Dose Escalation: Once the cells demonstrate stable growth at the initial CB-839 concentration for 2-3 passages, increase the drug concentration by approximately 1.5 to 2-fold.[3][7]

  • Repeat and Isolate: Repeat the process of monitoring, passaging, and dose escalation. This process can take several months (3-18 months).[8] It is advisable to cryopreserve cell stocks at each successful concentration step.[4][5]

  • Maintenance Culture: Once the desired level of resistance is achieved (e.g., cells are stably proliferating at a concentration 10-fold or higher than the parental IC50), the resistant cell line (e.g., MDA-MB-231-R) can be maintained in a continuous culture with this concentration of CB-839.

Experimental Workflow for Developing CB-839 Resistant Cell Lines

G cluster_0 Phase 1: IC50 Determination cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Resistant Line Characterization start Seed Parental Cells (96-well plate) treat Treat with CB-839 (Concentration Gradient) start->treat incubate Incubate for 72h treat->incubate viability Assess Cell Viability (MTT/CCK-8 Assay) incubate->viability calculate Calculate IC50 viability->calculate culture_start Culture Parental Cells (T25 Flask) calculate->culture_start Use IC50 to determine starting dose initial_dose Add CB-839 at IC20 culture_start->initial_dose monitor Monitor Cell Recovery and Proliferation initial_dose->monitor passage Passage Cells at 70-80% Confluency monitor->passage stabilize Stabilize Culture (2-3 Passages) passage->stabilize increase_dose Increase CB-839 Concentration (1.5-2x) increase_dose->monitor Repeat Cycle resistant_line Established CB-839 Resistant Cell Line increase_dose->resistant_line Achieve desired resistance level stabilize->increase_dose characterize Perform Characterization Assays resistant_line->characterize

Caption: Workflow for generating CB-839 resistant cells.

Part 2: Characterization of the CB-839 Resistant Cell Line

Once a resistant cell line is established, it is crucial to characterize its phenotype and investigate the underlying resistance mechanisms.

Protocol 2: Confirmation of Resistance Phenotype
  • Determine the IC50 of the Resistant Line: Repeat the IC50 determination protocol (Protocol 1.1) for both the parental and the resistant cell lines side-by-side.

  • Calculate the Resistance Index (RI): The RI is a quantitative measure of the degree of resistance.[3]

    • RI = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)

  • Proliferation Assay:

    • Seed both parental and resistant cells in 96-well plates in their respective standard media (with CB-839 for the resistant line).

    • The next day, treat both cell lines with a range of CB-839 concentrations.

    • Measure cell proliferation at different time points (e.g., 24, 48, 72, and 96 hours) using an appropriate method (e.g., CyQUANT assay or cell counting).

    • Compare the growth curves of the parental and resistant cells at different drug concentrations.

Table 1: Quantitative Comparison of Parental vs. Resistant Cell Lines
ParameterParental Cell Line (e.g., MDA-MB-231)CB-839 Resistant Cell Line (e.g., MDA-MB-231-R)
CB-839 IC50 (µM) Example: 0.5 µMExample: 15 µM
Resistance Index (RI) 1Example: 30
Doubling Time (hours) Example: 28 hoursExample: 32 hours
Morphology Example: Spindle-shapedExample: More rounded, epithelial-like
Protocol 3: Investigating Mechanisms of Resistance

Resistance to CB-839 often involves metabolic reprogramming to bypass the glutaminase blockade.[1][9]

3.1. Metabolic Pathway Analysis

  • Metabolomics: Perform targeted or untargeted metabolomics to compare the metabolic profiles of parental and resistant cells. Key pathways to investigate include:

    • TCA Cycle: Look for alterations in the levels of TCA cycle intermediates like citrate, α-ketoglutarate, succinate, fumarate, and malate.[2][10] Resistance may be associated with the replenishment of these intermediates from alternative sources.[9]

    • Glycolysis: Assess changes in glucose uptake and lactate production.

    • Alternative Anaplerotic Pathways: Pyruvate carboxylase activity, which converts pyruvate to oxaloacetate, can be a key resistance mechanism.[9] Also, investigate the contribution of other amino acids to the TCA cycle.

3.2. Gene and Protein Expression Analysis

  • Quantitative PCR (qPCR): Analyze the mRNA expression levels of genes involved in glutamine metabolism and potential resistance pathways.

    • GLS1 and GLS2: To check for isoform switching.

    • Genes in the KEAP1/NRF2 pathway, which is involved in antioxidant response and can influence sensitivity to glutaminase inhibitors.[1]

    • Enzymes involved in alternative metabolic pathways (e.g., pyruvate carboxylase, fatty acid oxidation enzymes).[1][9]

  • Western Blotting: Validate changes in protein expression for the key genes identified by qPCR. This is crucial as mRNA levels do not always correlate with protein levels.

Part 3: Signaling Pathways in CB-839 Resistance

Resistance to glutaminase inhibition is often driven by the activation of compensatory metabolic pathways that allow cancer cells to maintain TCA cycle function and redox balance.

Key Signaling Pathways Implicated in CB-839 Resistance

G cluster_0 Glutamine Metabolism cluster_1 TCA Cycle cluster_2 CB-839 Action & Resistance Mechanisms cluster_3 Upstream Signaling Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS1 aKG α-Ketoglutarate Glutamate->aKG TCA TCA Cycle (Energy & Biosynthesis) aKG->TCA CB839 CB-839 CB839->Glutamate Inhibits Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase (Upregulated) Oxaloacetate->TCA Anaplerosis FAO Fatty Acid Oxidation FAO->TCA Anaplerosis OtherAA Other Amino Acids OtherAA->TCA Anaplerosis mTORC1 mTORC1 Signaling mTORC1->Glutamate NRF2 KEAP1/NRF2 Pathway NRF2->Glutamate

Caption: Compensatory pathways in CB-839 resistance.

This diagram illustrates how CB-839 inhibits the conversion of glutamine to glutamate, thereby depleting α-ketoglutarate and disrupting the TCA cycle. In resistant cells, compensatory mechanisms are activated. These can include the upregulation of pyruvate carboxylase to fuel the TCA cycle via pyruvate anaplerosis, increased fatty acid oxidation, and utilization of other amino acids.[1][2][9] Signaling pathways like mTORC1 and KEAP1/NRF2 can also contribute to metabolic reprogramming and resistance.[1]

Conclusion

The development and thorough characterization of CB-839 resistant cell lines are essential for advancing our understanding of drug resistance in glutamine-addicted cancers. The protocols and data presented here provide a framework for researchers to generate robust in vitro models. These models will be instrumental in identifying biomarkers of resistance and developing novel therapeutic strategies to improve patient outcomes.

References

Application Notes and Protocols for Assessing CB-839 Efficacy in 3D Spheroid Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) spheroid cultures are increasingly utilized in cancer research and drug development as they more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell culture.[1][2][3][4] These models exhibit gradients of nutrients, oxygen, and pH, as well as complex cell-cell and cell-matrix interactions that influence drug efficacy and resistance.[5][6] CB-839 (Telaglenastat) is a potent and selective inhibitor of glutaminase 1 (GLS1), a key enzyme in glutamine metabolism.[7][8][9][10][11][12][13][14] Many cancer cells exhibit a strong dependence on glutamine for bioenergetics, biosynthesis, and maintenance of redox balance, making GLS1 an attractive therapeutic target.[7][8][10][11] Assessing the efficacy of CB-839 in 3D spheroid models provides a more physiologically relevant understanding of its potential as an anti-cancer agent.

This document provides a detailed protocol for evaluating the efficacy of CB-839 in 3D tumor spheroid models, covering spheroid formation, drug treatment, and a suite of analytical methods to measure treatment response.

Signaling Pathway of CB-839 Action

CB-839 inhibits the conversion of glutamine to glutamate, a critical step in glutaminolysis.[7][9][15] This disruption of glutamine metabolism has several downstream effects on cancer cells. It depletes the tricarboxylic acid (TCA) cycle of key intermediates, such as α-ketoglutarate, leading to reduced energy production.[7][16][17] Furthermore, the inhibition of glutamate production impairs the synthesis of glutathione (GSH), a major cellular antioxidant, resulting in increased oxidative stress and potential induction of apoptosis.[8][10][11] The metabolic stress induced by CB-839 can also impact signaling pathways that are sensitive to nutrient availability, such as the mTOR pathway.[10][18][19]

CB839_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int ASCT2 Transporter Glutamate Glutamate Glutamine_int->Glutamate Glutamine_int->Glutamate Glutaminolysis GLS1 GLS1 alpha_KG α-Ketoglutarate Glutamate->alpha_KG GSH Glutathione (GSH) Glutamate->GSH Synthesis TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Anaplerosis Proliferation Cell Proliferation & Survival TCA_Cycle->Proliferation Energy & Biosynthesis ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Apoptosis Apoptosis ROS->Apoptosis Induces mTOR_pathway mTOR Signaling mTOR_pathway->Proliferation Promotes CB839 CB-839 CB839->GLS1 Inhibits

Caption: CB-839 inhibits GLS1, disrupting glutamine metabolism and downstream pathways.

Experimental Workflow

The overall experimental workflow for assessing the efficacy of CB-839 in 3D spheroid cultures involves several key stages: spheroid formation, treatment with CB-839, and subsequent analysis of various endpoints to determine the drug's effect on spheroid viability, growth, and metabolic activity.

Experimental_Workflow cluster_assays 4. Efficacy Assessment start Start cell_culture 1. 2D Cell Culture (Select appropriate cell line) start->cell_culture spheroid_formation 2. 3D Spheroid Formation (e.g., Ultra-Low Attachment Plates) cell_culture->spheroid_formation treatment 3. CB-839 Treatment (Dose-response and time-course) spheroid_formation->treatment viability_assay Viability Assays (e.g., CellTiter-Glo 3D) treatment->viability_assay imaging_assay High-Content Imaging (Size, Morphology, Live/Dead Staining) treatment->imaging_assay metabolic_assay Metabolic Assays (e.g., Seahorse XF) treatment->metabolic_assay apoptosis_assay Apoptosis Assays (e.g., Caspase-Glo 3/7) treatment->apoptosis_assay data_analysis 5. Data Analysis (IC50 determination, Statistical Analysis) viability_assay->data_analysis imaging_assay->data_analysis metabolic_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: Workflow for assessing CB-839 efficacy in 3D spheroid cultures.

Detailed Experimental Protocols

3D Spheroid Formation

Materials:

  • Cancer cell line of interest (e.g., HCT116, DU145, HepG2)[20]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well ultra-low attachment (ULA) round-bottom plates

  • Hemocytometer or automated cell counter

Protocol:

  • Culture cancer cells in a 2D monolayer to ~80% confluency.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count.

  • Adjust the cell suspension to a final concentration of 1 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well ULA plate (resulting in 1,000 cells/well).

  • Centrifuge the plate at 150 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days to allow for spheroid formation. Monitor spheroid formation daily using a microscope.

CB-839 Treatment

Materials:

  • Formed spheroids in a 96-well ULA plate

  • CB-839 stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

Protocol:

  • Prepare a 2X working stock solution of CB-839 in complete medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Include a vehicle control (e.g., DMSO at the highest concentration used for the drug dilutions).

  • Carefully remove 100 µL of the old medium from each well containing a spheroid.

  • Add 100 µL of the 2X CB-839 dilutions or the vehicle control to the respective wells.

  • Incubate the spheroids for the desired treatment duration (e.g., 48, 72, or 96 hours).[15]

Efficacy Assessment Assays

This assay measures the ATP content of the spheroids, which is an indicator of cell viability.

Materials:

  • Treated spheroids in a 96-well plate

  • CellTiter-Glo® 3D Reagent (or equivalent)

  • Luminometer

Protocol:

  • Remove the plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the CellTiter-Glo® 3D reagent to each well.

  • Mix the contents of the wells by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence of each well using a plate-reading luminometer.

This method provides multiparametric characterization of spheroid morphology and cell viability.[20][21]

Materials:

  • Treated spheroids in a 96-well plate

  • Hoechst 33342 (for nuclear staining)

  • Calcein-AM (for live cell staining)

  • Ethidium Homodimer-1 (EthD-1) or Propidium Iodide (PI) (for dead cell staining)

  • High-content imaging system

Protocol:

  • Prepare a staining solution containing Hoechst 33342, Calcein-AM, and EthD-1 in culture medium at appropriate concentrations.

  • Carefully add the staining solution to each well containing a spheroid.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Image the spheroids using a high-content imaging system with appropriate filter sets for each fluorescent dye.

  • Analyze the images to quantify spheroid diameter, volume, and the number/percentage of live and dead cells.

This assay measures key parameters of cellular metabolism, such as the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), to assess the metabolic effects of CB-839.

Materials:

  • Treated spheroids

  • Seahorse XF Analyzer (or similar instrument)

  • Seahorse XF assay medium and reagents

Protocol:

  • Following CB-839 treatment, carefully transfer spheroids to a Seahorse XF plate.

  • Wash and replace the culture medium with Seahorse XF assay medium.

  • Perform a Seahorse XF Mito Stress Test or Glyco Stress Test according to the manufacturer's instructions.

  • Analyze the data to determine the effect of CB-839 on mitochondrial respiration and glycolysis.

Data Presentation

Quantitative data from the efficacy assessment assays should be summarized in clearly structured tables for easy comparison.

Table 1: Spheroid Viability (ATP-Based Assay)

CB-839 Concentration (µM)Mean Luminescence (RLU)Standard Deviation% Viability (Normalized to Control)
0 (Vehicle Control)150,00012,000100%
0.01145,00011,50096.7%
0.1120,0009,80080.0%
175,0006,50050.0%
1030,0003,20020.0%
10010,0001,5006.7%

Table 2: High-Content Imaging Analysis

CB-839 Concentration (µM)Mean Spheroid Diameter (µm)% Live Cells (Calcein-AM+)% Dead Cells (EthD-1+)
0 (Vehicle Control)55095%5%
0.152085%15%
145060%40%
1030025%75%

Table 3: Metabolic Flux Analysis

CB-839 Concentration (µM)Basal OCR (pmol/min)Basal ECAR (mpH/min)
0 (Vehicle Control)15030
18045
104055

Conclusion

This protocol provides a comprehensive framework for assessing the efficacy of the glutaminase inhibitor CB-839 in 3D spheroid cultures. By employing a combination of viability, imaging, and metabolic assays, researchers can obtain a detailed understanding of the drug's anti-tumor activity in a more physiologically relevant in vitro model. The quantitative data generated from these experiments will be crucial for preclinical evaluation and for informing the design of subsequent in vivo studies.

References

Application Notes and Protocols for Metabolomic Profiling of Cancer Cells Treated with Telaglenastat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cell metabolism is characterized by significant alterations to support rapid proliferation and survival.[1][2] One of the key metabolic adaptations is an increased dependence on glutamine, a phenomenon often termed "glutamine addiction."[3] Glutamine serves as a crucial source of carbon and nitrogen for the synthesis of macromolecules, redox balance maintenance, and anaplerotic replenishment of the tricarboxylic acid (TCA) cycle.[4][5][6]

The mitochondrial enzyme glutaminase (GLS) catalyzes the first and rate-limiting step in glutamine catabolism, the conversion of glutamine to glutamate.[2][5] Telaglenastat (formerly CB-839) is a first-in-class, potent, selective, and orally bioavailable inhibitor of glutaminase 1 (GLS1).[7][8][9] By blocking this critical step, Telaglenastat disrupts downstream metabolic pathways that are essential for cancer cell growth, leading to anti-tumor activity.[5] This application note provides detailed protocols for analyzing the metabolic consequences of Telaglenastat treatment in cancer cells, enabling researchers to investigate its mechanism of action and identify biomarkers of response.

Principle of the Method

Telaglenastat selectively inhibits the kidney-type (KGA) and glutaminase C (GAC) splice variants of GLS1.[7][8] This inhibition blocks the production of glutamate from glutamine.[4][5] Consequently, treatment of glutamine-dependent cancer cells with Telaglenastat is expected to induce significant and measurable changes in the intracellular metabolome.

Key expected metabolic alterations include:

  • Upstream Accumulation: An increase in the intracellular concentration of glutamine.[10][11]

  • Downstream Depletion: A decrease in the levels of glutamate and its derivatives, including TCA cycle intermediates (e.g., α-ketoglutarate, succinate, fumarate, malate), amino acids (e.g., aspartate, proline), and glutathione.[1][6][11][12]

Metabolomic profiling, utilizing techniques such as mass spectrometry, allows for the comprehensive measurement of these changes, providing a detailed snapshot of the metabolic state of the cell in response to GLS1 inhibition.

Signaling and Metabolic Pathway

The following diagram illustrates the central role of glutaminase in cancer cell metabolism and the point of inhibition by Telaglenastat.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glutamine_ext Glutamine Glutamine_intra Glutamine Glutamine_ext->Glutamine_intra Transporter (e.g., SLC1A5) Glutamine_mito Glutamine Glutamine_intra->Glutamine_mito Glutamate Glutamate Glutamine_mito->Glutamate aKG α-Ketoglutarate Glutamate->aKG GDH/Transaminase Aspartate Aspartate Glutamate->Aspartate Transaminase GSH Glutathione Glutamate->GSH Synthesis TCA TCA Cycle (Succinate, Fumarate, Malate) aKG->TCA GLS1 GLS1 GLS1->Glutamate NH4+ Telaglenastat Telaglenastat (CB-839) Telaglenastat->GLS1

Caption: Inhibition of Glutaminase (GLS1) by Telaglenastat.

Experimental Protocols

Cell Culture and Telaglenastat Treatment

This protocol is a general guideline and should be optimized for specific cell lines. Examples of sensitive cell lines include various renal cell carcinoma (RCC), triple-negative breast cancer (TNBC), and glioblastoma models.[1][9][11]

  • Materials:

    • Cancer cell line of interest (e.g., ACHN, Caki-1, T98G, HT29)

    • Complete growth medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine

    • Telaglenastat (CB-839)

    • DMSO (vehicle control)

    • 6-well or 10-cm culture plates

    • Phosphate-Buffered Saline (PBS), ice-cold

  • Procedure:

    • Seed cells in culture plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach overnight.

    • Prepare a stock solution of Telaglenastat (e.g., 10 mM in DMSO).

    • The following day, replace the medium with fresh complete growth medium containing the desired concentration of Telaglenastat (e.g., 0.1 µM to 1 µM) or an equivalent volume of DMSO for the vehicle control.[1][13]

    • Incubate the cells for the desired time period. A time course of 6, 24, and 48 hours is recommended to observe both early and late metabolic effects.[1]

    • Proceed immediately to Metabolite Extraction. A minimum of three biological replicates for each condition is recommended.

Metabolite Extraction

This protocol is for adherent cells and is designed to rapidly quench metabolic activity and extract polar metabolites.

  • Materials:

    • 80:20 Methanol:Water solution (LC-MS grade), pre-chilled to -80°C

    • Cell scraper, pre-chilled

    • Microcentrifuge tubes, pre-chilled

    • Centrifuge capable of 4°C and 16,000 x g

  • Procedure:

    • Aspirate the culture medium from the plates.

    • Immediately wash the cells twice with 5 mL of ice-cold PBS to remove any residual medium. Aspirate the PBS completely.

    • Place the culture plate on dry ice. Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.

    • Scrape the cells in the methanol solution using a pre-chilled cell scraper.

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

    • Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.

    • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried pellets at -80°C until analysis.

Metabolomic Analysis by LC-MS/MS

Dried metabolite extracts are reconstituted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Materials:

    • LC-MS grade water and organic solvents

    • Appropriate LC column (e.g., HILIC for polar compounds)

    • High-resolution mass spectrometer (e.g., Q-Exactive, Sciex QTRAP)

  • Procedure:

    • Reconstitute the dried metabolite pellets in a suitable volume (e.g., 50-100 µL) of injection solvent (e.g., 50:50 Methanol:Water).

    • Vortex briefly and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to LC-MS vials.

    • Inject the samples onto the LC-MS system. The specific LC gradient and MS parameters will need to be optimized for the instrument and the metabolites of interest.

    • Data should be acquired in both positive and negative ionization modes to cover a wider range of metabolites.

Bioenergetic Profiling (Seahorse XF Analysis)

To assess the functional metabolic consequences of Telaglenastat treatment, such as changes in mitochondrial respiration and glycolysis.

  • Materials:

    • Seahorse XF Analyzer

    • Seahorse XF Cell Culture Microplates

    • Seahorse XF Assay Medium

    • Seahorse XF Cell Mito Stress Test Kit

  • Procedure:

    • Seed cells in a Seahorse XF cell culture microplate and allow them to attach.

    • Treat cells with Telaglenastat or vehicle as described in Protocol 1 for the desired duration.

    • One hour before the assay, replace the culture medium with Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator.

    • Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's instructions. This will measure key parameters of mitochondrial function, including the Oxygen Consumption Rate (OCR).

    • Telaglenastat is expected to primarily reduce OCR, reflecting its inhibition of glutamine entry into the TCA cycle.[1][13]

Experimental Workflow Overview

G A 1. Cell Culture Seed cancer cells in plates B 2. Treatment Add Telaglenastat or Vehicle (DMSO) A->B C 3. Quenching & Extraction Wash with cold PBS, add cold 80% Methanol B->C D 4. Harvest & Separation Scrape cells, centrifuge to pellet debris C->D E 5. Sample Prep Collect supernatant, dry under vacuum D->E F 6. LC-MS Analysis Reconstitute and inject sample E->F G 7. Data Processing Peak integration, metabolite identification F->G H 8. Statistical Analysis Identify significantly altered metabolites G->H

Caption: Workflow for metabolomic profiling of treated cells.

Expected Results and Data Presentation

Treatment of sensitive cancer cells with Telaglenastat leads to a predictable pattern of metabolic changes. The following tables summarize key metabolite alterations reported in the literature.

Table 1: Key Metabolites Affected by Telaglenastat Treatment
MetabolitePathwayExpected ChangeReference
Glutamine Glutaminolysis▲ Increased[10][11]
Glutamate Glutaminolysis / TCA Cycle▼ Decreased[1][6][11]
Aspartate Amino Acid Synthesis▼ Decreased[6][11]
α-Ketoglutarate TCA Cycle▼ Decreased[12][14]
Succinate TCA Cycle▼ Decreased[6][12]
Fumarate TCA Cycle▼ Decreased[6][12]
Malate TCA Cycle▼ Decreased[1][6][12]
Citrate TCA Cycle▼ Decreased[11]
Glutathione (GSH) Redox Homeostasis▼ Decreased[1]
Table 2: Bioenergetic Profile Changes with Telaglenastat
ParameterMetric ForExpected ChangeReference
Oxygen Consumption Rate (OCR) Mitochondrial Respiration▼ Decreased[1][13]
Extracellular Acidification Rate (ECAR) Glycolysis↔ No significant change or slight increase[1]
OCR/ECAR Ratio Aerobic Respiration▼ Decreased[13]

Troubleshooting

IssuePossible CauseSuggested Solution
High variability between replicates Inconsistent cell numbers; Incomplete quenching; Variable extraction efficiency.Ensure accurate cell counting for seeding; Perform washing and extraction steps quickly on ice/dry ice; Standardize all liquid handling steps.
Low metabolite signal Insufficient starting cell number; Metabolite degradation.Increase the number of cells harvested; Ensure samples are kept at -80°C and processed quickly; Check extraction solvent quality.
No significant change in expected metabolites Cell line is resistant to Telaglenastat; Insufficient drug concentration or incubation time.Confirm GLS1 expression in the cell line; Perform a dose-response and time-course experiment to find optimal conditions.

Conclusion

Metabolomic profiling is a powerful tool to elucidate the functional consequences of targeting cancer metabolism. By inhibiting GLS1, Telaglenastat induces a distinct and measurable metabolic signature in sensitive cancer cells. The protocols and expected results outlined in this document provide a framework for researchers to investigate the on-target effects of Telaglenastat, explore mechanisms of resistance, and potentially discover predictive biomarkers for its anti-tumor activity.

References

Troubleshooting & Optimization

Troubleshooting inconsistent IC50 values for Telaglenastat in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent IC50 values for Telaglenastat (CB-839) in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is Telaglenastat and what is its mechanism of action?

Telaglenastat (also known as CB-839) is a potent, selective, and orally bioavailable small-molecule inhibitor of glutaminase (GLS).[1] Glutaminase is a mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate.[2] This is a critical step in the metabolic pathway of glutaminolysis, which provides cancer cells with essential metabolites for energy production and biosynthesis.[3] By inhibiting glutaminase, Telaglenastat disrupts glutamine metabolism, leading to decreased proliferation and survival of cancer cells that are dependent on this pathway.[2][3][4]

Q2: What are the common in vitro methods to determine the IC50 of Telaglenastat?

The IC50 of Telaglenastat can be determined using two main types of in vitro assays:

  • Enzymatic Assays: These assays directly measure the activity of purified glutaminase in the presence of varying concentrations of Telaglenastat. A common method is a coupled enzyme assay where the glutamate produced by glutaminase is used by glutamate dehydrogenase (GDH) to convert NAD+ to NADH, which can be monitored by an increase in absorbance at 340 nm.[5] A more sensitive variation uses a third enzyme, diaphorase, to convert resazurin to the fluorescent resorufin.[5]

  • Cell-Based Assays: These assays measure the effect of Telaglenastat on the proliferation or viability of cancer cell lines. Common assays include MTT, resazurin (AlamarBlue), or ATP-based luminescence assays (e.g., CellTiter-Glo), which assess metabolic activity as an indicator of cell viability.[6][7][8]

Q3: Why am I seeing significant variability in my Telaglenastat IC50 values between experiments?

Inconsistent IC50 values are a common challenge in in vitro pharmacology and can arise from a multitude of factors.[6][9] The IC50 value is not an absolute constant but is highly dependent on the experimental setup.[6] Key sources of variability can be broadly categorized into assay-specific, cell-specific, and reagent/procedural factors. It is crucial to standardize your protocol and carefully control for these variables.

Troubleshooting Inconsistent IC50 Values

Section 1: Enzymatic Assay Troubleshooting

If you are experiencing inconsistent IC50 values in a purified enzyme assay, consider the following factors:

Potential Cause Troubleshooting Recommendation
Enzyme Quality and Handling Use a consistent lot of high-purity recombinant glutaminase. Aliquot the enzyme upon receipt to avoid multiple freeze-thaw cycles. Always include a positive control inhibitor to monitor enzyme activity consistency.[3]
Assay Reagents and Conditions Prepare all buffers and reagent solutions fresh for each experiment to ensure consistent pH and concentration.[3] Inconsistent substrate (glutamine) or cofactor (NAD+) concentrations will lead to variability.[5]
Incubation Time Insufficient pre-incubation time of the enzyme with Telaglenastat can lead to an overestimation of the IC50 value. Ensure the reaction remains in the linear range.[5]
High Background Noise High background can be caused by glutamate contamination in reagents or high concentrations of coupling enzymes (e.g., GDH).[5] Run controls without glutaminase to check for background signal.
Non-specific Inhibition The test compound may inhibit the coupling enzymes in the assay system. To test for this, run the assay with glutamate as the substrate instead of glutamine. If inhibition is still observed, it indicates an effect on the coupled enzyme system.[3]
Section 2: Cell-Based Assay Troubleshooting

For inconsistencies in cell-based proliferation or viability assays, the following are critical areas to investigate:

Potential Cause Troubleshooting Recommendation
Cell Line Integrity Use cells with a consistent and low passage number, as high passage numbers can lead to phenotypic drift and altered drug sensitivity.[3] Regularly authenticate your cell lines.
Cell Health and Seeding Density Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.[3] Variations in the number of cells seeded per well can lead to different growth rates and drug responses.[3][9]
Time of Drug Exposure The duration of drug treatment can significantly impact the IC50 value. A longer incubation period may lower the apparent IC50.[6] Standardize the exposure time across all experiments.
Choice of Viability Assay Different viability assays measure different cellular parameters (e.g., mitochondrial activity, ATP levels, membrane integrity) and may not produce identical IC50 values.[6][7] Be consistent with the assay method used.
Serum Concentration Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. Use a consistent source and percentage of FBS.
Compound Stability and Solubility Ensure Telaglenastat is fully dissolved in the solvent (e.g., DMSO) and that the final solvent concentration is consistent and non-toxic to the cells. Poor solubility can lead to inaccurate concentrations.

Experimental Protocols

Protocol 1: Coupled Enzymatic Assay for Telaglenastat IC50 Determination

This protocol is adapted from established methods for measuring glutaminase activity.[5][10]

Reagents:

  • Recombinant human glutaminase (GAC isoform)

  • Assay Buffer: 50 mM Tris-acetate (pH 8.6), 150 mM K2HPO4, 0.25 mM EDTA, 1 mM DTT, 0.01% Triton X-100

  • L-glutamine solution

  • NAD+ solution

  • Glutamate dehydrogenase (GDH)

  • Telaglenastat serial dilutions in DMSO

Procedure:

  • Prepare serial dilutions of Telaglenastat in DMSO.

  • In a 96-well plate, add the appropriate volume of Telaglenastat dilution or DMSO (for control wells).

  • Add the glutaminase solution to all wells and pre-incubate for a set time (e.g., 15-30 minutes) at 37°C.

  • Initiate the reaction by adding a mixture of L-glutamine, NAD+, and GDH.

  • Immediately begin monitoring the increase in absorbance at 340 nm every minute for 30 minutes using a microplate reader.

  • Calculate the reaction rate (Vmax) from the linear portion of the kinetic read.

  • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (Resazurin-Based) for Telaglenastat IC50 Determination

This protocol outlines a general method for assessing cell viability.[8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (with consistent FBS concentration)

  • Telaglenastat serial dilutions in complete medium

  • Resazurin-based cell viability reagent

  • 96-well clear-bottom black plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing serial dilutions of Telaglenastat or vehicle control (DMSO).

  • Incubate the plate for a standardized duration (e.g., 72 hours).

  • Add the resazurin-based reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.

  • Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths.

  • Subtract the background fluorescence from all readings.

  • Calculate the percent viability for each concentration relative to the vehicle control.

  • Plot the percent viability versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway

Telaglenastat_Mechanism cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_mito Mitochondrion Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int Transport Glutaminase Glutaminase (GLS) Glutamate Glutamate Glutaminase->Glutamate Catalysis aKG α-Ketoglutarate Glutamate->aKG TCA TCA Cycle aKG->TCA Biosynthesis Energy & Biosynthesis TCA->Biosynthesis Glutamine_int->Glutaminase Telaglenastat Telaglenastat (CB-839) Telaglenastat->Glutaminase Inhibition

Caption: Mechanism of action of Telaglenastat in cancer cells.

Experimental Workflow

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis A Prepare Telaglenastat Serial Dilutions C Add Drug Dilutions to Cells A->C B Culture and Seed Cells in 96-well Plate B->C D Incubate for Standardized Time (e.g., 72h) C->D E Add Viability Reagent (e.g., Resazurin) D->E F Incubate and Measure Signal (Fluorescence) E->F G Calculate % Viability vs. Control F->G H Plot Dose-Response Curve & Determine IC50 G->H

Caption: A typical workflow for cell-based IC50 determination.

Troubleshooting Logic

Troubleshooting_Tree Start Inconsistent IC50 Values? Assay_Type Which Assay Type? Start->Assay_Type Enzymatic Enzymatic Assay Assay_Type->Enzymatic Enzymatic Cell_Based Cell-Based Assay Assay_Type->Cell_Based Cell-Based Enzyme_Check Check Enzyme Quality & Handling Enzymatic->Enzyme_Check Reagent_Check_E Check Reagent Prep & Conditions Enzymatic->Reagent_Check_E Time_Check_E Verify Incubation Time Enzymatic->Time_Check_E Cell_Check Check Cell Health, Passage #, & Density Cell_Based->Cell_Check Time_Check_C Standardize Drug Exposure Time Cell_Based->Time_Check_C Assay_Method_Check Consistent Viability Assay Method? Cell_Based->Assay_Method_Check Serum_Check Consistent Serum Source & %? Cell_Based->Serum_Check

Caption: A logical workflow for troubleshooting inconsistent assay results.

References

Technical Support Center: Optimizing CB-839 (Telaglenastat) Treatment Schedules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing CB-839 treatment schedules to minimize toxicity while maintaining therapeutic efficacy. The information is presented in a question-and-answer format to directly address common issues encountered during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended Phase 2 dose (RP2D) of CB-839 and was a maximum tolerated dose (MTD) identified in monotherapy trials?

In Phase 1 monotherapy studies, a maximum tolerated dose (MTD) for CB-839 was not reached. The recommended Phase 2 dose (RP2D) was established at 800 mg administered orally twice daily (BID) with food.[1][2][3][4] This dose was selected based on its tolerability and ability to achieve robust inhibition of glutaminase in both blood and tumor tissues.[5]

Q2: What are the most common toxicities observed with CB-839 treatment?

Across multiple clinical trials, CB-839 has been generally well-tolerated.[6] The most frequently reported drug-related adverse events are low-grade fatigue and nausea.[2][3] In some cases, reversible elevations in liver function tests (ALT and AST) have been observed, which are typically manageable.[1]

Q3: How does the toxicity profile of CB-839 change when used in combination with other anti-cancer agents?

The toxicity profile of CB-839 in combination therapies is generally consistent with the known side effects of the individual agents. For instance:

  • With Paclitaxel: The combination has been well-tolerated, with an expansion cohort proceeding at a CB-839 dose of 600 mg BID.[5]

  • With Nivolumab: The combination was generally well-tolerated, and the safety profile was consistent with the known toxicities of each drug individually.[7]

  • With Panitumumab: The combination was tolerable with manageable side effects, though grade 4 hypomagnesemia, a known effect of panitumumab, was noted in some patients.[6]

Researchers should anticipate and monitor for the cumulative or overlapping toxicities of the combination agents.

Q4: What is the underlying mechanism of CB-839's on-target activity?

CB-839 is a potent and selective inhibitor of glutaminase (GLS), the enzyme that converts glutamine to glutamate.[8][9] In many cancer cells, this pathway is critical for generating energy and building blocks for proliferation.[9] By inhibiting GLS, CB-839 disrupts cancer cell metabolism, leading to reduced proliferation and, in some cases, cell death.[8][9] This targeted mechanism of action is believed to contribute to its favorable tolerability profile.[8]

Troubleshooting Guide: Managing Common Toxicities

Observed Toxicity Grade Recommended Action Rationale/Considerations
Fatigue/Nausea 1-2- Administer CB-839 with food.- Consider supportive care (e.g., anti-emetics for nausea).- Monitor for worsening of symptoms.Administration with food can improve gastrointestinal tolerability.[1][10]
Elevated Liver Enzymes (ALT/AST) 1-2- Continue treatment with increased monitoring frequency (e.g., weekly).Mild, transient elevations have been reported and often resolve without intervention.[1]
3-4- Interrupt CB-839 dosing.- Monitor liver function tests until they return to Grade 1 or baseline.- Consider dose reduction upon re-initiation of treatment.Grade 3/4 elevations are less common but require prompt management to prevent severe hepatotoxicity.[1]
Other Severe (Grade 3/4) Toxicities 3-4- Interrupt CB-839 treatment.- Manage toxicity according to standard clinical practice.- Once toxicity resolves, consider resuming CB-839 at a reduced dose.Dose interruption and reduction are standard strategies for managing severe drug-related adverse events.

Quantitative Data Summary: Toxicity Profile of CB-839

The following table summarizes the incidence of common adverse events from a Phase 1 dose-escalation and expansion study of CB-839 in patients with advanced solid tumors.

Adverse EventAll Grades (%)Grade 3/4 (%)
Fatigue 23%<5%
Nausea 19%<2%
ALT Increased Not specified2%
AST Increased Not specified1%

Data adapted from a Phase 1 study of 120 patients with advanced or metastatic solid tumors.[1][2][3]

Experimental Protocols

Glutaminase (GLS) Activity Assay in Tumor Biopsies

Objective: To determine the level of target engagement by measuring GLS activity in tumor tissue.

Methodology:

  • Fresh tumor biopsies are collected from patients before and after CB-839 treatment (e.g., on Cycle 2, Day 1).[2]

  • Tumor tissue is homogenized in a suitable lysis buffer.

  • GLS activity is measured using a coupled enzymatic assay. This typically involves the conversion of glutamate to α-ketoglutarate, which is then measured spectrophotometrically or fluorometrically.

  • To measure inhibited activity, the assay is performed under conditions that preserve the CB-839/GLS complex.

  • To measure total (uninhibited) activity, the assay is performed under conditions that allow CB-839 to fully dissociate from GLS.

  • The percent GLS inhibition is calculated by comparing the inhibited activity to the total activity or to pre-dose samples.[2]

Metabolite Analysis by LC/MS

Objective: To assess the pharmacodynamic effects of CB-839 by measuring changes in key metabolites downstream of glutaminase.

Methodology:

  • Cell culture media, plasma, or tumor tissue extracts are collected at specified time points post-treatment.[8][11][12]

  • Metabolites are extracted using a solvent mixture, typically containing methanol and formic acid.[12]

  • The solvent is evaporated, and the resulting pellet is reconstituted in a suitable solvent for analysis.

  • Metabolite levels (e.g., glutamine, glutamate, aspartate, α-ketoglutarate) are quantified using Liquid Chromatography-Mass Spectrometry (LC/MS).[1][8]

  • Changes in metabolite levels are compared between treated and untreated samples to confirm the on-target effects of CB-839. A significant increase in glutamine and a decrease in glutamate and downstream TCA cycle intermediates are indicative of effective GLS inhibition.[1][11]

Visualizations

G cluster_0 CB-839 Dosing & Toxicity Monitoring start Initiate CB-839 at Recommended Dose (e.g., 800 mg BID with food) monitor Monitor for Adverse Events (AEs) (e.g., LFTs, fatigue, nausea) start->monitor continue_dose Continue Dosing & Monitoring monitor->continue_dose no_ae grade_ae Grade Severity of AE monitor->grade_ae ae_present no_ae No Significant AEs ae_present AEs Present supportive_care Implement Supportive Care & Continue Dosing with Increased Monitoring grade_ae->supportive_care grade12 interrupt_dose Interrupt CB-839 Dosing grade_ae->interrupt_dose grade34 grade12 Grade 1-2 grade34 Grade 3-4 supportive_care->monitor resolve_ae Monitor until AE Resolves to Grade <= 1 interrupt_dose->resolve_ae resume_dose Resume CB-839 at Reduced Dose Level resolve_ae->resume_dose AE Resolves discontinue Consider Discontinuation if AE Recurs resolve_ae->discontinue AE Persists or Recurs resume_dose->monitor

Caption: Workflow for CB-839 dose modification based on toxicity.

References

How to solubilize and store CB-839 for in vivo experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubilization and storage of CB-839 for in vivo experiments, addressing common challenges researchers may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing CB-839 powder?

A1: CB-839 in its solid, crystalline form should be stored at -20°C.[1][2][3] Under these conditions, it is stable for at least four years.[1][3]

Q2: How should I prepare and store stock solutions of CB-839?

A2: For stock solutions, it is recommended to dissolve CB-839 in an organic solvent like DMSO.[2][3][4] CB-839 is soluble in DMSO at concentrations up to 100 mM.[4] These stock solutions can be stored at -20°C for several months or at -80°C for up to one year.[2][4] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[4]

Q3: Can I store CB-839 in an aqueous solution?

A3: It is not recommended to store CB-839 in aqueous solutions for extended periods. Aqueous preparations should be made fresh on the day of use and should not be stored for more than one day.[3] CB-839 is sparingly soluble in aqueous buffers.[3]

Q4: What are the suggested vehicles for formulating CB-839 for in vivo oral administration?

A4: Several vehicles have been successfully used for the oral delivery of CB-839 in animal models. These include:

  • A solution of 25% (w/v) hydroxypropyl-β-cyclodextrin (HPBCD) in 10 mmol/L citrate, pH 2.[5]

  • A mixture of DMSO and sunflower oil.[6]

  • A homogeneous suspension in carboxymethyl cellulose sodium (CMC-Na).[4]

Q5: What is a suitable formulation for intraperitoneal (IP) injection of CB-839?

A5: While oral administration is more common for CB-839 due to its bioavailability, a suggested formulation for injection involves dissolving the compound in a mixture of 5% DMSO and 95% corn oil.[4]

Troubleshooting Guide

Issue 1: CB-839 is not dissolving in my chosen vehicle.

  • Possible Cause: CB-839 has poor aqueous solubility.[7] Direct dissolution in aqueous buffers like PBS will be challenging.

  • Solution:

    • Use of a Co-solvent: First, dissolve CB-839 in a small amount of DMSO to create a concentrated stock solution.[3] This stock can then be further diluted with the final aqueous vehicle. For instance, a 1:2 solution of DMSO:PBS has been shown to achieve a solubility of approximately 0.33 mg/mL.[3]

    • Sonication and Warming: Gentle warming to 37°C or brief sonication can aid in the dissolution of CB-839 in organic solvents like DMSO.[2]

    • Vehicle Selection: For higher concentrations needed for in vivo studies, consider using vehicles known to be effective, such as 25% HPBCD or oil-based formulations.[5][6]

Issue 2: The prepared CB-839 formulation appears to have precipitated out of solution.

  • Possible Cause: The solubility limit of CB-839 in the final formulation has been exceeded, or the solution has been stored improperly.

  • Solution:

    • Fresh Preparation: Always prepare the final dosing solution fresh before each experiment.[6] Aqueous dilutions, in particular, are not stable.[3]

    • Formulation Check: Ensure the ratio of the initial solvent (e.g., DMSO) to the final vehicle is appropriate to maintain solubility. If precipitation occurs upon dilution, you may need to adjust the formulation, for example, by using a different vehicle system like a suspension in CMC-Na or a cyclodextrin-based solution.[4][5]

    • Suspension Formulation: If a true solution is not achievable at the desired concentration, consider preparing a homogeneous suspension. Formulations with CMC-Na or a combination of DMSO, PEG300, Tween 80, and saline can be used for this purpose.[4][8]

Issue 3: Inconsistent results are observed between different in vivo experiments.

  • Possible Cause: Variability in the preparation of the dosing solution or degradation of the compound.

  • Solution:

    • Standardized Protocol: Adhere strictly to a standardized protocol for the preparation of the CB-839 formulation for all experiments.

    • Fresh Solutions: As emphasized, always use freshly prepared dosing solutions to avoid issues with compound degradation or precipitation over time.[6]

    • Homogeneity of Suspensions: If using a suspension, ensure it is thoroughly mixed and homogeneous before each animal is dosed to guarantee consistent administration of the compound.

Data Presentation

Table 1: Solubility of CB-839 in Various Solvents

Solvent/VehicleSolubilityReference
DMSO≥28.6 mg/mL[2], 100 mM, 121.3 mg/mL[8][2][8]
Dimethyl formamide~10 mg/mL[3][3]
1:2 DMSO:PBS (pH 7.2)~0.33 mg/mL[3][3]
WaterInsoluble[2][9], 0.00151 mg/mL[7][2][7][9]
EthanolInsoluble[2][2]

Table 2: Example In Vivo Formulations for CB-839

Administration RouteVehicle CompositionFinal ConcentrationAnimal ModelReference
Oral Gavage25% (w/v) HPBCD in 10 mmol/L citrate, pH 220 mg/mLMice[5][10]
Oral GavageDMSO and sunflower oil20 mg/mLMice[6]
Oral AdministrationCMC-Na≥5 mg/mL (suspension)Not specified[4]
Injection5% DMSO + 95% Corn oilNot specifiedNot specified[4]
Not Specified10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline9.3 mg/mL (suspension)Not specified[8]

Experimental Protocols

Protocol 1: Preparation of CB-839 in HPBCD for Oral Administration

  • Prepare a 10 mmol/L citrate buffer and adjust the pH to 2.0.

  • Weigh out the required amount of hydroxypropyl-β-cyclodextrin (HPBCD) to make a 25% (w/v) solution in the citrate buffer.

  • Dissolve the HPBCD in the citrate buffer. This may require stirring.

  • Weigh the required amount of CB-839 powder.

  • Gradually add the CB-839 powder to the HPBCD solution while stirring to achieve the desired final concentration (e.g., 20 mg/mL).

  • Ensure the solution is clear and the CB-839 is fully dissolved before administration.

Protocol 2: Preparation of CB-839 in DMSO and Oil for Oral Gavage

  • Weigh the required amount of CB-839 powder.

  • Dissolve the CB-839 in a minimal amount of DMSO to create a concentrated stock.

  • In a separate tube, measure the required volume of sunflower oil (or corn oil).

  • Add the CB-839/DMSO stock solution to the oil and vortex thoroughly to ensure a uniform mixture.

  • Prepare this formulation fresh before administration.

Visualizations

experimental_workflow CB-839 In Vivo Formulation Workflow cluster_storage Storage cluster_prep Preparation cluster_vehicles Vehicle Options cluster_admin Administration storage CB-839 Powder Store at -20°C weigh Weigh CB-839 Powder storage->weigh dissolve Dissolve in Vehicle weigh->dissolve oral_sol Oral Solution: 25% HPBCD in Citrate Buffer dissolve->oral_sol for solution oral_susp Oral Suspension: DMSO + Oil or CMC-Na dissolve->oral_susp for suspension/oil inject Injection: 5% DMSO + 95% Corn Oil dissolve->inject for injection admin Administer to Animal Model (e.g., Oral Gavage) oral_sol->admin oral_susp->admin inject->admin

Caption: Workflow for preparing CB-839 for in vivo experiments.

troubleshooting_logic Troubleshooting CB-839 Solubility Issues start Issue: CB-839 Precipitation/ Poor Solubility q1 Is the formulation for aqueous buffer? start->q1 ans1_yes Use Co-Solvent Method: 1. Dissolve in DMSO 2. Dilute in buffer q1->ans1_yes Yes ans1_no Consider other factors q1->ans1_no No solution If issues persist: - Use alternative vehicle (e.g., HPBCD, Oil) - Prepare as a suspension (CMC-Na) ans1_yes->solution q2 Was the solution prepared fresh? ans1_no->q2 ans2_no Prepare fresh solution before each use q2->ans2_no No ans2_yes Check solubility limit q2->ans2_yes Yes ans2_no->solution ans2_yes->solution

Caption: Decision tree for troubleshooting CB-839 solubility.

References

Technical Support Center: Identifying Off-Target Effects of the Glutaminase Inhibitor CB-839

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the glutaminase inhibitor CB-839 (Telaglenastat).

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of CB-839?

A1: CB-839 is a potent, selective, and orally bioavailable inhibitor of glutaminase 1 (GLS1), a key enzyme in cancer metabolism.[1][2] Its primary on-target effects include the inhibition of the conversion of glutamine to glutamate, leading to a decrease in downstream metabolites such as those in the Tricarboxylic Acid (TCA) cycle, and a reduction in glutathione levels.[3][4][5][6] This disruption of cancer cell metabolism can lead to decreased proliferation and, in some cases, cell death.[2][5]

Q2: Are there known off-target effects of CB-839?

A2: While CB-839 is considered highly selective for GLS1, off-target effects can be observed, particularly at higher concentrations.[1][2] Some studies suggest that a decrease in cell viability at high concentrations may be attributable to off-target effects.[1][2] Potential off-target pathways that may be indirectly affected by the metabolic reprogramming induced by CB-839 include mTORC1 signaling and pathways related to ferroptosis.[6]

Q3: How can I differentiate between on-target and off-target effects in my experiments?

A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:

  • Dose-Response Correlation: On-target effects should correlate with the known IC50 of CB-839 for GLS1 (in the low nanomolar range). Effects observed only at significantly higher concentrations are more likely to be off-target.

  • Rescue Experiments: On-target effects should be reversible by supplementing cells with downstream metabolites of glutaminase, such as glutamate or α-ketoglutarate.

  • Orthogonal Approaches: Use structurally different GLS1 inhibitors or genetic knockdown (e.g., siRNA or CRISPR) of GLS1. If the phenotype is consistent across these methods, it is more likely to be an on-target effect.

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to verify direct binding of CB-839 to GLS1 in a cellular context.[7]

Q4: What is the relationship between CB-839 and mTORC1 signaling?

A4: CB-839 treatment can lead to a decrease in mTORC1 signaling.[6] This is likely an indirect effect resulting from the metabolic stress caused by glutamine deprivation, rather than direct inhibition of mTORC1 by CB-839. The decrease in key amino acids and cellular energy charge resulting from GLS1 inhibition can be sensed by the mTORC1 pathway, leading to its downregulation.[6]

Q5: How does CB-839 influence ferroptosis?

A5: Ferroptosis is a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. Glutamine metabolism is linked to ferroptosis through the synthesis of glutathione (GSH), a major antioxidant. By inhibiting glutaminase, CB-839 reduces the production of glutamate, a precursor for GSH synthesis. The resulting depletion of GSH can sensitize cells to ferroptosis.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected cellular phenotypes observed with CB-839 treatment.
Possible Cause Troubleshooting Step
Off-target effects Perform a dose-response experiment and compare the effective concentration to the known IC50 of CB-839 for GLS1. Conduct rescue experiments with glutamate or α-ketoglutarate. Use a structurally different GLS1 inhibitor or genetic knockdown to validate the phenotype.
Cell line-specific metabolic wiring Characterize the baseline glutamine dependence of your cell line. Not all cell lines are equally reliant on glutaminase.
Experimental variability Ensure consistent cell passage number, seeding density, and inhibitor preparation.
Compound stability Prepare fresh stock solutions of CB-839 and store them properly.
Problem 2: Difficulty in confirming direct target engagement of CB-839 in cells.
Possible Cause Troubleshooting Step
Indirect readout of target engagement Utilize a direct binding assay like the Cellular Thermal Shift Assay (CETSA) to confirm that CB-839 is binding to GLS1 in your experimental system.
Antibody quality for Western blot Validate the specificity of your GLS1 antibody for Western blot analysis in CETSA experiments.
Suboptimal CETSA conditions Optimize the heating temperature and duration for your specific cell line and lysis conditions.

Summary of Quantitative Data

While a comprehensive screen of off-target binding affinities for CB-839 is not publicly available, the following table summarizes the key on-target and downstream metabolic effects with their observed concentration ranges.

Parameter Method Cell Line/System Effective Concentration/IC50 Reference
GLS1 Inhibition (recombinant human GAC) Biochemical AssayRecombinant ProteinIC50: ~24 nM[1][2]
Antiproliferative Activity Cell Viability AssayTriple-Negative Breast Cancer Cell LinesIC50: 2-300 nM[5]
Antiproliferative Activity Cell Viability AssayChronic Lymphocytic Leukemia (HG-3)IC50: 0.41 µM[1][2]
Antiproliferative Activity Cell Viability AssayChronic Lymphocytic Leukemia (MEC-1)IC50: 66.2 µM[1][2]
Glutamate Production Inhibition MetabolomicsHCC1806 CellsIC50: ~20-55 nM[5]
mTORC1 Signaling Inhibition (p-p70S6K, p-S6) Western BlotMultiple Myeloma Cell LinesObserved at 4 hours of treatment[6]
TCA Cycle Metabolite Depletion MetabolomicsGlioblastoma Cell LinesObserved with 1 µM CB-839[3]
Glutathione Depletion MetabolomicsVarious Cancer Cell LinesDose-dependent[4]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from published methods to verify the direct binding of CB-839 to glutaminase in intact cells.[7]

Materials:

  • Cell culture reagents

  • CB-839

  • DMSO (vehicle control)

  • PBS with protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE and Western blot reagents

  • Primary antibody against GLS1

  • Secondary antibody (HRP-conjugated)

  • ECL detection reagents

Procedure:

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentration of CB-839 or DMSO for a specified time (e.g., 1-2 hours).

  • Cell Harvesting: Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS with inhibitors.

  • Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. A single, optimized temperature can be used for screening purposes.[7]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blot Analysis: Normalize the protein concentration of all samples. Perform SDS-PAGE and Western blotting using a primary antibody against GLS1.

  • Data Analysis: Quantify the band intensities. A stabilized protein will show a higher amount of soluble protein at elevated temperatures in the presence of the ligand (CB-839).

Protocol 2: Proteome-Wide Off-Target Identification using Thermal Proteome Profiling (TPP)

This protocol provides a general workflow for identifying potential off-targets of CB-839 on a proteome-wide scale.

Materials:

  • Same as CETSA protocol

  • Reagents for in-solution trypsin digestion (DTT, iodoacetamide, trypsin)

  • Isobaric labeling reagents (e.g., TMT or iTRAQ)

  • LC-MS/MS instrumentation and reagents

Procedure:

  • Sample Preparation: Follow steps 1-6 of the CETSA protocol.

  • Protein Digestion: Reduce, alkylate, and digest the proteins in the soluble fraction with trypsin.

  • Isobaric Labeling: Label the resulting peptides from each temperature point and treatment condition with a different isobaric tag.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by LC-MS/MS.

  • Data Analysis: Identify and quantify the proteins in each sample. For each protein, generate a melting curve by plotting the relative protein abundance against temperature. A shift in the melting curve in the CB-839-treated samples compared to the control indicates a potential interaction.

Visualizations

On_Target_Effects_of_CB_839 Glutamine Glutamine GLS1 Glutaminase 1 (GLS1) Glutamine->GLS1 CB839 CB-839 CB839->GLS1 Glutamate Glutamate GLS1->Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG GSH Glutathione (GSH) Glutamate->GSH TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Cell_Growth Cell Growth & Proliferation TCA_Cycle->Cell_Growth Energy & Building Blocks GSH->Cell_Growth Redox Balance Potential_Off_Target_Signaling_Effects_of_CB_839 CB839 CB-839 GLS1 Glutaminase 1 (GLS1) CB839->GLS1 Metabolic_Stress Metabolic Stress (e.g., ↓ Amino Acids, ↓ Energy) GLS1->Metabolic_Stress Inhibition of Glutaminolysis mTORC1 mTORC1 Signaling Metabolic_Stress->mTORC1 Sensed by Pathway Protein_Synthesis Protein_Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell_Growth mTORC1->Cell_Growth Experimental_Workflow_for_Off_Target_Identification Start Start: Unexpected Phenotype Observed Dose_Response Dose-Response Experiment Start->Dose_Response Concentration_Check Effective Conc. >> GLS1 IC50? Dose_Response->Concentration_Check Rescue_Experiment Rescue with Glutamate/α-KG Concentration_Check->Rescue_Experiment Yes Orthogonal_Validation Orthogonal Validation (siRNA, other inhibitors) Concentration_Check->Orthogonal_Validation No Phenotype_Rescued Phenotype Rescued? Rescue_Experiment->Phenotype_Rescued On_Target Likely On-Target Phenotype_Rescued->On_Target Yes Off_Target Likely Off-Target Phenotype_Rescued->Off_Target No Consistent_Phenotype Consistent Phenotype? Orthogonal_Validation->Consistent_Phenotype Consistent_Phenotype->On_Target Yes Consistent_Phenotype->Off_Target No TPP Thermal Proteome Profiling (TPP) for Off-Target ID Off_Target->TPP

References

Technical Support Center: Managing Poor Oral Bioavailability of Telaglenastat in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Telaglenastat (CB-839). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the poor oral bioavailability of Telaglenastat in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is Telaglenastat and why is its oral delivery challenging?

A1: Telaglenastat (also known as CB-839) is a potent and selective, first-in-class, oral inhibitor of glutaminase 1 (GLS1).[1][2] It plays a crucial role in cancer metabolism by blocking the conversion of glutamine to glutamate, thereby inhibiting tumor cell growth and proliferation.[1][3]

The primary challenge with oral administration of Telaglenastat stems from its very low aqueous solubility.[4] According to predicted properties, its water solubility is approximately 0.00151 mg/mL, which can significantly limit its dissolution in the gastrointestinal tract and subsequent absorption into the bloodstream.[4]

Q2: I'm observing high variability or lower-than-expected plasma concentrations of Telaglenastat in my animal study. What are the common causes?

A2: Several factors can contribute to this issue:

  • Inadequate Formulation: Due to its low solubility, Telaglenastat requires a suitable formulation to enhance its dissolution and absorption. Using a simple aqueous suspension is likely to result in poor and erratic bioavailability.

  • Improper Dosing Technique: Incorrect oral gavage technique can lead to incomplete dose administration or accidental delivery into the lungs.

  • Animal-Specific Factors: Differences in gastrointestinal physiology (e.g., pH, transit time) between animal species and even strains can affect drug absorption. The presence of food in the stomach can also significantly alter absorption kinetics.[3]

  • Compound Precipitation: The formulation may not be stable in the gastrointestinal environment, leading to precipitation of the drug before it can be absorbed.

Q3: What are the recommended formulations for administering Telaglenastat orally to mice?

A3: Several preclinical studies have successfully used a formulation consisting of 25% (w/v) hydroxypropyl-β-cyclodextrin (HPβCD) in 10 mmol/L citrate buffer at pH 2 .[5] This vehicle is designed to improve the solubility of Telaglenastat. A common dosing regimen in mouse xenograft models is 200 mg/kg administered twice daily via oral gavage.[1][5][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with Telaglenastat.

Problem 1: Difficulty in Preparing a Homogeneous Dosing Solution/Suspension
  • Possible Cause: Telaglenastat's poor aqueous solubility.

  • Troubleshooting Steps:

    • Utilize a validated formulation: Prepare the recommended vehicle of 25% (w/v) HPβCD in 10 mmol/L citrate buffer (pH 2).

    • Ensure proper mixing: After adding Telaglenastat to the vehicle, ensure thorough mixing using a vortex mixer and/or sonication until a uniform suspension is achieved.

    • Maintain suspension during dosing: If a suspension is used, it is crucial to keep it uniformly suspended during the entire dosing procedure to ensure each animal receives the correct dose. This can be achieved by continuous stirring or vortexing between dosing each animal.

Problem 2: Inconsistent or Low Plasma Exposure (Low Cmax and AUC)
  • Possible Cause 1: Suboptimal Formulation

    • Solution: Switch to the recommended 25% HPβCD in citrate buffer formulation. The cyclodextrin helps to form an inclusion complex with the drug, enhancing its solubility.[7][8]

  • Possible Cause 2: Food Effect

    • Solution: In human studies, administration of Telaglenastat with food increased its exposure.[3] While this can be species-dependent, it is a critical factor to consider. Standardize your experimental protocol by either consistently dosing in a fasted state or with food. For fasted studies, an overnight fast is typical for rodents.

  • Possible Cause 3: Incorrect Oral Gavage Technique

    • Solution: Ensure proper training in oral gavage techniques for the specific animal model. Verify the correct placement of the gavage needle to avoid administration into the lungs. The volume administered should also be appropriate for the animal's size.

Problem 3: No Observable Pharmacodynamic Effect or In Vivo Efficacy
  • Possible Cause 1: Insufficient Plasma Concentration

    • Solution: First, confirm that you are achieving adequate plasma exposure by conducting a pharmacokinetic study. If concentrations are low, refer to the troubleshooting steps for "Inconsistent or Low Plasma Exposure." A sustained plasma concentration of over 200 ng/mL has been suggested to maximize target inhibition.[3]

  • Possible Cause 2: High Inter-animal Variability

    • Solution: Increase the number of animals per group to improve statistical power. Ensure consistency in dosing time, formulation preparation, and animal handling.

Experimental Protocols

Preparation of Telaglenastat Formulation for Oral Gavage in Mice (20 mg/mL)

This protocol is based on formulations used in published preclinical studies.[5]

Materials:

  • Telaglenastat (CB-839) powder

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Citric acid monohydrate

  • Sodium citrate dihydrate

  • Sterile, purified water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and appropriate glassware

Procedure:

  • Prepare 10 mmol/L Citrate Buffer (pH 2):

    • Dissolve the appropriate amounts of citric acid monohydrate and sodium citrate dihydrate in sterile water to achieve a final concentration of 10 mmol/L.

    • Adjust the pH to 2.0 using hydrochloric acid (HCl) or sodium hydroxide (NaOH) as needed.

  • Prepare 25% (w/v) HPβCD Vehicle:

    • Weigh the required amount of HPβCD to make a 25% (w/v) solution in the prepared citrate buffer. For example, to make 10 mL of vehicle, add 2.5 g of HPβCD to a 10 mL volumetric flask.

    • Add the citrate buffer to the flask and stir using a magnetic stirrer until the HPβCD is completely dissolved.

  • Prepare Telaglenastat Suspension (20 mg/mL):

    • Weigh the required amount of Telaglenastat powder. For a 20 mg/mL concentration, you will need 200 mg of Telaglenastat for every 10 mL of final suspension.

    • Gradually add the Telaglenastat powder to the 25% HPβCD vehicle while vortexing or stirring to ensure a uniform suspension.

    • This formulation will result in a suspension that needs to be kept uniformly mixed during dosing.

Administration:

  • For a 200 mg/kg dose in a 20 g mouse, the dosing volume would be 0.2 mL of the 20 mg/mL suspension.

  • Administer the suspension via oral gavage using an appropriately sized gavage needle.

  • Ensure the suspension is well-mixed immediately before drawing each dose.

Quantitative Data Summary

While specific preclinical pharmacokinetic data for Telaglenastat in animal models is not widely available in the public domain, the following table summarizes the typical dosing regimen used in mouse studies. Researchers should aim to perform their own pharmacokinetic studies to establish baseline exposure levels with their specific formulation and animal model.

Table 1: Common Oral Dosing Regimen for Telaglenastat in Mouse Xenograft Models

ParameterValueReference(s)
Animal Model Mouse (various strains)[1][5][6]
Dose 200 mg/kg[1][5][6]
Frequency Twice daily (BID)[1][5][6]
Route Oral gavage[1][5][6]
Vehicle 25% (w/v) HPβCD in 10 mmol/L citrate, pH 2[5]

Visualizations

Signaling Pathway of Telaglenastat Action

Telaglenastat_Pathway cluster_Mitochondrion Mitochondrion Glutamine_mito Glutamine GLS1 Glutaminase 1 (GLS1) Glutamine_mito->GLS1 Substrate Glutamate_mito Glutamate TCA_Cycle TCA Cycle (Energy & Biosynthesis) Glutamate_mito->TCA_Cycle GLS1->Glutamate_mito Catalyzes Telaglenastat Telaglenastat (CB-839) Telaglenastat->GLS1 Inhibits Glutamine_cyto Extracellular Glutamine Glutamine_cyto->Glutamine_mito Transport

Mechanism of Telaglenastat's inhibition of glutaminase 1 (GLS1) in the mitochondrion.
Experimental Workflow for Improving Oral Bioavailability

Bioavailability_Workflow Problem Poor Oral Bioavailability (Low Solubility) Formulation Formulation Development (e.g., HPβCD in Citrate Buffer) Problem->Formulation Dosing Oral Administration (Gavage) Formulation->Dosing PK_Study Pharmacokinetic (PK) Study (Blood Sampling) Dosing->PK_Study Analysis Plasma Concentration Analysis (LC-MS/MS) PK_Study->Analysis Evaluation Evaluate PK Parameters (Cmax, AUC, Tmax) Analysis->Evaluation Acceptable Acceptable Exposure Evaluation->Acceptable Yes Unacceptable Unacceptable Exposure Evaluation->Unacceptable No Troubleshoot Troubleshoot Formulation or Dosing Protocol Unacceptable->Troubleshoot Troubleshoot->Formulation

Workflow for addressing and troubleshooting poor oral bioavailability in animal studies.

References

Technical Support Center: CB-839 Sensitivity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the glutaminase inhibitor, CB-839. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CB-839?

A1: CB-839 is a potent and selective inhibitor of glutaminase 1 (GLS1), a key enzyme in cancer cell metabolism.[1] By blocking the conversion of glutamine to glutamate, CB-839 disrupts the tricarboxylic acid (TCA) cycle, leading to decreased production of energy and essential building blocks required for rapid cell proliferation.[1][2][3] This ultimately starves cancer cells of vital nutrients, inducing cell death.[1]

Q2: My cells are not responding to CB-839 treatment. What are the potential reasons?

A2: Several factors can influence a cell line's sensitivity to CB-839. These include:

  • Low Glutamine Dependence: The cell line may not heavily rely on glutamine metabolism for survival and proliferation.[4][5]

  • Expression of Glutaminase Isoforms: While CB-839 inhibits both KGA and GAC splice variants of GLS1, sensitivity has been more strongly correlated with GAC expression.[4][5]

  • Metabolic Plasticity: Cancer cells can adapt to glutaminase inhibition by upregulating alternative metabolic pathways, such as glycolysis or catabolism of other amino acids like alanine.[6][7]

  • Cell Culture Conditions: Factors like glutamine concentration in the media can significantly impact the observed efficacy of CB-839.[8]

Q3: How does the concentration of glutamine in the cell culture medium affect CB-839's potency?

A3: The cytotoxic effects of CB-839 can be inversely proportional to the concentration of glutamine in the culture medium.[8] Higher concentrations of glutamine may require higher doses of CB-839 to achieve the same level of growth inhibition. For instance, some studies have shown that CB-839 exhibits greater potency at physiological glutamine levels (e.g., 0.4 mM) compared to the higher concentrations found in some standard culture media (e.g., 4.0 mM).[8]

Q4: Can CB-839 be used in combination with other anti-cancer agents?

A4: Yes, numerous preclinical studies have demonstrated synergistic or additive anti-tumor effects when CB-839 is combined with other therapies.[1] These include standard chemotherapeutic agents like paclitaxel, targeted therapies such as erlotinib and everolimus, and proteasome inhibitors like carfilzomib.[1][2][3][8] The rationale is that by targeting a key metabolic pathway, CB-839 can sensitize cancer cells to the effects of other drugs.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High IC50 value or lack of response to CB-839 Cell line has low glutamine dependence.Assess the glutamine dependence of your cell line by culturing in glutamine-free media.[4][9]
Suboptimal glutamine concentration in the media.Titrate the glutamine concentration in your culture media to better reflect physiological levels and re-evaluate CB-839 sensitivity.[8]
Compensatory metabolic pathways are activated.Investigate the activation of alternative metabolic pathways, such as increased glycolysis, using a Seahorse XF Analyzer.[6] Consider combination therapies to target these compensatory mechanisms.
Inconsistent results between experiments Variation in cell density at the time of treatment.Ensure consistent cell seeding density across all experiments, as this can influence nutrient availability and drug response.
Differences in serum concentration in the media.Use a consistent batch and concentration of serum, as serum contains glutamine and other factors that can affect cell metabolism and drug sensitivity.
Instability of CB-839 in solution.Prepare fresh stock solutions of CB-839 and store them appropriately according to the manufacturer's instructions.
Unexpected changes in cellular metabolism Off-target effects of CB-839.While CB-839 is highly selective for GLS1, it's crucial to include appropriate controls to rule out off-target effects. This can include using a rescue agent like a cell-permeable form of alpha-ketoglutarate (DMKG).[10]
Contamination of cell culture.Regularly test cell lines for mycoplasma and other contaminants that can alter cellular metabolism.

Quantitative Data Summary

Table 1: Antiproliferative IC50 Values of CB-839 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
A427Lung Cancer9[3]
A549Lung Cancer27[3]
H460Lung Cancer217[3]
HCC1806Triple-Negative Breast Cancer20-55[4]
MDA-MB-231Triple-Negative Breast Cancer20-55[4]
T47DER+ Breast Cancer>1000[4]
HT29Colorectal Cancer19,100 (48h), 8,750 (96h)[11]
SW480Colorectal Cancer37,480 (48h), 51,410 (96h)[11]
HCT116Colorectal Cancer43,260 (48h), 26,310 (96h)[11]
HG-3Chronic Lymphocytic Leukemia410[12]
MEC-1Chronic Lymphocytic Leukemia66,200[12]
LNCaP (P0)Prostate Cancer1000[13]
LNCaP (P1)Prostate Cancer2000[13]
PC-3Prostate Cancer<100[13]

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is adapted from studies on colorectal cancer cell lines.[11]

  • Cell Seeding: Seed cells (e.g., HCT116, HT29, SW480) in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of medium per well.

  • Drug Treatment: After 24 hours, treat the cells with various concentrations of CB-839 (e.g., 2.5, 5, 10, 15, 20 µM) for 48 and 96 hours.

  • MTT Addition: Add MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) solution to each well and incubate according to the manufacturer's instructions.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the data as a percentage of the viability of untreated control cells and calculate the CC50 (cytotoxicity concentration 50%).

2. Clonogenic Assay

This protocol is based on studies with lung cancer cell lines.[3]

  • Cell Seeding: Seed cells (e.g., H460, A427, A549) in 6-well plates in 3 mL of complete medium and allow them to attach for 24 hours.

  • Drug Treatment: Treat the cells with a range of CB-839 concentrations (e.g., 0.0001 to 100 µM) for 24 hours. Include a vehicle control (e.g., 1% DMSO).

  • Colony Formation: Replace the drug-containing medium with fresh complete medium and allow the cells to form colonies for at least 6 doubling times (approximately 8 days).

  • Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the vehicle control.

3. Metabolite Quantitation by LC/MS

This method was used to confirm the effect of CB-839 on glutaminase activity.[3]

  • Cell Culture: Culture cells in 96-well plates at a density of 3000 cells/well in 200 µL of complete media with and without CB-839.

  • Metabolite Extraction:

    • For media samples: Extract metabolites from 25 µL of media by adding 200 µL of 50% methanol/0.2% formic acid.

    • For cell samples: Freeze the cell culture plates, then add 200 µL of 50% methanol/0.2% formic acid to the frozen cells.

  • Solvent Removal: Remove the solvents using a SpeedVac.

  • Reconstitution: Reconstitute the pellets in 250 µL of 50% methanol/0.2% formic acid.

  • Protein Precipitation: Precipitate proteins by adding 1050 µL of acetonitrile/0.2% formic acid.

  • LC/MS Analysis: Analyze the supernatant using a liquid chromatography-mass spectrometry system to quantify the levels of relevant metabolites (e.g., glutamine, glutamate).

Visualizations

G cluster_0 Glutamine Metabolism cluster_1 Effect of CB-839 Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS1 alpha-Ketoglutarate alpha-Ketoglutarate Glutamate->alpha-Ketoglutarate Biosynthesis Nucleotide & Amino Acid Biosynthesis Glutamate->Biosynthesis GSH_Production GSH Production Glutamate->GSH_Production TCA_Cycle TCA Cycle alpha-Ketoglutarate->TCA_Cycle CB-839 CB-839 CB-839->Glutamate Inhibition of GLS1

Caption: CB-839 inhibits GLS1, blocking glutamine to glutamate conversion.

G Start Start Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Allow_Attachment Allow Cells to Attach (e.g., 24 hours) Seed_Cells->Allow_Attachment Treat_Cells Treat with CB-839 (Dose-Response) Allow_Attachment->Treat_Cells Incubate Incubate for a Defined Period (e.g., 24-96 hours) Treat_Cells->Incubate Assay_Endpoint Perform Viability/ Proliferation Assay (e.g., MTT, Clonogenic) Incubate->Assay_Endpoint Data_Analysis Analyze Data and Calculate IC50 Assay_Endpoint->Data_Analysis End End Data_Analysis->End

Caption: General workflow for assessing CB-839 sensitivity in vitro.

G High_IC50 High IC50 Value Observed Check_Glutamine_Dependence Is the cell line glutamine-dependent? High_IC50->Check_Glutamine_Dependence Low_Dependence Low Dependence Check_Glutamine_Dependence->Low_Dependence No High_Dependence High Dependence Check_Glutamine_Dependence->High_Dependence Yes Consider_Alternative_Model Consider Alternative Cell Model Low_Dependence->Consider_Alternative_Model Optimize_Culture_Conditions Optimize Culture Conditions (e.g., Glutamine Conc.) High_Dependence->Optimize_Culture_Conditions Investigate_Resistance Investigate Resistance Mechanisms (e.g., Metabolic Reprogramming) Optimize_Culture_Conditions->Investigate_Resistance

Caption: Troubleshooting logic for unexpected CB-839 resistance.

References

Technical Support Center: Navigating Compensatory Metabolism Following CB-839 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing compensatory metabolic pathways that may arise during experiments with the glutaminase inhibitor, CB-839.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CB-839?

A1: CB-839 is a potent, selective, and orally bioavailable inhibitor of mitochondrial glutaminase 1 (GLS1).[1][2] GLS1 is the enzyme responsible for converting glutamine to glutamate, a critical step in glutaminolysis.[1][3][4] By inhibiting GLS1, CB-839 blocks the entry of glutamine-derived carbons into the tricarboxylic acid (TCA) cycle, thereby depriving cancer cells of a key source for energy production, biosynthesis of macromolecules, and maintenance of redox balance.[1][5][6]

Q2: My cancer cell line shows unexpected resistance to CB-839. What are the potential causes?

A2: Resistance to CB-839 can be multifactorial. One common cause is the presence of alternative nutrient sources in the culture medium, particularly pyruvate.[7][8] Pyruvate can fuel the TCA cycle independently of glutamine, thus bypassing the metabolic block imposed by CB-839.[7] Additionally, some cancer cells can adapt by upregulating other metabolic pathways, such as glycolysis or the catabolism of other amino acids like leucine, to compensate for the loss of glutamine metabolism.[9][10] The expression of different glutaminase isoforms (e.g., GLS2) could also contribute to resistance as CB-839 is selective for GLS1.[4]

Q3: I've observed a significant increase in glycolysis in my cells after CB-839 treatment. Is this a known compensatory mechanism?

A3: Yes, an increase in glycolysis is a documented compensatory response to glutaminase inhibition in some cancer cell lines.[9][11] When glutamine metabolism is blocked, cancer cells may upregulate glucose uptake and glycolysis to maintain ATP production and supply biosynthetic precursors. This metabolic reprogramming represents a key mechanism of adaptation and potential resistance to CB-839.[9]

Q4: How can I confirm that CB-839 is effectively inhibiting glutaminase in my experimental system?

A4: To confirm on-target activity of CB-839, you can measure the intracellular concentrations of glutamine and glutamate. Effective glutaminase inhibition will lead to an accumulation of the substrate (glutamine) and a depletion of the product (glutamate).[6] Further downstream, you can expect to see a reduction in the levels of TCA cycle intermediates such as alpha-ketoglutarate, citrate, fumarate, and malate.[6][12][13]

Troubleshooting Guides

Issue 1: Sub-optimal Anti-proliferative Effect of CB-839
Potential Cause Troubleshooting Step Expected Outcome
Pyruvate in Culture Media Culture cells in pyruvate-free media. Standard media formulations like DMEM often contain high levels of pyruvate.Increased sensitivity of cancer cells to CB-839-induced growth inhibition.[7][8]
Compensatory Glycolysis Co-treat cells with a glycolysis inhibitor (e.g., 2-deoxyglucose) and CB-839.Synergistic anti-proliferative effect, indicating that the cells are reliant on glycolysis for survival upon glutaminase inhibition.
Alternative Nutrient Utilization Analyze media composition and cellular uptake of other amino acids (e.g., leucine, alanine) using mass spectrometry.Identification of alternative fuel sources that may be sustaining cell proliferation.
Issue 2: Altered Cellular Redox State and Oxidative Stress
Potential Cause Troubleshooting Step Expected Outcome
Depletion of Glutathione (GSH) Measure intracellular GSH levels using a commercially available kit. Glutamate is a precursor for GSH synthesis.A decrease in GSH levels following CB-839 treatment confirms the impact on redox homeostasis.[6][14]
Increased Reactive Oxygen Species (ROS) Quantify intracellular ROS levels using fluorescent probes like DCFDA.An increase in ROS levels would indicate that the cells are under oxidative stress due to impaired antioxidant capacity.

Quantitative Data Summary

Table 1: Effects of CB-839 on Cellular Metabolism

Parameter Cell Line CB-839 Concentration Effect Reference
Glutamine Consumption HCC1806 (TNBC)1 µMReduced[6]
Glutamate Production HCC1806 (TNBC)1 µMReduced[6]
Intracellular Glutamate MEC-1 (CLL)10 nM - 100 µMDecreased by up to 86% in HG-3 cells[15]
Fumarate Levels Breast Cancer Cell LinesVariesDecreased[7]
Mitochondrial ATP Production HT29 (Colorectal)15 µMSignificantly decreased[9]
Glycolytic ATP Production HT29 (Colorectal)15 µMSignificantly increased[9]
IC50 in Pyruvate-free vs. Pyruvate-containing media Hs578T (TNBC)1 µMIC50 increased from 1.2 µM to 3.3 µM with 1 mM pyruvate[7]

Experimental Protocols

Protocol 1: Assessment of Metabolic Flux using Seahorse XF Analyzer

This protocol allows for the real-time measurement of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are indicators of mitochondrial respiration and glycolysis, respectively.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • CB-839

  • Cell culture medium (e.g., XF Base Medium supplemented with glucose, glutamine, and pyruvate as required)

  • Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

  • Glucose, 2-Deoxyglucose (2-DG) (for glycolysis stress test)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: The following day, treat the cells with the desired concentrations of CB-839 or vehicle control for the specified duration.

  • Assay Preparation:

    • One hour before the assay, replace the culture medium with pre-warmed XF Base Medium supplemented with the necessary substrates (e.g., glucose, glutamine).

    • Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

  • Seahorse XF Assay:

    • Load the Seahorse XF Sensor Cartridge with the appropriate inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A for mitochondrial stress test; or Glucose, Oligomycin, 2-DG for glycolysis stress test).

    • Calibrate the sensor cartridge.

    • Place the cell culture microplate in the Seahorse XF Analyzer and initiate the assay protocol.

  • Data Analysis: Analyze the OCR and ECAR data to determine the effect of CB-839 on mitochondrial respiration and glycolysis.

Protocol 2: Metabolite Extraction and Analysis by LC-MS

This protocol outlines the steps for extracting intracellular metabolites for analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Cells cultured in 6-well plates

  • CB-839

  • Ice-cold 0.9% NaCl solution

  • 80% Methanol (pre-chilled to -80°C)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >13,000 x g

  • LC-MS system

Procedure:

  • Cell Culture and Treatment: Culture cells to ~80% confluency and treat with CB-839 or vehicle control.

  • Metabolite Quenching and Extraction:

    • Aspirate the culture medium.

    • Wash the cells twice with ice-cold 0.9% NaCl.

    • Add 1 mL of pre-chilled 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Incubate the lysate at -80°C for at least 30 minutes.

    • Centrifuge at >13,000 x g for 15 minutes at 4°C.

  • Sample Collection:

    • Carefully collect the supernatant containing the metabolites and transfer to a new tube.

    • Dry the metabolite extract under a vacuum or nitrogen stream.

  • LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze using an established LC-MS method for targeted or untargeted metabolomics.

Visualizations

Glutamine Glutamine GLS1 GLS1 Glutamine->GLS1 Glutamate Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG GSH Glutathione (GSH) (Redox Balance) Glutamate->GSH TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Biosynthesis Biosynthesis (Nucleotides, Amino Acids) TCA_Cycle->Biosynthesis CB839 CB-839 CB839->GLS1 GLS1->Glutamate

Caption: Mechanism of action of CB-839.

cluster_0 Glutamine Metabolism Blocked by CB-839 cluster_1 Compensatory Pathways Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS1 TCA_Cycle TCA Cycle Glutamate->TCA_Cycle Pyruvate_media Pyruvate (from media) CB839 CB-839 Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate_gly Pyruvate Glycolysis->Pyruvate_gly TCA_Cycle_Comp TCA Cycle Pyruvate_media->TCA_Cycle_Comp Pyruvate_gly->TCA_Cycle_Comp Alanine Alanine Alanine->TCA_Cycle_Comp via Alanine Aminotransferase Start Start: Unexpected Resistance to CB-839 CheckMedia Is pyruvate present in the culture media? Start->CheckMedia RemovePyruvate Switch to pyruvate-free media CheckMedia->RemovePyruvate Yes AssessGlycolysis Assess glycolytic activity (e.g., Seahorse ECAR) CheckMedia->AssessGlycolysis No RemovePyruvate->AssessGlycolysis InhibitGlycolysis Co-treat with a glycolysis inhibitor AssessGlycolysis->InhibitGlycolysis Increased Metabolomics Perform untargeted metabolomics (LC-MS) AssessGlycolysis->Metabolomics Normal End Identify and target compensatory pathway InhibitGlycolysis->End Metabolomics->End

References

Technical Support Center: Refinement of Glutaminase Activity Assays for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the refinement of glutaminase (GLS) activity assays in a high-throughput screening (HTS) context.

Troubleshooting Guide

This section addresses specific issues that may arise during glutaminase HTS experiments.

Question: Why is my background signal high and how can I reduce it?

Answer: High background signal can obscure the true signal from glutaminase activity, reducing the assay window. Common causes and solutions include:

  • Reagent Contamination: Buffers and reagents may be contaminated with microbes or glutamate.[1] Prepare fresh reagents, handle them in a sterile environment, and use high-purity materials.[1] Some cell-free protein synthesis systems are glutamate-based and can contribute to background noise.[1][2]

  • Autofluorescence of Test Compounds: The compounds being screened may fluoresce at the same wavelength as the assay's reporter molecule. To correct for this, run a control plate with the compounds and all assay components except the primary enzyme (glutaminase) to measure their intrinsic fluorescence and subtract this value from the experimental wells.[1]

  • High Concentration of Coupling Enzymes: In coupled assays, excessive concentrations of enzymes like glutamate dehydrogenase (GDH) or diaphorase can lead to a high background.[1] Titrate these enzymes down to the minimum concentration required for a robust signal without increasing background.[1]

Question: What is causing a low signal-to-noise ratio in my assay?

Answer: A low signal-to-noise ratio (S/N) makes it difficult to distinguish true hits from background noise. Key factors include:

  • Suboptimal Enzyme Concentration: The glutaminase concentration may be too low to generate a strong signal. Titrate the enzyme to find a concentration that provides a robust signal well above the background, within the linear range of the reaction.[1]

  • Insufficient Incubation Time: The reaction may not have proceeded long enough to generate a sufficient signal. Increase the incubation time, ensuring the reaction rate remains linear.[1]

  • Inactive Enzyme or Substrate: Confirm the activity of the glutaminase and the integrity of the L-glutamine substrate, which can degrade over time in solution.[1]

  • Incorrect Buffer Composition: The pH or other components of the buffer may not be optimal for the enzyme. Verify the pH of all buffers and ensure they are compatible with all enzymes in the system.[1]

Question: My Z'-factor is consistently below 0.5. How can I improve it?

Answer: The Z'-factor is a statistical indicator of assay quality, with a value >0.5 considered robust for HTS. A poor Z'-factor is often due to high data variability or a small signal window.

  • High Variability in Controls: Inconsistent pipetting and mixing are common sources of variability.[1] Use automated liquid handlers for HTS to improve precision.[1] Also, ensure that all reagents and plates are equilibrated to the assay temperature before starting the experiment to prevent drift.[1]

  • Small Signal Window: The difference between the positive (uninhibited) and negative (inhibited) controls may be too small. Optimize assay conditions such as enzyme/substrate concentrations and incubation time to maximize this window.[3]

  • Lot-to-Lot Reagent Variability: Use the same batch of critical reagents (enzyme, substrate) for a set of experiments. New batches should be qualified before use to ensure consistency.[1]

Question: Why are my IC50 values inconsistent or not reproducible?

Answer: Inconsistent IC50 values can invalidate screening results. This issue often points to problems with the test compounds or interference with the assay format.

  • Inhibitor Instability or Precipitation: Visually inspect assay plates for compound precipitation. Ensure the final concentration of solvents like DMSO is low (e.g., <1%), as it can affect enzyme activity.[1]

  • Time-Dependent Inhibition: Some inhibitors may require more time to bind to the enzyme. A pre-incubation step of the enzyme and inhibitor before adding the substrate can help identify time-dependent effects.[1]

  • Interference with Coupled Assay Enzymes: Test compounds may inhibit the coupling enzymes (e.g., GDH) instead of glutaminase.[3] To identify these false positives, run a counter-screen against the coupling enzymes in the absence of glutaminase.[1]

Data Presentation

Table 1: Troubleshooting Summary for Glutaminase HTS Assays
Problem Potential Cause Recommended Solution
High Background Signal Reagent contamination (microbial or glutamate)Use fresh, high-purity reagents; handle in a sterile environment.[1]
Autofluorescence of test compoundsRun controls without glutaminase to measure and subtract compound fluorescence.[1]
High concentration of coupling enzymesReduce coupling enzyme concentrations to the minimum required for a robust signal.[1]
Low Signal-to-Noise Ratio Suboptimal glutaminase concentrationTitrate the enzyme to find a concentration that gives a strong signal in the linear range.[1]
Insufficient incubation timeIncrease incubation time, ensuring the reaction remains linear.[1]
Inactive enzyme or substrate degradationConfirm the activity of all reagents; use fresh L-glutamine.[1]
Poor Z'-Factor (<0.5) High variability in controls (pipetting/mixing)Use automated liquid handlers; ensure proper mixing.[1]
Small signal window between controlsOptimize enzyme/substrate concentrations and incubation time to maximize the signal window.[1]
Assay drift over timeAllow all reagents and plates to equilibrate to assay temperature before starting.[1]
Inconsistent IC50 Values Inhibitor instability or precipitationVisually inspect plates; keep final DMSO concentration low (<1%).[1]
Time-dependent inhibitionPre-incubate the inhibitor with the enzyme before adding the substrate.[1]
Interference with coupling enzymesRun a counter-screen against coupling enzymes without glutaminase.[1]
Table 2: Key Parameters and Quality Metrics for Glutaminase HTS Assays
Parameter Typical Value / Range Notes
Assay Format 384-well platesStandard for high-throughput screening.[4][5]
pH ~8.6Optimal for many glutaminase assays.[1][6]
Temperature 37°CStandard incubation temperature.[6]
Glutamine Concentration Near Km value (e.g., 4 mM)Allows for detection of various inhibitor types.[3]
Phosphate (Pi) Concentration 50 - 100 mMRequired activator for some glutaminase isoforms.[3]
Z'-Factor > 0.5 (acceptable); > 0.7 (excellent)A Z' of 0.8 indicates a highly robust assay.[3]
Signal-to-Background (S/B) > 10An S/B of 18.2 has been reported in a robust HTS assay.[3]

Experimental Protocols

Detailed Protocol: Coupled Fluorescence-Based Glutaminase HTS Assay

This protocol is adapted from a common HTS method utilizing three enzymes: glutaminase (GLS), glutamate dehydrogenase (GDH), and diaphorase.[4][7] Glutaminase converts L-glutamine to glutamate. GDH then converts glutamate to α-ketoglutarate, reducing NAD+ to NADH. Finally, diaphorase uses the generated NADH to convert the non-fluorescent resazurin into the highly fluorescent resorufin, which can be measured.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.6.

  • Glutaminase (GLS) Working Solution: Prepare a working solution of glutaminase in assay buffer. The final concentration should be determined by an enzyme titration experiment to find the optimal level for a linear reaction rate. Keep on ice.

  • Substrate/Coupling Enzyme Mixture: Prepare a single mixture in assay buffer containing:

    • L-glutamine (substrate)

    • β-Nicotinamide adenine dinucleotide (NAD+)

    • Glutamate Dehydrogenase (GDH)

    • Diaphorase

    • Resazurin

    • Note: The concentrations of each component should be optimized to ensure they are not rate-limiting and produce a robust signal.

  • Test Compounds/Controls: Dissolve test inhibitors in DMSO and prepare serial dilutions. Positive controls (no inhibition) should contain equivalent DMSO concentrations. Negative controls (full inhibition) can use a known potent inhibitor like CB-839 or wells without the GLS enzyme.[3]

2. Assay Procedure (384-well plate):

  • Dispense Compounds: Add test compounds and controls (e.g., with a final DMSO concentration ≤ 1%) to the appropriate wells of a 384-well plate.

  • Add Glutaminase: Add the GLS working solution to all wells except the negative controls (if using a "no enzyme" control).

  • Pre-incubation: Incubate the plate for a set period (e.g., 15 minutes) at the assay temperature (e.g., 37°C). This allows test compounds to interact with the enzyme.[1]

  • Initiate Reaction: To start the reaction, add the Substrate/Coupling Enzyme Mixture to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Monitor the increase in fluorescence (e.g., Ex/Em = 530/590 nm for resorufin) over a set period (e.g., 30 minutes).

3. Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Normalize the data: Set the average rate of the positive controls (DMSO only) as 100% activity and the average rate of the negative controls as 0% activity.

  • Calculate the percent inhibition for each test compound concentration.

  • Plot percent inhibition versus compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine IC50 values.

Mandatory Visualization

Diagrams of Workflows and Logical Relationships

AssayWorkflow cluster_reactions Coupled Enzyme Reaction Cascade Glutamine L-Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase (GLS) aKG α-Ketoglutarate Glutamate->aKG GDH NAD NAD+ NAD->invis1 NADH NADH NADH->invis2 Resazurin Resazurin (Non-fluorescent) Resorufin Resorufin (Fluorescent) Resazurin->Resorufin Diaphorase invis1->NADH GDH invis2->NAD Diaphorase Troubleshooting Start Poor Assay Performance (e.g., Low Z') HighBG Is Background High? Start->HighBG LowSignal Is Signal Low? Start->LowSignal HighVar Is Variability High? Start->HighVar Contam Reagent Contamination HighBG->Contam Yes Autofluo Compound Autofluorescence HighBG->Autofluo Yes InactiveEnz Inactive Enzyme/Substrate LowSignal->InactiveEnz Yes SuboptConc Suboptimal Concentrations LowSignal->SuboptConc Yes Pipetting Pipetting/Mixing Error HighVar->Pipetting Yes Drift Assay Drift / Temp HighVar->Drift Yes

References

Technical Support Center: Counteracting the Cytostatic Effect of CB-839 in Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the glutaminase inhibitor, CB-839. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges related to the cytostatic effects of CB-839 in your proliferation assays.

Understanding the Cytostatic Effect of CB-839

CB-839 is a potent and selective inhibitor of glutaminase 1 (GLS1), a key enzyme in cancer cell metabolism. By blocking the conversion of glutamine to glutamate, CB-839 disrupts multiple downstream metabolic pathways crucial for cell growth and proliferation. This inhibition leads to a cytostatic effect, characterized by cell cycle arrest and a slowdown in proliferation, rather than immediate cell death (cytotoxicity).

The primary mechanisms underlying the cytostatic effect of CB-839 include:

  • TCA Cycle Anaplerosis Depletion: The inhibition of glutaminase depletes the pool of α-ketoglutarate (α-KG), a critical intermediate that fuels the tricarboxylic acid (TCA) cycle. This leads to reduced energy production (ATP) and a shortage of building blocks for biosynthesis.

  • Impaired Nucleotide Synthesis: Glutamine is a crucial nitrogen donor for the synthesis of purine and pyrimidine nucleotides, the building blocks of DNA and RNA. By limiting glutamate availability, CB-839 indirectly hampers nucleotide production, thereby arresting DNA replication and cell division.[1][2][3]

  • Disruption of Amino Acid Homeostasis: The block in glutamine metabolism affects the synthesis of other non-essential amino acids that rely on glutamate as a precursor.

  • Alterations in Signaling Pathways: The metabolic stress induced by CB-839 can impact cellular signaling pathways that regulate cell growth and proliferation, such as the mTORC1 pathway.[4][5]

Frequently Asked Questions (FAQs)

Q1: Why do my cells stop proliferating but not die after CB-839 treatment?

A1: CB-839 primarily exerts a cytostatic effect, meaning it inhibits cell proliferation rather than inducing widespread cell death.[6] This is because its mechanism of action is to starve the cells of essential metabolic building blocks required for division. While prolonged exposure or high concentrations can lead to apoptosis in some cell lines, the initial and predominant effect is a halt in the cell cycle. To distinguish between cytostatic and cytotoxic effects, you can perform a time-course experiment and use assays that measure both cell viability (e.g., trypan blue exclusion) and cell number (e.g., direct cell counting or crystal violet staining).

Q2: I'm observing a weaker than expected anti-proliferative effect. What could be the reason?

A2: Several factors can contribute to a reduced response to CB-839:

  • Cell Line Dependence: The sensitivity to CB-839 is highly dependent on the specific metabolic wiring of the cell line. Cells that are less reliant on glutamine for anaplerosis or have compensatory metabolic pathways may be more resistant.[2]

  • Compensatory Metabolism: Some cancer cells can adapt to glutaminase inhibition by upregulating other metabolic pathways, such as glycolysis, to generate ATP and necessary biosynthetic precursors.[5][7]

  • Culture Media Composition: The concentration of glutamine and other nutrients in your culture medium can influence the efficacy of CB-839. High levels of glutamine may require higher concentrations of the inhibitor to achieve the desired effect.

Q3: How can I counteract the cytostatic effect of CB-839 in my experiments?

A3: To confirm that the observed anti-proliferative effect is due to the on-target inhibition of glutaminase, you can perform metabolic rescue experiments. This involves supplementing the culture medium with metabolites that are downstream of glutaminase. The most common rescue agent is a cell-permeable form of α-ketoglutarate, such as dimethyl α-ketoglutarate (DMKG).[2][8] Other potential rescue agents include oxaloacetate and nucleosides.

Troubleshooting Guides

Problem 1: Incomplete or No Rescue with DMKG
  • Possible Cause 1: Insufficient DMKG Concentration.

    • Solution: The typical concentration of DMKG used for rescue experiments is 2 mM when using 1 µM of CB-839.[2] However, the optimal concentration may vary depending on the cell line and the concentration of CB-839 used. Perform a dose-response experiment with DMKG to determine the optimal concentration for your specific experimental conditions.

  • Possible Cause 2: Cell Line-Specific Differences in Metabolism.

    • Solution: The rescue effect of DMKG can be partial and varies between cell lines.[2] For example, in glioblastoma cell lines, T98G cells show a more pronounced rescue with DMKG compared to LN229 and U87MG cells.[2] This suggests that in some cell lines, the cytostatic effect of CB-839 is not solely due to α-KG depletion but may also involve the lack of other glutamate-derived metabolites. Consider supplementing with other downstream products, such as a mix of non-essential amino acids or nucleosides.

  • Possible Cause 3: Depletion of Other Critical Metabolites.

    • Solution: CB-839 also affects the synthesis of nucleotides and other amino acids. If replenishing the TCA cycle with DMKG is not sufficient, the limiting factor for proliferation might be the availability of building blocks for DNA and protein synthesis. Try co-supplementing with a nucleoside mix (e.g., 50-200 µM of each nucleoside) to rescue the block in nucleotide biosynthesis.[9]

Problem 2: High Variability in Proliferation Assay Results
  • Possible Cause 1: Inconsistent Cell Seeding.

    • Solution: Ensure a homogenous cell suspension before and during plating. Gently mix the cell suspension between pipetting into different wells to prevent settling. Using a multichannel pipette can help improve consistency.[4]

  • Possible Cause 2: Edge Effects in Microplates.

    • Solution: The outer wells of a 96-well plate are prone to evaporation, which can alter the concentration of CB-839 and affect cell growth. To minimize this "edge effect," avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.[4]

  • Possible Cause 3: Choice of Proliferation Assay.

    • Solution: Assays that measure metabolic activity (e.g., MTT, XTT, CellTiter-Glo) can sometimes be misleading for cytostatic compounds like CB-839. Cells that are growth-arrested may still be metabolically active. Consider using assays that directly measure cell number, such as crystal violet staining, sulforhodamine B (SRB) assay, or direct cell counting using a hemocytometer or an automated cell counter.[10]

Quantitative Data Summary

The following tables summarize quantitative data on the efficacy of CB-839 and the rescue effect of DMKG in different cancer cell lines.

Table 1: Anti-proliferative Activity of CB-839 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay TypeReference
HT29Colorectal Cancer19.10 (48h), 8.75 (96h)MTT[11]
SW480Colorectal Cancer37.48 (48h), 51.41 (96h)MTT[11]
HCT116Colorectal Cancer43.26 (48h), 26.31 (96h)MTT[11]
T98GGlioblastomaDose-dependent decreaseCell Counting[2]
LN229GlioblastomaDose-dependent decreaseCell Counting[2]
U87MGGlioblastomaDose-dependent decreaseCell Counting[2]

Table 2: Efficacy of DMKG in Rescuing the Anti-proliferative Effect of CB-839

Cell LineCancer TypeCB-839 Concentration (µM)DMKG Concentration (mM)OutcomeReference
T98GGlioblastoma12Partial rescue of cell proliferation[2]
LN229Glioblastoma12Smaller rescue effect compared to T98G[2]
U87MGGlioblastoma12Smaller rescue effect compared to T98G[2]

Experimental Protocols & Workflows

Protocol 1: Standard Proliferation Assay with CB-839

This protocol outlines a general procedure for assessing the anti-proliferative effect of CB-839 using a 96-well plate format.

  • Cell Seeding:

    • Harvest cells during their exponential growth phase.

    • Perform a cell count and assess viability (e.g., using trypan blue).

    • Dilute the cell suspension to the desired seeding density in complete culture medium.

    • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

    • Fill the outer wells with 200 µL of sterile PBS or media to minimize edge effects.

    • Incubate the plate overnight at 37°C and 5% CO₂ to allow cells to attach.

  • CB-839 Treatment:

    • Prepare a series of dilutions of CB-839 in complete culture medium from a stock solution. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of CB-839 or vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).

  • Assessment of Proliferation:

    • Choose an appropriate proliferation assay (e.g., Crystal Violet staining for cell number or MTT for metabolic activity).

    • Follow the specific protocol for the chosen assay to quantify cell proliferation.

    • Calculate the percentage of proliferation inhibition relative to the vehicle-treated control cells.

Protocol 2: Metabolic Rescue Experiment with DMKG

This protocol describes how to perform a metabolic rescue experiment to confirm the on-target effect of CB-839.

  • Cell Seeding: Follow step 1 of the Standard Proliferation Assay Protocol.

  • Treatment with CB-839 and DMKG:

    • Prepare the following treatment media:

      • Vehicle control (medium with solvent).

      • CB-839 at the desired concentration (e.g., 1 µM).

      • DMKG at the desired concentration (e.g., 2 mM).

      • CB-839 + DMKG (co-treatment).

    • Remove the medium from the wells and add 100 µL of the respective treatment media.

    • Incubate the plate for the same duration as the standard proliferation assay.

  • Assessment of Proliferation: Follow step 3 of the Standard Proliferation Assay Protocol. A successful rescue will show a significant increase in proliferation in the co-treatment group compared to the CB-839 alone group.

Visualizing Experimental Workflows and Signaling Pathways

To aid in understanding the experimental processes and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Proliferation_Assay cluster_day1 Day 1 cluster_day2 Day 2 cluster_day5 Day 5 seed_cells Seed Cells in 96-well Plate incubate_overnight Incubate Overnight seed_cells->incubate_overnight add_treatments Add Treatments to Cells incubate_overnight->add_treatments 24h prepare_treatments Prepare CB-839 Dilutions prepare_treatments->add_treatments assay_proliferation Perform Proliferation Assay add_treatments->assay_proliferation 72h Incubation analyze_data Analyze Data assay_proliferation->analyze_data

Standard Proliferation Assay Workflow

Rescue_Experiment_Workflow cluster_setup Setup cluster_treatment Treatment Groups cluster_analysis Analysis seed_cells Seed Cells control Vehicle Control cb839 CB-839 rescue Rescue Agent (e.g., DMKG) combo CB-839 + Rescue Agent measure_prolif Measure Proliferation control->measure_prolif cb839->measure_prolif rescue->measure_prolif combo->measure_prolif

Metabolic Rescue Experimental Design

CB839_Signaling_Pathway Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase aKG α-Ketoglutarate Glutamate->aKG Nucleotide_Synthesis Nucleotide Synthesis Glutamate->Nucleotide_Synthesis TCA_Cycle TCA Cycle aKG->TCA_Cycle mTORC1 mTORC1 aKG->mTORC1 Activates Proliferation Cell Proliferation TCA_Cycle->Proliferation Supports Nucleotide_Synthesis->Proliferation Supports mTORC1->Proliferation Promotes CB839 CB-839 Glutaminase Glutaminase CB839->Glutaminase Inhibits

Simplified Signaling Pathway of CB-839 Action

References

Validation & Comparative

A Comparative Efficacy Analysis of CB-839 and Other Glutaminase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic reprogramming of cancer cells, particularly their dependence on glutamine, has identified glutaminase (GLS) as a critical therapeutic target.[1] The conversion of glutamine to glutamate, catalyzed by GLS, is a pivotal step in providing cancer cells with the necessary metabolites for the tricarboxylic acid (TCA) cycle and antioxidants for survival.[1][2] Inhibition of this pathway represents a promising strategy in cancer therapy.[1][3] This guide provides a detailed comparison of the efficacy of CB-839 (Telaglenastat), a first-in-class clinical-stage glutaminase inhibitor, with other notable GLS inhibitors, supported by experimental data.[4][5][6]

Overview of Key Glutaminase Inhibitors

Several small-molecule inhibitors targeting glutaminase have been developed, with the most prominent belonging to the allosteric inhibitor class. These compounds, unlike early glutamine analogs, offer higher selectivity for glutaminase, reducing off-target toxicities.[7]

  • CB-839 (Telaglenastat): A potent, selective, and orally bioavailable inhibitor of both splice variants of GLS1 (KGA and GAC).[7][8] It is the most clinically advanced GLS inhibitor, having been evaluated in numerous Phase I and II trials across various cancers.[4][9]

  • BPTES (bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide): An early, potent, and specific allosteric inhibitor of GLS1.[3][10] While effective in preclinical models, its poor solubility and bioavailability have hindered its clinical development, making it primarily a research tool.[3][7][11]

  • IACS-6274 (IPN-60090): A potent, selective, and orally bioavailable GLS1 inhibitor that has entered Phase I clinical trials.[12][13][14] It was developed to have excellent pharmacokinetic and physicochemical properties.[14][15]

  • Compound 968: Another allosteric inhibitor that acts as a pan-glutaminase inhibitor, showing activity against both GLS1 and GLS2.[2][4] This broader specificity may offer advantages in certain cancer types resistant to GLS1-selective inhibitors.[16]

Quantitative Efficacy Comparison

The following tables summarize the quantitative data on the efficacy of these inhibitors from biochemical, cellular, and clinical studies.

Table 1: In Vitro Potency (IC50)
InhibitorTargetAssay Type & Cell Line/EnzymeIC50 ValueReference
CB-839 GLS1 (GAC)Recombinant Human GAC (rHu-GAC)8 nM[7]
GLS1Proliferation (HCC1806 TNBC)20 nM[7]
GLS1Proliferation (MDA-MB-231 TNBC)55 nM[7]
GLS1Proliferation (A427 Lung Cancer)9 nM[17]
GLS1Proliferation (A549 Lung Cancer)27 nM[17]
BPTES GLS1 (KGA)Recombinant Human KGA0.16 µM[10]
GLS1Proliferation (HCC1806 TNBC)≥2 µM[7]
GLS1Proliferation (MDA-MB-231 TNBC)≥2 µM[7]
IACS-6274 GLS1Biochemical AssayPotent (Specific value not published)[14]
Compound 968 GLS1/GLS2Biochemical Assay4-fold more potent against GLS2 than GLS1[4]

Note: IC50 values can vary based on assay conditions and cell lines used.

Table 2: In Vivo Antitumor Activity (Xenograft Models)
InhibitorCancer ModelDosing RegimenOutcomeReference
CB-839 Triple-Negative Breast Cancer (MDA-MB-231)200 mg/kg, oral, BIDSignificant tumor growth inhibition[7]
Triple-Negative Breast Cancer (JIMT-1) + Paclitaxel200 mg/kg, oral, BIDEnhanced antitumor activity vs either agent alone[7]
Renal Cell Carcinoma (Caki-1) + CabozantinibNot SpecifiedReduced tumor growth vs either agent alone[18]
BPTES Pancreatic Cancer (PDAC Model) - Nanoparticle formulation54 mg/kg, every 3 daysComparable efficacy to high-dose CB-839[11]
Hepatocellular Carcinoma (LAP/MYC mice)12.5 mg/kg, i.p.Prolonged survival[10]
Table 3: Clinical Trial Efficacy
InhibitorTrial PhaseCancer TypeCombination AgentKey Efficacy ResultsReference
CB-839 Phase IMetastatic Renal Cell Carcinoma (mRCC)CabozantinibORR: 42%; DCR: 100%[19]
Phase II (ENTRATA)mRCCEverolimusMedian PFS: 3.8 months (vs. 1.9 for everolimus alone)[20]
Phase Ib/IIMyelodysplastic Syndrome (MDS)Azacitidine70% of patients achieved marrow complete response[21]
Phase I/IIMelanoma (Checkpoint inhibitor-exposed)NivolumabORR: 5.4%[22]
Phase I/IImRCC (Checkpoint inhibitor-naïve)NivolumabORR: 24%[22]
IACS-6274 Phase IAdvanced Solid TumorsMonotherapyDCR at 12 weeks: 60%; 6 patients had durable stable disease >6 months[12][13]

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival.

Signaling Pathways and Experimental Workflows

Glutaminolysis Pathway and Inhibitor Action

Cancer cells exhibit a high uptake of glutamine, which is converted to glutamate by glutaminase (GLS1). Glutamate is then converted to α-ketoglutarate (α-KG), which enters the TCA cycle to support energy production and biosynthesis. This pathway is crucial for maintaining redox balance through the production of glutathione (GSH).[2] Allosteric inhibitors like CB-839 and BPTES bind to GLS1, stabilizing an inactive conformation and blocking this critical first step.[3][4]

Glutaminolysis_Pathway cluster_cell Cancer Cell cluster_inhibition Glutamine_ext Extracellular Glutamine Glutamine_int Intracellular Glutamine Glutamine_ext->Glutamine_int Transporter Glutamate Glutamate Glutamine_int->Glutamate Glutaminase (GLS1) aKG α-Ketoglutarate Glutamate->aKG GSH Glutathione (GSH) (Redox Balance) Glutamate->GSH TCA TCA Cycle aKG->TCA Biosynthesis Energy & Biosynthesis TCA->Biosynthesis CB839 CB-839 BPTES IACS-6274 CB839->Glutamine_int Inhibits

Glutamine metabolism pathway and the inhibitory action of GLS1 inhibitors.
Experimental Workflow: In Vivo Xenograft Study

Evaluating the in vivo efficacy of a glutaminase inhibitor typically involves a xenograft model where human cancer cells are implanted into immunodeficient mice. This workflow allows for the assessment of tumor growth inhibition, tolerability, and pharmacodynamic effects of the drug.[16]

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis implantation 1. Tumor Implantation (e.g., TNBC cells in mice) growth 2. Tumor Growth (to ~150 mm³) implantation->growth randomization 3. Randomization (into treatment groups) growth->randomization dosing 4. Drug Administration (e.g., CB-839 oral, BID) randomization->dosing monitoring 5. Monitoring - Tumor Volume - Body Weight dosing->monitoring efficacy 6. Efficacy Evaluation (Tumor Growth Inhibition) monitoring->efficacy pd_analysis 7. Pharmacodynamic Analysis (Tumor Glutamate Levels)

Typical experimental workflow for in vivo efficacy testing of a GLS inhibitor.

Detailed Experimental Protocols

Cell Proliferation Assay (IC50 Determination)
  • Objective: To determine the concentration of an inhibitor that reduces cell proliferation by 50%.

  • Methodology:

    • Cell Plating: Cancer cell lines (e.g., MDA-MB-231 for TNBC) are seeded in 96-well plates at a density of approximately 5,000 cells/well and allowed to adhere overnight.[10]

    • Compound Treatment: Cells are treated with a serial dilution of the glutaminase inhibitor (e.g., CB-839, BPTES) or a vehicle control (DMSO).

    • Incubation: Plates are incubated for a period of 72 hours under standard cell culture conditions (37°C, 5% CO2).[7]

    • Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo® (Promega) or alamarBlue, which quantifies ATP levels or metabolic activity, respectively.[10]

    • Data Analysis: Luminescence or fluorescence is read on a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis (e.g., log(inhibitor) vs. response).[7]

In Vivo Xenograft Study
  • Objective: To assess the antitumor efficacy of a glutaminase inhibitor in a preclinical animal model.

  • Methodology:

    • Animal Models: Female immunodeficient mice (e.g., nude or NSG mice) are used to prevent rejection of human tumor grafts.[16]

    • Tumor Implantation: Approximately 5-10 million human cancer cells (e.g., JIMT-1) in a solution like Matrigel are injected subcutaneously into the flank of each mouse.[16]

    • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly with calipers. Once tumors reach the target size, mice are randomized into treatment groups (e.g., Vehicle, CB-839, Paclitaxel, CB-839 + Paclitaxel).[16]

    • Treatment Administration: CB-839 is typically administered orally twice daily (BID) at a dose such as 200 mg/kg.[7] Combination agents like paclitaxel may be given intravenously.[16] Animal body weight and general health are monitored as indicators of toxicity.

    • Efficacy and Pharmacodynamic Evaluation: The study continues until tumors in the control group reach a predetermined endpoint. The primary endpoint is tumor growth inhibition. At the end of the study, tumors can be excised to measure target engagement by quantifying the levels of glutamine and glutamate via mass spectrometry.[16]

Conclusion

The landscape of glutaminase inhibitors is evolving, with CB-839 (Telaglenastat) leading the way in clinical development. Preclinical data consistently demonstrate that CB-839 is significantly more potent and orally bioavailable than the early inhibitor BPTES, which remains a valuable research tool.[7][16] Clinical data for CB-839 have shown encouraging activity, particularly in combination with other targeted agents in cancers like mRCC and MDS.[19][21]

Newer inhibitors like IACS-6274 are also showing promise in early clinical trials, demonstrating good tolerability and preliminary antitumor activity.[12][13] The differential activity of inhibitors like Compound 968, which also targets GLS2, suggests that the future of glutaminase inhibition may involve selecting specific inhibitors for different cancer subtypes based on their unique metabolic dependencies.[16] Continued research and clinical investigation are essential to fully realize the therapeutic potential of targeting glutamine metabolism in cancer.

References

A Comparative Analysis of Glutaminase Inhibitors CB-839 and BPTES in Lung Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent glutaminase 1 (GLS1) inhibitors, CB-839 (Telaglenastat) and Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES), in the context of lung cancer. By examining their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation, this document aims to equip researchers with the necessary information to make informed decisions for future studies.

Executive Summary

Lung cancer cells frequently exhibit a heightened dependence on glutamine metabolism to fuel their proliferation and survival, a phenomenon often described as "glutamine addiction." This metabolic vulnerability has positioned glutaminase, the enzyme catalyzing the first step in glutamine utilization, as a key therapeutic target. Both CB-839 and BPTES are allosteric inhibitors of GLS1, but they exhibit notable differences in potency and clinical applicability. Preclinical data consistently demonstrates that CB-839 is a significantly more potent inhibitor of GLS1 than BPTES in lung cancer models. While BPTES has been a valuable tool for preclinical research, its moderate potency and less favorable pharmacokinetic properties have limited its clinical development. In contrast, CB-839 has advanced into clinical trials, showing promise in combination with other anti-cancer agents.

Data Presentation: In Vitro Efficacy

The following table summarizes the comparative efficacy of CB-839 and BPTES in various non-small cell lung cancer (NSCLC) cell lines. The data highlights the superior potency of CB-839, as indicated by its lower half-maximal effective concentration (ED50) and half-maximal inhibitory concentration (IC50) values.

Cell LineAssay TypeCB-839 ED50/IC50 (nM)BPTES ED50/IC50 (nM)Reference
A549Inhibition of Colony Formation27.01,000[1]
H460Inhibition of Colony Formation2174,200[1]
A427Inhibition of Colony Formation9.1Not Reported[1]

Note: ED50 values represent the concentration of the drug that gives half-maximal response. IC50 values represent the concentration of an inhibitor where the response (or binding) is reduced by half.

Mechanism of Action and Signaling Pathway

Both CB-839 and BPTES are allosteric inhibitors of glutaminase 1 (GLS1), the kidney-type isoform of the enzyme. They bind to a site distinct from the active site, inducing a conformational change that inactivates the enzyme. This inhibition blocks the conversion of glutamine to glutamate, a critical step in the metabolic pathway that provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle, as well as building blocks for the synthesis of nucleotides, amino acids, and the antioxidant glutathione.

GLS1_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_inhibitors Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int SLC1A5/ASCT2 Transporter Glutamate Glutamate Glutamine_int->Glutamate Glutaminase (GLS1) alpha_KG α-Ketoglutarate Glutamate->alpha_KG GSH Glutathione (GSH) Glutamate->GSH TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Biosynthesis Nucleotides, Amino Acids, Fatty Acids TCA_Cycle->Biosynthesis Proliferation Cell Proliferation & Survival TCA_Cycle->Proliferation Biosynthesis->Proliferation ROS_Defense Redox Balance GSH->ROS_Defense ROS_Defense->Proliferation CB839 CB-839 CB839->Glutamine_int Inhibits BPTES BPTES BPTES->Glutamine_int Inhibits

Glutaminase Inhibition Pathway in Cancer

Experimental Protocols

Detailed methodologies are critical for the reproducibility and advancement of research. Below are protocols for key experiments used to evaluate and compare glutaminase inhibitors in lung cancer models.

Cell Viability Assay (MTT Assay)

This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of CB-839 and BPTES on lung cancer cells.

  • Cell Seeding:

    • Culture lung cancer cell lines (e.g., A549, H460) in appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of CB-839 and BPTES in DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors or a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Study

This protocol describes a typical workflow for evaluating the anti-tumor efficacy of glutaminase inhibitors in a mouse xenograft model of lung cancer.

Xenograft_Workflow start Start cell_culture 1. Cell Culture (e.g., H460 NSCLC cells) start->cell_culture implantation 2. Subcutaneous Implantation (Nude Mice) cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment 5. Treatment Initiation - Vehicle Control - CB-839 (oral gavage) - BPTES (intraperitoneal) randomization->treatment monitoring 6. Tumor Volume & Body Weight Monitoring (2-3 times/week) treatment->monitoring endpoint 7. Study Endpoint (e.g., tumor volume >1500 mm³ or signs of toxicity) monitoring->endpoint analysis 8. Tumor Excision & Pharmacodynamic Analysis (e.g., Western Blot, IHC) endpoint->analysis end End analysis->end

In Vivo Xenograft Experimental Workflow
Metabolic Profiling using LC-MS

This protocol provides a general framework for analyzing the metabolic changes in lung cancer cells following treatment with glutaminase inhibitors using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cell Culture and Treatment:

    • Plate lung cancer cells in 6-well plates and grow to ~80% confluency.

    • Treat cells with CB-839, BPTES, or vehicle control at desired concentrations for a specified time (e.g., 24 hours).

  • Metabolite Extraction:

    • Aspirate the medium and quickly wash the cells with ice-cold saline.

    • Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes and incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube and dry it using a vacuum concentrator.

  • LC-MS Analysis:

    • Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol).

    • Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Separate the metabolites using a suitable chromatography column (e.g., a C18 column for reverse-phase chromatography or a HILIC column for polar metabolites).

    • Acquire mass spectrometry data in both positive and negative ionization modes.

  • Data Analysis:

    • Process the raw data using appropriate software to identify and quantify metabolites based on their mass-to-charge ratio (m/z) and retention time.

    • Perform statistical analysis (e.g., t-test, ANOVA) to identify metabolites that are significantly altered by the inhibitor treatments.

    • Utilize pathway analysis tools to understand the broader impact of glutaminase inhibition on cellular metabolism.

Conclusion

The comparative data presented in this guide underscores the superior potency of CB-839 over BPTES in lung cancer models. Its favorable pharmacological profile has propelled it into clinical investigation, offering a promising therapeutic strategy for glutamine-dependent lung tumors. BPTES, while less potent, remains a valuable research tool for elucidating the fundamental roles of glutaminase in cancer biology. The detailed experimental protocols provided herein are intended to facilitate the design and execution of robust preclinical studies to further explore the therapeutic potential of glutaminase inhibition in lung cancer.

References

Head-to-Head Comparison: CB-839's Efficacy in Glutamine-Dependent vs. Independent Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The therapeutic targeting of cancer metabolism has emerged as a promising strategy in oncology. One of the key metabolic vulnerabilities in many tumors is their dependence on glutamine, a phenomenon termed "glutamine addiction." CB-839 (Telaglenastat) is a potent and selective inhibitor of glutaminase 1 (GLS1), the enzyme that catalyzes the first step in glutamine utilization. This guide provides a detailed head-to-head comparison of the efficacy of CB-839 in cancer cell lines with varying degrees of glutamine dependence, supported by experimental data, detailed protocols, and pathway visualizations.

The Dichotomy of Glutamine Dependence in Cancer

Cancer cells reprogram their metabolism to sustain rapid proliferation and survival.[1][2][3] While some cancer cells are highly dependent on exogenous glutamine for anaplerosis (replenishing the TCA cycle), biosynthesis of macromolecules, and redox homeostasis, others have metabolic flexibility and are less reliant on this single amino acid.[1][4][5] This distinction is critical for predicting the therapeutic efficacy of glutaminase inhibitors like CB-839.

Glutamine-dependent cells often exhibit high expression of glutaminase (GLS1) and low expression of glutamine synthetase (GLUL), the enzyme responsible for de novo glutamine synthesis.[1][6] This molecular signature renders them particularly susceptible to GLS1 inhibition. Conversely, glutamine-independent cells may utilize alternative metabolic pathways or possess the ability to synthesize their own glutamine, thus demonstrating intrinsic resistance to drugs like CB-839.[7][8]

Quantitative Comparison of CB-839 Activity

The following tables summarize the differential effects of CB-839 on glutamine-dependent and glutamine-independent cancer cell lines, based on data from preclinical studies. The classification of cell lines is based on their sensitivity to glutamine withdrawal and their expression profile of key glutamine metabolism enzymes.

Table 1: Antiproliferative Activity of CB-839
Cell LineCancer TypeGlutamine DependenceCB-839 IC50 (nM)Reference
HCC1806 Triple-Negative Breast CancerHigh20 - 55[9]
MDA-MB-231 Triple-Negative Breast CancerHigh20 - 55[9]
Hs578T Triple-Negative Breast CancerHigh1200[7]
SUM149PT Triple-Negative Breast CancerHigh<100[1]
HT29 Colorectal CancerHigh19,100 (48h)[10]
T47D ER+ Breast CancerLow>1000[1]
MCF7 ER+ Breast CancerLow>1000[1]
SW480 Colorectal CancerModerate37,480 (48h)[10]
A549 Non-Small Cell Lung CancerVariable27[11]
H460 Non-Small Cell Lung CancerVariable217[11]

Note: IC50 values can vary based on experimental conditions such as assay duration and culture medium composition.[7]

Table 2: Metabolic Response to CB-839 (1 µM)
Cell LineGlutamine DependenceGlutamine ConsumptionGlutamate ProductionKey Downstream Metabolite ChangesReference
HCC1806 HighSignificantly DecreasedSignificantly DecreasedDecreased levels of TCA cycle intermediates (e.g., fumarate, malate) and glutathione.[1][12]
T47D LowModerately DecreasedModerately DecreasedMinimal changes in TCA cycle intermediates and glutathione levels.[1][12]
HT29 HighDecreasedDecreasedAlterations in Krebs cycle, amino acids, and antioxidants. Increased glycolytic ATP production.[2][10]
SW480 ModerateDecreasedDecreasedAlterations in Krebs cycle and glutaminolysis similar to HT29, but less sensitive to proliferation inhibition.[2][10]

Visualizing the Mechanism and Workflow

To better understand the underlying biology and experimental design, the following diagrams illustrate the glutamine metabolism pathway and a typical experimental workflow for evaluating CB-839.

Glutamine_Metabolism_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_dependent Glutamine-Dependent Cell cluster_independent Glutamine-Independent Cell Gln_ext Glutamine ASCT2 ASCT2/ SLC1A5 Gln_ext->ASCT2 Uptake Gln_int Intracellular Glutamine ASCT2->Gln_int GLS1 GLS1 (Glutaminase) Gln_int->GLS1 Conversion indep_text Less reliant due to: - Alternative metabolic pathways - De novo glutamine synthesis (GLUL) Glu Glutamate GLS1->Glu dep_text High reliance on this pathway for: - Energy (TCA Cycle) - Redox balance (GSH) - Biosynthesis aKG α-Ketoglutarate Glu->aKG Conversion GSH_synth GSH Synthesis Glu->GSH_synth TCA TCA Cycle aKG->TCA Nuc_synth Nucleotide Synthesis aKG->Nuc_synth AA_synth Amino Acid Synthesis aKG->AA_synth CB839 CB-839 CB839->GLS1 Inhibition

Caption: Glutamine metabolism pathway and the inhibitory action of CB-839.

Experimental_Workflow cluster_assays Endpoint Assays start Select Glutamine-Dependent & Independent Cell Lines culture Cell Culture & Seeding start->culture treatment Treat with varying concentrations of CB-839 culture->treatment prolif Cell Proliferation Assay (e.g., CellTiter-Glo) treatment->prolif metabolism Metabolic Assays (e.g., YSI Analyzer, Seahorse) treatment->metabolism western Western Blot (GLS1, GLUL expression) treatment->western analysis Data Analysis (IC50 calculation, statistical tests) prolif->analysis metabolism->analysis western->analysis conclusion Compare efficacy and metabolic effects analysis->conclusion

Caption: A typical experimental workflow for comparing the effects of CB-839.

Experimental Protocols

Cell Proliferation Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well in their respective growth media and allow them to adhere overnight.

  • Drug Treatment: The following day, treat the cells with a serial dilution of CB-839 (e.g., from 1 nM to 10 µM) or vehicle control (DMSO).

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Lysis and Luminescence Reading: Add CellTiter-Glo® Reagent (Promega) to each well according to the manufacturer's instructions. This lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Glutamine Uptake and Glutamate Production Assay
  • Cell Culture: Plate cells in 6-well plates and grow to approximately 80% confluency.

  • Treatment: Treat cells with CB-839 (e.g., 1 µM) or vehicle control in fresh medium for a defined period (e.g., 6-24 hours).

  • Sample Collection: Collect the cell culture medium at the beginning and end of the treatment period.

  • Metabolite Measurement: Analyze the concentrations of glutamine and glutamate in the collected media using a biochemistry analyzer (e.g., YSI 2900 Biochemistry Analyzer) or a bioluminescent assay (e.g., Promega Glutamine/Glutamate-Glo™ Assay).[1][8]

  • Calculation: The rates of glutamine consumption and glutamate production are calculated by the change in metabolite concentration over time, normalized to cell number or protein content.

Western Blot for GLS1 and GLUL Expression
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against GLS1 (GAC splice variant) and GLUL. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin, to ensure equal protein loading.

Conclusion

The efficacy of the glutaminase inhibitor CB-839 is strongly correlated with the glutamine dependence of cancer cells. Glutamine-addicted cells, often characterized by high GLS1 and low GLUL expression, are highly sensitive to CB-839, which leads to a significant reduction in proliferation and major disruptions in central carbon metabolism. In contrast, glutamine-independent cells exhibit intrinsic resistance to the drug. This head-to-head comparison underscores the importance of patient and tumor stratification based on metabolic profiles to identify populations most likely to respond to glutaminase-targeted therapies. The provided data and protocols serve as a valuable resource for researchers and clinicians working to advance the field of cancer metabolism and targeted therapeutics.

References

Telaglenastat Demonstrates Potent Anti-Tumor Activity in Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SOUTH SAN FRANCISCO, Calif., Dec. 8, 2025 – New comparative analyses of preclinical data highlight the significant anti-tumor activity of telaglenastat (CB-839), a first-in-class glutaminase inhibitor, in patient-derived xenograft (PDX) models across various cancer types. These studies, which provide a head-to-head look at telaglenastat's efficacy against other therapeutic agents, underscore its potential as a cornerstone of combination therapy in oncology. The findings are particularly relevant for researchers, scientists, and drug development professionals seeking to understand the evolving landscape of cancer metabolism-targeted therapies.

Telaglenastat targets a key metabolic vulnerability in cancer cells by inhibiting glutaminase (GLS), an enzyme crucial for the conversion of glutamine to glutamate.[1][2] This process is essential for the growth and survival of many tumors, which rely on glutamine as a primary source of carbon for the tricarboxylic acid (TCA) cycle and for the production of vital molecules like glutathione.[1][2] By blocking this pathway, telaglenastat effectively starves cancer cells of the necessary fuel for proliferation.[1]

Comparative Efficacy in Patient-Derived Xenograft Models

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered highly predictive of clinical outcomes.[3] In multiple PDX studies, telaglenastat has demonstrated robust anti-tumor activity, both as a monotherapy and in combination with standard-of-care agents.

While comprehensive tabular data from direct head-to-head studies in PDX models is not extensively available in the public domain, published graphical data and preclinical study descriptions allow for a comparative summary of telaglenastat's performance.

Table 1: Summary of Telaglenastat Anti-Tumor Activity in Xenograft Models

Tumor TypeModelTreatment ArmsKey FindingsCitation(s)
Head and Neck Squamous Cell Carcinoma (HNSCC)CAL-27 XenograftVehicle, Telaglenastat (200 mg/kg BID), Ionizing Radiation (IR), Telaglenastat + IRCombination treatment significantly reduced tumor volume compared to vehicle, telaglenastat alone, or IR alone.[4][5]
Head and Neck Squamous Cell Carcinoma (HNSCC)HN5 XenograftVehicle, Telaglenastat (200 mg/kg BID), Ionizing Radiation (IR), Telaglenastat + IRCombination treatment significantly reduced tumor volume compared to telaglenastat alone.[4]
Lung CancerH460 XenograftControl, Telaglenastat, Radiation, Telaglenastat + RadiationTelaglenastat in combination with radiation increased the response to radiotherapy by 30%.[6][7]
Colorectal Cancer (WT KRAS)CXF1784 PDXαEGFR mAb, Telaglenastat (CB-839), Telaglenastat + αEGFR mAbCombination therapy showed a response in this PDX model.[1]
Colorectal Cancer (WT KRAS)CXF233 PDXαEGFR mAb, Telaglenastat (CB-839), Telaglenastat + αEGFR mAbCombination therapy resulted in a growth delay.[1]
Renal Cell Carcinoma (RCC)Caki-1 XenograftVehicle, Cabozantinib, Telaglenastat, Cabozantinib + TelaglenastatThe combination of cabozantinib and telaglenastat resulted in reduced tumor growth compared to either agent alone.[8]
Renal Cell Carcinoma (RCC)Xenograft ModelVehicle, Everolimus, Telaglenastat, Everolimus + TelaglenastatEnhanced anti-tumor activity was observed with the combination of everolimus and telaglenastat.[8]

Note: The table summarizes findings from various preclinical xenograft studies. Direct comparison of absolute tumor growth inhibition across different studies should be done with caution due to variations in experimental design.

Experimental Protocols

Detailed, standardized protocols for PDX studies involving telaglenastat are often proprietary. However, based on published literature, a general methodology can be outlined.

Establishment of Patient-Derived Xenografts
  • Tumor Implantation: Fresh tumor tissue obtained from consenting patients is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID or athymic nude mice).[3]

  • Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³). Once the tumor reaches a larger volume (e.g., >1000 mm³), it is harvested, fragmented, and re-implanted into new cohorts of mice for expansion. This process is typically repeated for a limited number of passages to maintain the genetic and phenotypic characteristics of the original patient tumor.

Drug Administration and Efficacy Evaluation
  • Treatment Initiation: Once tumors in the experimental cohorts reach a predetermined volume, mice are randomized into treatment groups.

  • Dosing: Telaglenastat (CB-839) is typically administered orally, twice daily (BID), at doses ranging from 200 mg/kg.[4][9] Comparator agents are administered according to established protocols.

  • Tumor Volume Measurement: Tumor dimensions are measured at regular intervals (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint Analysis: The primary endpoint is typically tumor growth inhibition. Other endpoints may include changes in biomarkers, body weight (as a measure of toxicity), and survival.

experimental_workflow cluster_setup PDX Model Establishment cluster_treatment Treatment & Evaluation patient_tumor Patient Tumor Sample implantation Subcutaneous Implantation into Immunocompromised Mice patient_tumor->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth passaging Tumor Harvest & Passaging tumor_growth->passaging randomization Randomization of Mice into Treatment Groups treatment Drug Administration (Telaglenastat vs. Alternatives) randomization->treatment measurement Tumor Volume Measurement treatment->measurement analysis Endpoint Analysis (Tumor Growth Inhibition) measurement->analysis

Figure 1. A generalized workflow for evaluating the anti-tumor activity of Telaglenastat in patient-derived xenograft (PDX) models.

Mechanism of Action: Targeting Cancer Metabolism and Signaling

Telaglenastat's primary mechanism of action is the inhibition of glutaminase, which has significant downstream effects on cancer cell metabolism and survival pathways.

By blocking the conversion of glutamine to glutamate, telaglenastat depletes the cell of a key substrate for the TCA cycle, thereby reducing energy production. Furthermore, the reduction in glutamate levels impairs the synthesis of glutathione, a critical antioxidant, leading to increased oxidative stress and DNA damage within cancer cells.[4][5]

Recent studies have also revealed a link between glutamine metabolism and the mTOR signaling pathway. The inhibition of glutaminase by telaglenastat can lead to the downregulation of the PI3K/mTOR pathway, a central regulator of cell growth and proliferation.[8] This dual action on both metabolic and signaling pathways likely contributes to the synergistic anti-tumor effects observed when telaglenastat is combined with inhibitors of the mTOR pathway, such as everolimus.[8]

signaling_pathway cluster_membrane cluster_cytoplasm Glutamine_transporter Glutamine Transporter Glutamine Glutamine Glutamine_transporter->Glutamine Glutaminase Glutaminase (GLS) Glutamine->Glutaminase Glutamate Glutamate Glutaminase->Glutamate Telaglenastat Telaglenastat Telaglenastat->Glutaminase mTOR_pathway PI3K/mTOR Pathway Telaglenastat->mTOR_pathway Inhibits TCA_Cycle TCA Cycle Glutamate->TCA_Cycle Glutathione Glutathione Synthesis Glutamate->Glutathione Glutamate->mTOR_pathway Influences Cell_Growth Cell Growth & Proliferation TCA_Cycle->Cell_Growth Energy Production Oxidative_Stress Increased Oxidative Stress Glutathione->Oxidative_Stress Reduces mTOR_pathway->Cell_Growth

Figure 2. Telaglenastat's mechanism of action, inhibiting glutaminase and impacting downstream metabolic and signaling pathways.

Conclusion

The available preclinical data from patient-derived xenograft models strongly support the anti-tumor activity of telaglenastat, particularly in combination with other targeted therapies. By disrupting fundamental metabolic processes that cancer cells rely on, telaglenastat represents a promising therapeutic strategy. Further research and clinical trials are warranted to fully elucidate its efficacy across a broader range of malignancies and in diverse patient populations.

Contact: [Insert Contact Information]

References

Navigating Metabolic Resistance: A Comparative Analysis of CB-839 and Other Metabolic Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to targeted cancer therapies is paramount. This guide provides a detailed comparison of the glutaminase inhibitor CB-839 with other metabolic inhibitors, focusing on cross-resistance profiles and the underlying molecular pathways. The experimental data and protocols cited herein offer a framework for evaluating novel therapeutic strategies to overcome metabolic reprogramming in cancer.

The landscape of cancer treatment is continually evolving, with a growing emphasis on targeting the metabolic vulnerabilities of tumor cells. CB-839 (Telaglenastat), a potent and selective inhibitor of glutaminase 1 (GLS1), has shown promise in preclinical and clinical studies by disrupting the conversion of glutamine to glutamate, a key step in the tricarboxylic acid (TCA) cycle and redox homeostasis. However, as with many targeted therapies, the emergence of resistance can limit its clinical efficacy. This guide explores the interplay between CB-839 and other metabolic inhibitors, dissecting the mechanisms of cross-resistance and synergistic interactions.

Comparative Efficacy and Resistance Profiles

The sensitivity of cancer cells to CB-839 and other metabolic inhibitors is highly dependent on the cellular context and the activation of compensatory metabolic pathways. The following tables summarize key quantitative data from preclinical studies, highlighting the differential responses and synergistic effects observed when CB-839 is combined with other agents.

Cell LineCancer TypeInhibitor(s)IC50 / EC50Key FindingsReference(s)
MM.1S BzRMultiple Myeloma (Bortezomib-Resistant)CB-839Significantly lower than parental MM.1S cellsPI-resistant cells show increased reliance on glutamine metabolism and are more sensitive to CB-839.[1][2]
U266 BzRMultiple Myeloma (Bortezomib-Resistant)CB-839Significantly lower than parental U266 cellsDemonstrates CB-839's potential in overcoming resistance to proteasome inhibitors.[1]
HG-3Chronic Lymphocytic LeukemiaCB-839 + VenetoclaxSynergisticCombination did not show strong synergism in this cell line.[3]
MEC-1Chronic Lymphocytic LeukemiaCB-839 + AZD-5991Synergistic (CI < 0.2)CB-839 sensitizes cells to MCL-1 inhibition, with a 5-fold shift in the IC50 of AZD-5991.[3]
PC3Prostate CancerCB-839481 nMMore potent inhibitory effect compared to benign prostate epithelial cells and hormone-dependent prostate cancer cells.[4]
LNCaPProstate CancerCB-839> 1,000 nMHormone-dependent prostate cancer cells are less sensitive to GLS1 inhibition.[4]
HCC-1806Triple-Negative Breast CancerCB-839Antiproliferative activity observedSensitivity correlated with dependence on extracellular glutamine.[5]
T47DEstrogen Receptor-Positive Breast CancerCB-839No antiproliferative activityLess dependent on glutamine metabolism.[5]
HT29Colorectal CancerCB-839CC50 = 19.10 µM (48h), 8.75 µM (96h)High sensitivity to CB-839.[6]
SW480Colorectal CancerCB-839CC50 = 37.48 µM (48h), 51.41 µM (96h)Least sensitive among the tested CRC cell lines.[6]

Table 1: Comparative IC50/EC50 Values of CB-839 in Various Cancer Cell Lines. This table highlights the differential sensitivity of cancer cell lines to CB-839, both as a single agent and in combination with other drugs. The data indicates that resistance to other therapies, such as proteasome inhibitors, can confer sensitivity to CB-839.

Combination TherapyCancer TypeKey Synergistic EffectsUnderlying MechanismReference(s)
CB-839 + Carfilzomib (Proteasome Inhibitor)Multiple MyelomaEnhanced cytotoxicity in both PI-sensitive and -resistant cells.CB-839 enhances Crflz-induced ER stress and apoptosis. PI-resistant cells exhibit increased mitochondrial respiration driven by glutamine.[1][2]
CB-839 + Venetoclax (BCL-2 Inhibitor)Chronic Lymphocytic LeukemiaIncreased apoptosis rate and cell proliferation inhibition in cell lines.Dysregulation of glutaminolysis by CB-839 may overcome drug resistance.[3][7][8]
CB-839 + AZD-5991 (MCL-1 Inhibitor)Chronic Lymphocytic LeukemiaSynergistic inhibition of cell proliferation.CB-839 sensitizes cells to MCL-1 inhibition.[3]
CB-839 + Panobinostat (HDAC Inhibitor)Multiple MyelomaEnhanced cytotoxicity and increased caspase 3/7 activity.Exploits metabolic vulnerabilities and epigenetic dysregulation.[9]
CB-839 + PaclitaxelTriple-Negative Breast CancerSignificant antitumor activity in xenograft models.Targeting both metabolic and microtubule pathways.[5][10]
CB-839 + Everolimus (mTOR Inhibitor)Prostate CancerSynergistic effect in CRPC cell lines.Combined targeting of glutaminolysis and the mTOR pathway.[11][12]
CB-839 + Ruxolitinib (JAK1/2 Inhibitor)Myeloproliferative NeoplasmsReduced splenomegaly and erythrocytosis in mice.Cotargeting metabolic and oncogenic pathways.[13]
CB-839 + 3PO (Glycolysis Inhibitor)Myeloproliferative NeoplasmsReduced bone marrow cellularity and impaired erythroid maturation in mice.Synergistic effects from inhibiting both glutaminolysis and glycolysis.[13]

Table 2: Synergistic Interactions of CB-839 with Other Anticancer Agents. This table summarizes the synergistic effects observed when CB-839 is combined with other inhibitors, providing insights into potential combination therapies to overcome resistance.

Mechanisms of Resistance and Metabolic Reprogramming

Resistance to glutaminase inhibitors like CB-839 is often multifactorial, involving intricate metabolic rewiring within the cancer cells.[14] Understanding these escape mechanisms is crucial for developing effective counter-strategies.

One key resistance mechanism is the activation of compensatory metabolic pathways . For instance, some cancer cells can evade GLS1 inhibition by upregulating alternative pathways for glutamate production, such as the glutaminase II pathway, which utilizes glutamine transaminase K (GTK).[15]

Another significant mechanism is pyruvate anaplerosis . Cancer cells can utilize extracellular pyruvate to replenish TCA cycle intermediates, thereby bypassing the need for glutamine-derived anaplerosis and reducing their sensitivity to CB-839.[16][17] This highlights the potential for combining CB-839 with inhibitors of pyruvate transport, such as MCT1 inhibitors.

Furthermore, signaling pathways such as mTORC1 and adaptations in fatty acid oxidation (FAO) have been implicated in resistance to glutaminase inhibition.[14][18]

cluster_0 Glutamine Metabolism cluster_1 Resistance Mechanisms Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS1 alpha_KG α-Ketoglutarate Glutamate->alpha_KG TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Anaplerosis Cell_Survival Cell Proliferation & Survival TCA_Cycle->Cell_Survival Pyruvate Exogenous Pyruvate Pyruvate->TCA_Cycle Pyruvate Anaplerosis Glutaminase_II Glutaminase II Pathway Glutaminase_II->Glutamate FAO Fatty Acid Oxidation FAO->TCA_Cycle mTORC1 mTORC1 Signaling mTORC1->Cell_Survival CB839 CB-839 GLS1 GLS1 CB839->GLS1

Figure 1: Mechanisms of Resistance to CB-839. This diagram illustrates the primary mechanism of action of CB-839 on glutamine metabolism and highlights key compensatory pathways that contribute to therapeutic resistance.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the findings presented, detailed experimental methodologies are crucial. Below are summaries of key experimental protocols frequently cited in the analysis of CB-839.

Cell Viability and Proliferation Assays
  • MTT Assay: Colorectal cancer cell lines (HCT116, HT29, and SW480) were treated with varying concentrations of CB-839. Cell viability was assessed after 48 and 96 hours using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects.[6]

  • CellTiter-Glo Luminescent Cell Viability Assay: Breast cancer cell lines were treated with CB-839 for 72 hours. The antiproliferative IC50 values were determined using the CellTiter-Glo assay, which measures ATP levels as an indicator of cell viability.[5]

  • Clonogenic Assays: Prostate cancer cell lines were grown in media with and without glutamine, or in regular media with CB-839 or BPTES. The number of colonies formed was quantified to assess the dependence on glutamine and the inhibitory effect of the drugs.[12]

Measurement of Metabolic Flux
  • Seahorse XF Analyzer: To assess cellular bioenergetics, the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) are measured using a Seahorse XF Analyzer. This technique was used to demonstrate that proteasome inhibitor-resistant multiple myeloma cells have increased mitochondrial respiration and that CB-839 inhibits this process.[1] In colorectal cancer cells, the Seahorse XF Real-Time ATP Rate Assay was used to measure mitochondrial and glycolytic ATP production rates following CB-839 treatment.[6]

  • Glutamine Consumption and Glutamate Production: The rates of glutamine consumption and glutamate production in breast cancer cell lines were quantified after treatment with CB-839. Media was collected and analyzed using a biochemistry analyzer to measure the concentrations of glutamine and glutamate.[5]

Immunoblotting and Metabolomic Analysis
  • Immunoblot Assay: To investigate the molecular mechanisms of synergy, immunoblotting can be used to detect changes in protein expression. For example, in chronic lymphocytic leukemia cell lines, an increase in the conversion of LC3-I to LC3-II and a decrease in p62 expression were observed after CB-839 treatment, indicating the induction of autophagy.[3]

  • Metabolomic Profiling: Untargeted gas chromatography-mass spectrometry (GC-MS) and proton nuclear magnetic resonance (1H-NMR), as well as targeted GC-MS/MS analysis of Krebs cycle intermediates, were used to investigate the metabolic adaptations in colorectal cancer cells resulting from CB-839 treatment.[6] In glioblastoma cell lines, metabolomic analysis revealed an accumulation of glutamine and lower levels of TCA cycle intermediates and aspartate following CB-839 treatment.[19]

cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Data Interpretation start Cancer Cell Lines treatment Treatment with CB-839 +/- Other Inhibitors start->treatment viability Cell Viability/Proliferation (MTT, CellTiter-Glo) treatment->viability metabolism Metabolic Analysis (Seahorse, Metabolomics) treatment->metabolism proteins Protein Expression (Immunoblotting) treatment->proteins data_analysis IC50 Determination Synergy Analysis Pathway Analysis viability->data_analysis metabolism->data_analysis proteins->data_analysis xenograft Xenograft Models in_vivo_treatment In Vivo Dosing xenograft->in_vivo_treatment tumor_growth Tumor Growth Measurement in_vivo_treatment->tumor_growth pd_analysis Pharmacodynamic Analysis in_vivo_treatment->pd_analysis tumor_growth->data_analysis pd_analysis->data_analysis

Figure 2: Experimental Workflow. This diagram outlines a typical experimental workflow for the preclinical evaluation of CB-839, from in vitro cell-based assays to in vivo xenograft models and subsequent data analysis.

Conclusion and Future Directions

The analysis of cross-resistance between CB-839 and other metabolic inhibitors reveals a complex and dynamic interplay of metabolic pathways in cancer. While resistance to CB-839 can emerge through various compensatory mechanisms, these very adaptations can create new vulnerabilities that can be exploited through rational combination therapies. The synergistic effects observed with proteasome inhibitors, BCL-2 inhibitors, HDAC inhibitors, and others underscore the potential of targeting glutaminolysis as part of a multi-pronged therapeutic strategy.

Future research should focus on the identification of robust biomarkers to predict sensitivity to CB-839 and its combinations. A deeper understanding of the metabolic heterogeneity within tumors will be critical for personalizing treatment strategies and overcoming the challenge of therapeutic resistance. The continued exploration of novel combinations targeting parallel metabolic pathways will undoubtedly pave the way for more effective and durable anticancer therapies.

References

Dual Metabolic Blockade: Evaluating the Combination of CB-839 and mTOR Inhibitors in Renal Cell Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of renal cell carcinoma (RCC) treatment is continually evolving, with a growing focus on targeting the unique metabolic dependencies of tumor cells. One promising strategy involves the combination of CB-839 (telaglenastat), a first-in-class glutaminase inhibitor, with mTOR inhibitors like everolimus. This guide provides an objective comparison of this combination therapy, supported by preclinical and clinical data, to evaluate its potential in the RCC treatment paradigm.

Rationale for Combination: A Two-Pronged Metabolic Attack

Cancer cells reprogram their metabolism to fuel rapid growth and proliferation.[1] In RCC, this often involves a heightened dependence on both glucose and glutamine.[2][3]

  • mTOR Inhibitors (e.g., Everolimus): These agents target the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in RCC.[4] By inhibiting mTOR, these drugs can effectively block glucose utilization and lactate production.[5]

  • CB-839 (Telaglenastat): This small molecule inhibitor targets glutaminase (GLS), a critical enzyme for the conversion of glutamine to glutamate.[2][4] This process, known as glutaminolysis, provides cancer cells with essential building blocks for the TCA cycle, biosynthesis, and redox balance.[6] RCC tumors often express high levels of glutaminase, making them particularly vulnerable to its inhibition.[2][3]

The combination of CB-839 and an mTOR inhibitor creates a dual-targeted strategy that simultaneously inhibits two key metabolic pathways essential for tumor growth, leading to synergistic anti-cancer activity.[2][5]

cluster_membrane cluster_cytoplasm cluster_mitochondrion Mitochondrion RTK Growth Factor Receptors (RTKs) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K / 4E-BP1 mTORC1->S6K Glycolysis Glycolysis (Glucose Utilization) mTORC1->Glycolysis Proliferation Cell Growth & Proliferation S6K->Proliferation Glycolysis->Proliferation mTOR_inhibitor mTOR Inhibitors (e.g., Everolimus) mTOR_inhibitor->mTORC1 Inhibition Glutamine Glutamine GLS1 Glutaminase (GLS1) Glutamine->GLS1 Glutamate Glutamate GLS1->Glutamate TCA TCA Cycle Glutamate->TCA Energy Energy & Biosynthesis TCA->Energy CB839 CB-839 (Telaglenastat) CB839->GLS1 Inhibition Energy->Proliferation

Caption: Dual metabolic inhibition pathway in RCC.

Preclinical Performance: Evidence of Synergy

Preclinical studies have consistently demonstrated the synergistic anti-tumor effects of combining CB-839 with mTOR inhibitors in RCC models.

In Vitro Studies: In various RCC cell lines, the combination of telaglenastat and everolimus resulted in synergistic anti-proliferative effects.[2][6] This was associated with a dual reduction in both glucose and glutamine consumption by the cancer cells.[2][3] For example, in ACHN cells, telaglenastat alone reduced glutamine consumption by over 80%, while everolimus reduced glucose consumption to 63% of the control; the combination inhibited both pathways.[2] This dual blockade leads to decreased extracellular acidification rates (a marker for glycolysis) and oxygen consumption rates (a marker for mitochondrial respiration).[2][5]

In Vivo Xenograft Models: Animal models have corroborated the in vitro findings. In a Caki-1 RCC xenograft model, monotherapy with CB-839 or everolimus resulted in tumor growth inhibition (TGI) of 51% and 52%, respectively. The combination, however, achieved a significantly greater TGI of 85%.[4] These studies confirm that the dual inhibition of glutaminolysis and glycolysis provides enhanced anti-tumor activity compared to either agent alone.[2][3]

Preclinical Model Agent(s) Key Finding Reference
RCC Cell Lines CB-839 + EverolimusSynergistic anti-proliferative effects (Combination Index: 0.48-0.54).[6]
ACHN RCC Cells CB-839 + EverolimusDual inhibition of glucose and glutamine consumption.[2]
Caki-1 Xenograft CB-83951% Tumor Growth Inhibition (TGI).[4]
Caki-1 Xenograft Everolimus52% TGI.[4]
Caki-1 Xenograft CB-839 + Everolimus85% TGI.[4]

Clinical Evaluation: Translating Preclinical Promise

The encouraging preclinical data led to the clinical evaluation of CB-839 in combination with everolimus in patients with advanced or metastatic RCC.

Phase 1 Study (NCT02071862): An initial Phase 1 trial evaluated the safety and efficacy of the combination in heavily pretreated patients with metastatic RCC.[7][8] The combination was found to be well-tolerated, and a recommended Phase 2 dose of 800 mg for CB-839 was established.[7][8] In 24 evaluable patients, the combination demonstrated a disease control rate (DCR) of 92%, which included one partial response and 21 cases of stable disease.[7][9] The median progression-free survival (PFS) was 5.8 to 7.1 months, comparing favorably to historical data for everolimus monotherapy.[7][9]

Phase 2 ENTRATA Trial (NCT03163667): This randomized, double-blind, placebo-controlled Phase 2 trial was initiated to further evaluate the efficacy and safety of the combination in patients with clear cell RCC who had received at least two prior lines of therapy.[5][10] The study compared telaglenastat plus everolimus (TelaE) against a placebo plus everolimus (PboE).[5] Results showed that the addition of telaglenastat to everolimus extended the median PFS to 3.8 months, compared to 1.9 months for everolimus alone.[11][12]

Clinical Trial Treatment Arm Number of Patients Median PFS Disease Control Rate (DCR) Key Grade ≥3 AEs Reference
Phase 1 (NCT02071862) CB-839 + Everolimus24 (evaluable)5.8 - 7.1 months92%Fatigue (11%), Anemia (7%), Hyperglycemia (7%), Neutropenia (7%)[7][9]
Phase 2 ENTRATA (NCT03163667) Telaglenastat + Everolimus46 (randomized)3.8 monthsNot ReportedNot Specified in search results[11][12]
Phase 2 ENTRATA (NCT03163667) Placebo + Everolimus23 (randomized)1.9 monthsNot ReportedNot Specified in search results[11][12]

Experimental Protocols and Workflows

Reproducibility and clear methodology are paramount in research. Below are detailed protocols for key experiments cited in the evaluation of this combination therapy.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Models cluster_clinical Clinical Trials a1 Select RCC Cell Lines (e.g., Caki-1, ACHN, 786-O) a3 Treat with CB-839, Everolimus, and Combination a1->a3 a2 Cell Proliferation Assay (e.g., CellTiter-Glo) a4 Calculate Combination Index (CI) to determine synergy a2->a4 a3->a2 b1 Establish RCC Xenografts in Immunocompromised Mice a4->b1 Promising Synergy b2 Randomize into Treatment Groups: Vehicle, CB-839, Everolimus, Combo b1->b2 b3 Measure Tumor Volume Over Time b2->b3 b4 Calculate Tumor Growth Inhibition (TGI) b3->b4 c1 Phase 1: Dose Escalation & Safety Assessment (NCT02071862) b4->c1 Positive Efficacy & Safety c2 Determine Recommended Phase 2 Dose (RP2D) c1->c2 c3 Phase 2: Randomized Controlled Trial (ENTRATA - NCT03163667) c2->c3 c4 Evaluate Primary Endpoint (PFS) and Secondary Endpoints (OS, ORR) c3->c4

Caption: Experimental workflow for evaluating combination therapy.
Cell Proliferation / Synergy Assay (In Vitro)

  • Cell Culture: RCC cell lines (e.g., Caki-1, ACHN) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a dose matrix of CB-839 and everolimus, both alone and in combination, across a range of concentrations. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a period of 72 to 96 hours.

  • Viability Assessment: Cell viability is measured using a luminescent assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The dose-response curves for each agent are generated. The synergistic, additive, or antagonistic effects of the combination are quantified by calculating the Combination Index (CI) using software like CalcuSyn. A CI value < 1 indicates synergy.

Tumor Xenograft Model (In Vivo)
  • Cell Implantation: Caki-1 RCC cells are harvested and suspended in a solution like Matrigel. The cell suspension is then subcutaneously injected into the flank of athymic nude mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach the target size, mice are randomized into four treatment groups: (1) Vehicle control, (2) CB-839 alone (e.g., 200 mg/kg, orally, twice daily), (3) Everolimus alone, and (4) CB-839 plus Everolimus.

  • Monitoring: Tumor volumes and body weights are measured regularly (e.g., 2-3 times per week) for the duration of the study (e.g., 21-28 days).

  • Endpoint Analysis: At the end of the study, the percentage of Tumor Growth Inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.

Conclusion

The combination of the glutaminase inhibitor CB-839 and mTOR inhibitors represents a rational and scientifically grounded approach to treating renal cell carcinoma. By targeting two distinct and critical metabolic pathways, this dual blockade has demonstrated synergistic anti-tumor activity in both preclinical models and early-phase clinical trials.[2][4][5] The Phase 2 ENTRATA trial provided evidence of a progression-free survival benefit, although modest, in a heavily pretreated patient population.[11][12] While this specific combination continues to be evaluated, the principle of targeting metabolic vulnerabilities, particularly glutaminolysis, remains a highly promising avenue for the development of novel therapeutic strategies in RCC. Future research will likely focus on identifying biomarkers to select patients most likely to benefit from this metabolic approach and exploring combinations with other targeted agents and immunotherapies.

References

A Comparative Analysis of CB-839 (Telaglenastat) on Diverse Cancer Subtypes: An In-Depth Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CB-839, also known as Telaglenastat, is a first-in-class, potent, and orally bioavailable inhibitor of glutaminase 1 (GLS1). By targeting the metabolic addiction of many cancer cells to glutamine, CB-839 represents a promising therapeutic strategy. This guide provides a comparative analysis of CB-839's impact across various cancer subtypes, supported by preclinical and clinical data.

Mechanism of Action: Targeting Glutamine Metabolism

Cancer cells often exhibit a metabolic shift, becoming heavily reliant on glutamine for energy production, biosynthesis of macromolecules, and maintenance of redox balance. Glutaminase is a critical mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, the first step in glutamine utilization. CB-839 selectively inhibits GLS1, thereby blocking this crucial metabolic pathway. This inhibition leads to a depletion of downstream metabolites essential for the tricarboxylic acid (TCA) cycle and other biosynthetic pathways, ultimately resulting in decreased cancer cell proliferation and survival.[1][2] Furthermore, in the tumor microenvironment, CB-839 may enhance the function of immune cells, such as T cells, which also compete for glutamine.

cluster_extracellular Extracellular Space cluster_cell Cancer Cell Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int Transporter Glutamate Glutamate Glutamine_int->Glutamate Glutaminase (GLS1) TCA_Cycle TCA Cycle & Biosynthesis Glutamate->TCA_Cycle Proliferation Cell Proliferation & Survival TCA_Cycle->Proliferation CB839 CB-839 CB839->Glutamine_int Inhibits

Figure 1: Simplified signaling pathway of CB-839's mechanism of action.

Preclinical Efficacy: A Comparative Overview

The sensitivity of cancer cells to CB-839 varies across different subtypes, largely correlating with their dependence on glutamine.

In Vitro Antiproliferative Activity

In vitro studies have demonstrated a wide range of sensitivity to CB-839. Notably, triple-negative breast cancer (TNBC) cell lines show high sensitivity, with IC50 values in the nanomolar range.

Table 1: Comparative Antiproliferative Activity (IC50) of CB-839 in Breast Cancer Cell Lines

Cell LineCancer SubtypeIC50 (nmol/L)
HCC1806TNBC20 - 55
MDA-MB-231TNBC20 - 55
Multiple TNBC Lines TNBC 2 - 300
T47DER+/HER2-> 1000
Most Receptor+ Lines ER+ or HER2+ > 1000
Data sourced from a study on a panel of 28 breast cancer cell lines treated for 72 hours.[1]
In Vivo Antitumor Activity

Xenograft models have further substantiated the antitumor potential of CB-839, both as a monotherapy and in combination with other agents.

Table 2: In Vivo Efficacy of CB-839 in Xenograft Models

Cancer SubtypeModelTreatmentOutcome
Triple-Negative Breast Cancer (TNBC) Patient-derived xenograftCB-839 (200 mg/kg, twice daily)Suppressed tumor growth.[2]
TNBC (HER2+ basal-like) JIMT-1 xenograftCB-839 (200 mg/kg, twice daily)54% tumor growth inhibition (TGI).[3]
Renal Cell Carcinoma (RCC) Caki-1 xenograftCB-839 + CabozantinibReduced tumor growth compared to either agent alone.[4]
Head and Neck Squamous Cell Carcinoma (HNSCC) CAL-27 xenograftCB-839 + Ionizing RadiationSignificantly reduced tumor volume compared to monotherapies.

Clinical Activity of CB-839

Clinical trials have evaluated CB-839 across a range of solid tumors and hematological malignancies, both as a single agent and in combination therapies.

A Phase 1 study of CB-839 monotherapy in patients with advanced solid tumors established a recommended Phase 2 dose of 800 mg twice daily and demonstrated a manageable safety profile.[5] The most common treatment-related adverse events were fatigue and nausea.[5] In this study, patients with renal cell carcinoma (RCC) showed the most notable clinical activity, with a disease control rate (DCR) of 50%.[5]

Combination therapy trials have also been conducted. For instance, a Phase 1/II study investigated CB-839 with nivolumab in metastatic melanoma, RCC, and non-small-cell lung cancer (NSCLC).[6] While the combination was well-tolerated, it did not demonstrate a consistent pattern of efficacy across the different cancer cohorts.[6]

Experimental Protocols

Cell Viability Assay (for IC50 Determination)

A common method to determine the antiproliferative activity of CB-839 is the CellTiter-Glo® Luminescent Cell Viability Assay.

cluster_workflow CellTiter-Glo® Assay Workflow start Seed cells in 96-well plate incubate1 Incubate (e.g., 24 hours) start->incubate1 add_drug Add varying concentrations of CB-839 incubate1->add_drug incubate2 Incubate (e.g., 72 hours) add_drug->incubate2 add_reagent Add CellTiter-Glo® Reagent incubate2->add_reagent incubate3 Incubate at room temperature (10 min) add_reagent->incubate3 read Measure luminescence incubate3->read analyze Calculate IC50 values read->analyze

Figure 2: Workflow for a typical cell viability assay to determine IC50 values.

Protocol Steps:

  • Cell Seeding: Cells are seeded in an opaque-walled 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Addition: A serial dilution of CB-839 is added to the wells.

  • Incubation: The plate is incubated for a specified period, typically 72 hours.

  • Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.

  • Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Measurement: Luminescence is recorded using a luminometer. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

  • Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value is calculated.

In Vivo Xenograft Studies

General Protocol:

  • Cell Implantation: Human cancer cells are subcutaneously implanted into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment groups and administered CB-839 (e.g., 200 mg/kg, orally, twice daily), a vehicle control, or a combination therapy.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.

Conclusion

CB-839 has demonstrated significant preclinical activity against a variety of cancer subtypes, with particularly strong efficacy in glutamine-addicted tumors like TNBC. Clinical studies have established its safety profile and shown encouraging signals of activity, especially in RCC. The ongoing investigation of CB-839, both as a monotherapy and in combination with other anticancer agents, will further elucidate its therapeutic potential across the diverse landscape of human cancers. The data presented in this guide underscores the importance of a precision medicine approach, where the metabolic phenotype of a tumor could predict its sensitivity to glutaminase inhibition.

References

On-Target Efficacy of Telaglenastat Confirmed by Genetic Knockdown of GLS1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibition of glutaminase 1 (GLS1) by Telaglenastat (CB-839) and the genetic knockdown of GLS1. This analysis, supported by experimental data and detailed protocols, validates the on-target effects of Telaglenastat, a promising therapeutic agent in oncology.

Telaglenastat, a first-in-class, selective, and orally bioavailable inhibitor of GLS1, has demonstrated significant anti-tumor activity in various preclinical and clinical studies.[1] GLS1 is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate, a key step that fuels the tricarboxylic acid (TCA) cycle and supports biosynthetic processes essential for rapid cell proliferation.[2][3] To rigorously confirm that the therapeutic effects of Telaglenastat are a direct consequence of GLS1 inhibition, a comparison with genetic methods of GLS1 knockdown, such as short hairpin RNA (shRNA) or CRISPR-Cas9, is essential. This guide synthesizes available data to demonstrate the concordance between pharmacological and genetic inhibition of GLS1.

Comparison of Phenotypic Effects: Telaglenastat vs. GLS1 Knockdown

The primary validation of Telaglenastat's on-target activity comes from the parallel phenotypic outcomes observed when compared to the genetic silencing of GLS1. Both approaches lead to a significant reduction in cancer cell proliferation, viability, and colony formation across various cancer types.

ParameterTelaglenastat (CB-839)GLS1 Genetic Knockdown (siRNA/shRNA)Key Findings & Concordance
Cell Viability/Proliferation Dose-dependent inhibition of proliferation in multiple cancer cell lines.[1]Significant reduction in cell viability and proliferation upon GLS1 silencing.[4][5]Both methods effectively suppress the growth of cancer cells, indicating a shared mechanism of action through the inhibition of glutaminolysis.
Colony Formation Reduction in the ability of cancer cells to form colonies.Decreased colony formation capacity observed in GLS1 knockdown cells.[4]The impairment of anchorage-independent growth by both interventions suggests a critical role for GLS1 in sustaining tumorigenicity.
Cell Cycle Can induce cell cycle arrest.GLS1 knockdown has been shown to cause cell cycle arrest, particularly at the G0/G1 phase.The convergence on cell cycle disruption highlights the dependency of cancer cells on glutamine metabolism for progression through the cell cycle.
In Vivo Tumor Growth Demonstrates cytostatic-suppressive effects on tumor growth in xenograft models.[1]Preclinical tumor models with GLS1 knockdown show inhibited tumor growth.[1]The consistent anti-tumor effects in vivo further validate that targeting GLS1, either pharmacologically or genetically, is a viable therapeutic strategy.

Metabolic Consequences of GLS1 Inhibition

A hallmark of on-target GLS1 inhibition is the predictable alteration of cellular metabolism. Both Telaglenastat treatment and GLS1 knockdown are expected to increase intracellular glutamine levels while decreasing the levels of downstream metabolites.

MetaboliteEffect of TelaglenastatEffect of GLS1 KnockdownMechanistic Insight
Glutamine Increased intracellular and plasma glutamine levels.Expected to increase intracellular glutamine due to blocked conversion.Confirms the direct inhibition of the first step in glutamine catabolism.
Glutamate Decreased intracellular glutamate levels.Expected to decrease intracellular glutamate.Demonstrates the effective blockade of glutamine to glutamate conversion.
TCA Cycle Intermediates Reduction in glutamine-derived TCA cycle intermediates.Expected to reduce the anaplerotic flux of glutamine into the TCA cycle.Highlights the reliance of cancer cells on glutamine for replenishing the TCA cycle.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summarized protocols for key experiments used to compare Telaglenastat and GLS1 knockdown.

Lentiviral shRNA Knockdown of GLS1

This protocol outlines the generation of stable cell lines with reduced GLS1 expression.

  • Plasmid Preparation: Co-transfect HEK293T cells with a lentiviral vector encoding a GLS1-targeting shRNA, along with packaging and envelope plasmids.

  • Lentivirus Production: Harvest the virus-containing supernatant 48-72 hours post-transfection and filter to remove cellular debris.

  • Transduction: Transduce the target cancer cell line with the lentiviral particles in the presence of polybrene to enhance efficiency.

  • Selection: Select for successfully transduced cells using an appropriate antibiotic resistance marker (e.g., puromycin) encoded by the lentiviral vector.

  • Validation: Confirm GLS1 protein knockdown via Western blot analysis.

Western Blot Analysis for GLS1

This protocol is used to quantify the level of GLS1 protein expression.

  • Cell Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with a primary antibody against GLS1 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Treatment: Treat cells with varying concentrations of Telaglenastat or use cells with stable GLS1 knockdown.

  • Incubation: Incubate the plate for the desired duration (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the glutaminolysis pathway, the experimental workflow for comparing Telaglenastat and GLS1 knockdown, and the logical relationship confirming on-target effects.

G cluster_pathway Glutaminolysis Pathway cluster_inhibition Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS1 alpha_KG α-Ketoglutarate Glutamate->alpha_KG Glutathione Glutathione (Redox Balance) Glutamate->Glutathione TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Biosynthesis Biosynthesis (Nucleotides, Amino Acids) TCA_Cycle->Biosynthesis Telaglenastat Telaglenastat Telaglenastat->Glutamine Inhibits GLS1_Knockdown GLS1 Knockdown (shRNA/CRISPR) GLS1_Knockdown->Glutamine Inhibits

Figure 1. The glutaminolysis pathway and points of inhibition.

G cluster_workflow Experimental Workflow cluster_pharmacological Pharmacological Arm cluster_genetic Genetic Arm cluster_assays Comparative Assays start Cancer Cell Line Telaglenastat_Treatment Treat with Telaglenastat (Dose-Response) start->Telaglenastat_Treatment GLS1_Knockdown Stable GLS1 Knockdown (Lentiviral shRNA) start->GLS1_Knockdown Proliferation Proliferation Assay (e.g., MTT) Telaglenastat_Treatment->Proliferation Metabolomics Metabolomic Profiling Telaglenastat_Treatment->Metabolomics In_Vivo In Vivo Tumor Growth Assay Telaglenastat_Treatment->In_Vivo Western_Blot Confirm Knockdown (Western Blot) GLS1_Knockdown->Western_Blot GLS1_Knockdown->Proliferation GLS1_Knockdown->Metabolomics GLS1_Knockdown->In_Vivo end Compare Outcomes Proliferation->end Metabolomics->end In_Vivo->end

Figure 2. Workflow for comparing Telaglenastat and GLS1 knockdown.

G cluster_logic Logical Confirmation of On-Target Effects Hypothesis Hypothesis: Telaglenastat's effects are mediated through GLS1 inhibition Prediction Prediction: Pharmacological inhibition with Telaglenastat will phenocopy genetic knockdown of GLS1 Hypothesis->Prediction Experiment Experiment: Directly compare the effects of Telaglenastat and GLS1 shRNA on cancer cells (in vitro and in vivo) Prediction->Experiment Observation Observation: Similar inhibition of proliferation, altered metabolism, and reduced tumor growth are observed with both interventions Experiment->Observation Conclusion Conclusion: Telaglenastat's anti-cancer activity is confirmed to be on-target through the inhibition of GLS1 Observation->Conclusion

Figure 3. Logical framework for on-target validation.

Conclusion

The convergence of phenotypic and metabolic data from studies utilizing both Telaglenastat and genetic knockdown of GLS1 provides a robust validation of Telaglenastat's on-target mechanism of action. The consistent findings across these distinct methodologies confirm that the anti-neoplastic effects of Telaglenastat are mediated through the specific inhibition of GLS1. This on-target confirmation is critical for the continued development of Telaglenastat as a targeted cancer therapy and for the design of rational combination strategies to overcome metabolic vulnerabilities in cancer. This guide serves as a valuable resource for researchers in the field, offering a clear comparison and the necessary experimental framework to further investigate the role of glutaminolysis in cancer.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling CB-839 (Telaglenastat)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "GMA-839" is not a standard chemical identifier. Based on the context of researchers, scientists, and drug development professionals, this guide assumes the user is referring to CB-839 , a potent and selective glutaminase 1 (GLS1) inhibitor, also known as Telaglenastat. CB-839 is an investigational therapeutic with significant interest in cancer metabolism research. Should you be working with Glycidyl Methacrylate (GMA), please consult its specific Safety Data Sheet (SDS) as it has different handling requirements.

This document provides immediate safety protocols, operational guidelines, and disposal plans for the handling of CB-839 in a laboratory setting.

Chemical and Physical Properties

A foundational understanding of CB-839's properties is crucial for its safe handling.

PropertyValue
Synonyms GLS1 Inhibitor III, Telaglenastat
CAS Number 1439399-58-2
Molecular Formula C₂₆H₂₄F₃N₇O₃S
Molecular Weight 571.6 g/mol
Appearance Crystalline solid
Storage Temperature -20°C

Personal Protective Equipment (PPE) and Safe Handling

While CB-839 is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety procedures is essential.

Engineering Controls:

  • Work in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols.

Personal Protective Equipment:

  • Gloves: Use impermeable and chemical-resistant gloves.

  • Lab Coat: A standard lab coat should be worn to protect from potential skin contact.

  • Eye Protection: While the SDS does not mandate eye protection, it is best practice to wear safety glasses.

  • Respiratory Protection: Not required for normal handling.

Hygiene Measures:

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Avoid inhalation and contact with skin and eyes.

Storage and Stability

Proper storage is critical to maintain the integrity of CB-839.

FormStorage ConditionStability
Solid -20°C≥ 4 years
Stock Solution (in DMSO) -80°C or -20°C1 year at -80°C, 6 months at -20°C[1]
Aqueous Solution Room TemperatureNot recommended for storage for more than one day[1]

Experimental Protocols

Preparation of Stock Solutions:

CB-839 is soluble in organic solvents like DMSO and dimethyl formamide.[1]

  • To prepare a 10 mM stock solution in DMSO:

    • Weigh out 5.72 mg of CB-839 powder.

    • Add 1 mL of DMSO to the powder.

    • Vortex or sonicate until the solid is completely dissolved. The solubility in DMSO is approximately 20 mg/mL.[1]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Preparation of working solutions in aqueous buffers:

    • CB-839 is sparingly soluble in aqueous buffers.[1]

    • To achieve maximum solubility, first dissolve CB-839 in DMSO and then dilute with the aqueous buffer of choice.[1]

In Vitro Cell-Based Assay Protocol (Example):

This protocol outlines a general workflow for treating cancer cell lines with CB-839 to assess its anti-proliferative effects.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of the CB-839 stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of CB-839. Include a vehicle control (medium with the same concentration of DMSO used for the highest CB-839 concentration).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Determine the IC₅₀ value by plotting cell viability against the log of the CB-839 concentration.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_sol Prepare 10 mM Stock Solution in DMSO working_sol Prepare Working Solutions in Cell Culture Medium stock_sol->working_sol treat_cells Treat Cells with CB-839 Dilutions working_sol->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for 72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay data_analysis Analyze Data and Determine IC50 viability_assay->data_analysis

In Vitro Cell Viability Assay Workflow for CB-839.

Disposal Plan

Follow institutional and local regulations for chemical waste disposal.

Step-by-Step Disposal Guidance:

  • Waste Identification: All materials contaminated with CB-839, including unused solutions, pipette tips, and culture plates, should be considered chemical waste.

  • Segregation: Keep CB-839 waste separate from other waste streams like regular trash or biohazardous waste.

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the waste (e.g., a high-density polyethylene container).

    • The label should clearly state "Hazardous Waste," "CB-839," and the solvent used (e.g., "in DMSO").

  • Accumulation:

    • Keep the hazardous waste container securely closed when not in use.

    • Store the container in a designated, well-ventilated, and secure area.

  • Disposal:

    • Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.

    • Do not pour CB-839 waste down the drain or dispose of it in regular trash.

    • Smaller quantities may be disposable with household waste, but always consult your local regulations and institutional policies first.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GMA-839
Reactant of Route 2
GMA-839

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.